C14 Ceramide
Descripción
Propiedades
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPGPZHULJLKJ-JHRQRACZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of C14 Ceramide in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a multitude of cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis.[1][2] Composed of a sphingosine (B13886) backbone and an amide-linked fatty acid, the specific biological function of a ceramide is often dictated by the length of its acyl chain.[3] C14 Ceramide, also known as N-myristoylsphingosine, is a medium-chain ceramide increasingly recognized for its potent pro-apoptotic capabilities. Elevated levels of C14-ceramide, generated by Ceramide Synthase 5 (CerS5) or CerS6, have been implicated in inducing apoptosis through various stress-related pathways.[4] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound triggers programmed cell death, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound executes its pro-apoptotic function by engaging multiple, interconnected signaling pathways that converge on the core apoptotic machinery. Its actions primarily target the mitochondria, death receptors, and the endoplasmic reticulum.
The Mitochondrial (Intrinsic) Pathway
The intrinsic pathway is a major route for ceramide-induced apoptosis.[5] this compound accumulates at the mitochondrial membrane, where it initiates a cascade of events leading to cell death.[6][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound can directly compromise the integrity of the mitochondrial outer membrane. It achieves this by forming large, stable, protein-permeable channels.[6][8] This channel formation is a critical step, as it allows for the release of pro-apoptotic proteins from the intermembrane space into the cytosol.[6]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[9][10] Ceramide disrupts this balance by promoting the oligomerization of Bax and Bak, which further enhances membrane permeability.[11][12] Concurrently, it can reduce the levels or inhibit the function of anti-apoptotic Bcl-2 proteins.[11][13]
-
Apoptosome Formation and Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a point of no return.[7] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of the initiator caspase, Caspase-9.[14] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.[13][15][16]
The Death Receptor (Extrinsic) Pathway
Ceramides can amplify or initiate apoptosis through the extrinsic pathway by modulating death receptors on the cell surface.
-
Receptor Clustering: this compound promotes the clustering of death receptors, such as Fas (CD95), at the plasma membrane.[4][11] This aggregation is essential for the formation of the Death-Inducing Signaling Complex (DISC).[11]
-
DISC Formation and Caspase-8 Activation: The DISC serves as a platform for the recruitment and activation of the initiator caspase, Caspase-8.[11] Activated Caspase-8 can then directly activate Caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which translocates to the mitochondria to amplify the intrinsic apoptotic signal.[5]
The Endoplasmic Reticulum (ER) Stress Pathway
Accumulation of this compound can induce chronic endoplasmic reticulum (ER) stress, a condition that can ultimately trigger apoptosis.[4]
-
Unfolded Protein Response (UPR): ER stress activates the UPR, a signaling network aimed at restoring homeostasis. However, under prolonged or severe stress, the UPR switches to a pro-apoptotic mode.
-
CHOP-Mediated Apoptosis: this compound-induced ER stress can lead to the upregulation of the transcription factor C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[4] CHOP promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.
Regulation of Autophagy and Mitophagy
The relationship between ceramide, autophagy, and apoptosis is complex. While autophagy is often a pro-survival mechanism, ceramides can trigger a lethal form of autophagy.
-
Autophagic Flux Modulation: Myristate, a precursor for this compound, has been shown to enhance autophagic flux in a manner dependent on C14-ceramide and CerS5.[12]
-
Lethal Mitophagy: Certain ceramides can directly bind to LC3B-II, a key protein in autophagosome formation, and target autophagosomes to mitochondria.[17] This process, known as mitophagy, leads to the selective degradation of mitochondria, inhibition of oxygen consumption, and ultimately, a form of autophagic cell death that is independent of apoptosis.[17] C14 and C16 ceramides have been shown to activate CD95-triggered autophagy.[12][18]
Data Presentation: Effects of C14 and Related Ceramides on Apoptosis
The following table summarizes findings on the pro-apoptotic effects of this compound and other relevant short-to-long chain ceramides across various cell lines. Direct quantitative data for this compound is often limited in survey literature; therefore, data for closely related ceramides are included for context.
| Cell Line | Ceramide Species | Concentration | Incubation Time | Observed Pro-Apoptotic Effect | Citation(s) |
| Immort. Fetal Enteric Neurons (IM-FEN) | C2-Ceramide, C6-Ceramide | 25 µM | 3 - 12 hours | Increased cytotoxicity (LDH release) and apoptosis (Caspase-3/7 activation). | [19] |
| Human Adipose-Derived Stem Cells (hASCs) | Cell-permeable ceramide | Concentration-dependent | Time-dependent | Loss of cell viability, ROS generation, cytochrome c release, Caspase-3 activation, AIF translocation. | [15] |
| Non-Small Cell Lung Cancer (A549, H1299) | Ceramide | Concentration-dependent | 48 hours | Upregulation of Txnip, reduced Trx1 activity, increased apoptosis rates. | [20] |
| Human Colon Carcinoma Cells | C16-Ceramide | Not specified | Not specified | Mediated anti-proliferative effects and apoptosis. | [18][21] |
| HEPG2 Cells | C14, C16-Ceramide | Not specified | Not specified | Activated CD95-triggered autophagy. | [12][18] |
| Primary Cortical Neurons | C2-Ceramide | Not specified | Not specified | Release of cytochrome c, Omi, SMAC, and AIF from mitochondria; Caspase-3 activation. | [22] |
| PC12 Cells | C2-Ceramide | Not specified | Not specified | Induced cell death and activated Caspase-3. | [13] |
Visualizing the Pathways and Workflows
Signaling Pathways of this compound-Induced Apoptosis
The following diagram illustrates the three primary pathways—Intrinsic (Mitochondrial), Extrinsic (Death Receptor), and ER Stress—activated by this compound to induce apoptosis.
Caption: Core signaling pathways activated by this compound leading to apoptosis.
This compound, Autophagy, and Cell Fate
This diagram illustrates the dual role of this compound in modulating autophagy, which can lead to either cell survival or a specialized form of cell death known as lethal mitophagy.
Caption: Logical flow of this compound's role in directing autophagy towards cell death.
Experimental Workflow for Assessing this compound-Induced Apoptosis
This workflow outlines a standard experimental procedure for investigating and quantifying the apoptotic effects of this compound in a cell culture model.
Caption: A typical experimental workflow for studying this compound's apoptotic effects.
Key Experimental Protocols
This section provides generalized methodologies for common experiments used to study ceramide-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Ceramide Preparation: Prepare a stock solution of this compound (N-myristoyl-D-erythro-sphingosine) in a suitable solvent like DMSO or ethanol. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with solvent) must be included in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the ceramide-containing medium or control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells: Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash: Wash the collected cells once with cold 1X Phosphate-Buffered Saline (PBS).
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V conjugate (e.g., FITC, APC) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay (e.g., Caspase-3/7)
This luminescent or colorimetric assay quantifies the activity of key executioner caspases.
-
Cell Lysis: After treatment in a multi-well plate (e.g., 96-well white-walled plate for luminescence), add the caspase assay reagent directly to the wells. The reagent typically contains a luminogenic caspase substrate and a cell-lysing buffer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light. The incubation allows the active caspase to cleave the substrate, generating a signal.
-
Measurement: Read the signal using a plate reader (luminometer or spectrophotometer).
-
Normalization: The signal can be normalized to cell number, determined in a parallel plate using a viability assay (e.g., CellTiter-Glo®).
Quantification of Ceramide Species by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying specific ceramide species.[23][24]
-
Lipid Extraction: Harvest cells and perform a total lipid extraction using a standard method like the Bligh and Dyer technique.[24]
-
Internal Standards: Add known quantities of non-endogenous ceramide internal standards (e.g., C17-ceramide) to the samples before extraction to correct for sample loss and ionization variability.[24]
-
Chromatographic Separation: Inject the extracted lipids into a reverse-phase HPLC column to separate the different ceramide species based on their hydrophobicity.[24]
-
Mass Spectrometry Analysis: Eluted lipids are ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standards.
-
Quantification: Generate a calibration curve using standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.[24]
Conclusion and Future Directions
This compound is a potent, multifaceted regulator of apoptosis. It triggers programmed cell death by forming channels in the mitochondrial membrane, modulating Bcl-2 family proteins, activating death receptor signaling, inducing ER stress, and directing lethal mitophagy.[4][6][11][12] This intricate network of interactions underscores the importance of specific ceramide species in determining cell fate.
For professionals in drug development, the pathways governed by this compound present compelling therapeutic targets. Strategies aimed at increasing intracellular levels of this compound—either through direct delivery using novel formulations like nanoliposomes, inhibiting its degradation, or activating its synthesis via CerS5/6—hold promise as novel anti-cancer approaches.[11] A deeper understanding of the precise molecular interactions and the context-dependent nature of this compound signaling will be vital to harnessing its pro-apoptotic power for therapeutic benefit.
References
- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid - Wikipedia [en.wikipedia.org]
- 3. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria-specific photorelease of ceramide induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
C14 Ceramide: A Technical Guide to its Structure, Properties, and Cellular Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. They are central players in the complex network of sphingolipid metabolism and have emerged as critical bioactive molecules involved in a myriad of cellular processes. The length of the fatty acid chain is a key determinant of the specific biological functions of a ceramide. This technical guide provides an in-depth overview of C14 Ceramide (N-myristoyl-D-erythro-sphingosine), a ceramide with a 14-carbon fatty acid chain, focusing on its chemical structure, physicochemical properties, and its roles in key cellular signaling pathways.
Chemical Structure and Properties
This compound, also known as N-myristoyl-D-erythro-sphingosine, is a well-characterized sphingolipid. Its structure consists of a D-erythro-sphingosine base linked to myristic acid (a saturated 14-carbon fatty acid) via an amide bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetradecanamide | |
| Synonyms | N-myristoyl-D-erythro-sphingosine, Cer(d18:1/14:0) | |
| CAS Number | 34227-72-0 | |
| Molecular Formula | C₃₂H₆₃NO₃ | |
| Molecular Weight | 509.85 g/mol | |
| Appearance | Solid | |
| Purity | >98% or >99% | |
| Melting Point | 94-96 °C | [1] |
| Boiling Point | 597.23 °C (rough estimate) | [1] |
| Solubility | DMF: 0.15 mg/mL, Soluble in chloroform (B151607) | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years |
Experimental Protocols
The analysis of this compound in biological samples requires specific and sensitive methods for its extraction, purification, and quantification. Below are detailed methodologies for common experimental procedures.
Extraction and Purification of this compound from Biological Samples
Objective: To isolate this compound from cells or tissues for subsequent analysis.
Materials:
-
Biological sample (cells or tissues)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
0.9% NaCl solution
-
Silica (B1680970) gel 60 plates for Thin-Layer Chromatography (TLC)
-
Developing solvent for TLC (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v)
-
Iodine vapor or other suitable visualization agent
-
Scraper
-
Centrifuge
-
Glass vials
Protocol:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
For tissues, homogenize the tissue sample in a suitable buffer.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the sample, add a mixture of chloroform and methanol in a 1:2 ratio (v/v).
-
Vortex thoroughly to ensure complete mixing and extraction of lipids.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase into a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Purification by Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the resuspended extract onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.
-
After the solvent front has reached the desired height, remove the plate and allow it to air dry.
-
Visualize the separated lipids using iodine vapor or another appropriate method. Ceramides will appear as a distinct band.
-
Scrape the silica gel corresponding to the ceramide band into a clean tube.
-
Elute the ceramide from the silica gel using a suitable solvent like chloroform:methanol (2:1, v/v).
-
Centrifuge to pellet the silica gel and collect the supernatant containing the purified ceramide.
-
Dry the purified ceramide under a stream of nitrogen.
-
Analysis of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To quantify the amount of this compound in a purified lipid extract.
Materials:
-
Purified this compound sample
-
C17 Ceramide (internal standard)
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Methanol
Protocol:
-
Sample Preparation:
-
Resuspend the purified this compound sample in a known volume of methanol.
-
Add a known amount of C17 Ceramide as an internal standard to each sample for accurate quantification.
-
-
HPLC Separation:
-
Inject the sample onto the C18 reverse-phase column.
-
Use a gradient elution program with Mobile Phase A and Mobile Phase B to separate the different lipid species. A typical gradient might be:
-
0-2 min: 80% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 80% B
-
21-25 min: Re-equilibrate at 80% B
-
-
Set the flow rate to an appropriate value (e.g., 0.4 mL/min).
-
Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 510.5 → 264.4) and the internal standard C17 Ceramide (e.g., m/z 552.5 → 264.4).
-
Optimize other mass spectrometer parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared with known amounts of this compound.
-
Signaling Pathways Involving this compound
This compound is a potent signaling molecule that can influence critical cellular decisions, including apoptosis, cell cycle arrest, and necroptosis.
This compound-Induced Apoptosis
This compound can trigger the intrinsic pathway of apoptosis by directly or indirectly targeting the mitochondria.
Caption: this compound induces apoptosis via the mitochondrial pathway.
This compound accumulation at the mitochondrial membrane can lead to the activation of pro-apoptotic Bcl-2 family members, Bax and Bak. This activation results in the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, culminating in the execution of apoptosis. This compound can also inhibit the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade.
This compound-Induced Cell Cycle Arrest
This compound can halt cell proliferation by inducing cell cycle arrest, primarily at the G1/S checkpoint.
Caption: this compound induces G1 phase cell cycle arrest.
This compound can activate the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 then binds to and inhibits the activity of the Cyclin E/CDK2 complex. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing it from activating the transcription of genes required for the G1 to S phase transition, thereby causing cell cycle arrest.
This compound in Necroptosis
Necroptosis is a form of programmed necrosis that is independent of caspases. This compound has been implicated in the execution of this cell death pathway.
References
Unveiling C14 Ceramide: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to become recognized as critical signaling molecules involved in a myriad of cellular processes. Their acyl chain length significantly influences their biological function, dictating their involvement in distinct signaling pathways. This technical guide focuses on C14 Ceramide (N-myristoyl-D-erythro-sphingosine), a medium-chain ceramide, providing an in-depth overview of its discovery, initial characterization, and its role in key cellular signaling pathways. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development efforts targeting ceramide-mediated pathways.
Discovery and Core Characteristics
This compound is an endogenous sphingolipid primarily generated by the enzyme Ceramide Synthase 6 (CerS6).[1] Initial characterization studies have focused on its synthesis, quantification, and association with various physiological and pathological conditions.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₂H₆₃NO₃ | [2] |
| Molecular Weight | 509.85 g/mol | [2] |
| CAS Number | 34227-72-0 | [2] |
| Appearance | Crystalline solid | [2] |
Quantification of this compound
Accurate quantification of this compound is crucial for understanding its cellular roles. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for the specific and sensitive measurement of different ceramide species.[2][3][4]
Table 1: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
| Chromatography | Reverse-phase HPLC |
| Column | C8 or C18 |
| Mobile Phase | Gradient of organic solvent (e.g., methanol, acetonitrile) in water with additives (e.g., formic acid, ammonium (B1175870) formate) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) for this compound and internal standard |
| Internal Standard | Non-endogenous odd-chain ceramide (e.g., C17 Ceramide) |
| Limit of Quantification | pg/mL to ng/mL range |
Key Biological Roles and Signaling Pathways
Initial research has implicated this compound in several critical cellular processes, including apoptosis, necroptosis, and the regulation of insulin (B600854) sensitivity.
This compound in Apoptosis
Ceramides are well-established mediators of apoptosis (programmed cell death). The accumulation of specific ceramide species, including this compound, can trigger apoptotic signaling cascades.
One of the key mechanisms involves the interplay between the tumor suppressor protein p53 and ceramide metabolism.[5] Stress stimuli that induce p53 can lead to the transcriptional activation of CerS6, resulting in the accumulation of C14 and C16 ceramides, which in turn promotes growth arrest and apoptosis.[5]
The apoptotic signaling cascade initiated by this compound can proceed through both caspase-dependent and -independent pathways.[6][7] A central event in the caspase-dependent pathway is the activation of effector caspases, such as caspase-3.[8]
References
- 1. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
C14 Ceramide synthesis pathway in mammalian cells
An In-depth Technical Guide to the C14 Ceramide Synthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are central bioactive lipids in cellular physiology and pathology, acting as both structural components of membranes and critical signaling molecules. The specific acyl chain length of a ceramide dictates its metabolic fate and functional role. This technical guide provides a comprehensive overview of the de novo synthesis pathway for this compound (N-myristoylsphingosine) in mammalian cells. It details the enzymatic cascade, with a focus on the substrate-specific roles of Ceramide Synthases 5 and 6, outlines the biosynthesis of the myristoyl-CoA precursor, presents available quantitative data, and describes relevant experimental methodologies. Furthermore, this guide visualizes the core synthesis and associated signaling pathways to provide a clear and actionable resource for researchers in sphingolipid biology and drug development.
Introduction to this compound
Sphingolipids are a diverse class of lipids essential for eukaryotic cell structure and function. At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.[1] The length of this fatty acyl chain can vary, giving rise to a family of ceramide species with distinct biological functions.[2]
This compound, containing a 14-carbon myristoyl chain, belongs to the group of medium-chain ceramides.[2] While less abundant than long-chain ceramides (e.g., C16, C18), this compound and its synthesizing enzymes, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), are increasingly recognized for their roles in mediating specific cellular stress responses, including apoptosis and inflammation.[2][3] Elevated levels of this compound have been implicated in conditions such as inflammatory bowel disease, highlighting its potential as a therapeutic target.[2]
This document details the primary metabolic route for this compound production: the de novo synthesis pathway.
The De Novo this compound Synthesis Pathway
The de novo synthesis of all ceramides is a conserved pathway that occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).[4][5] The process begins with simple precursors and culminates in the formation of dihydroceramide, which is then desaturated to yield ceramide.[6] The synthesis of this compound specifically requires the incorporation of a myristoyl group, a reaction catalyzed by CerS5 and CerS6.[3][7]
The key steps are as follows:
-
Condensation: The pathway initiates with the rate-limiting condensation of the amino acid L-serine and Palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT) . This reaction forms 3-ketosphinganine.[8]
-
Reduction: The 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the NADPH-dependent enzyme 3-Ketosphinganine Reductase (KSR) .[8]
-
N-Acylation: In the crucial chain-length determining step, sphinganine is acylated with Myristoyl-CoA (C14:0-CoA). This reaction is catalyzed by Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6) to form C14-dihydroceramide.[3][7][9]
-
Desaturation: Finally, a double bond is introduced into the sphingoid backbone of C14-dihydroceramide by Dihydroceramide Desaturase 1 (DES1) , yielding this compound.[6]
This pathway is visualized in the diagram below.
References
- 1. csun.edu [csun.edu]
- 2. De Novo Synthesis of fatty acids | Biosynthesis Of Fatty Acids | | PDF [slideshare.net]
- 3. Novel fatty acyl substrates for myristoyl-CoA:protein N-myristoyl-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. aocs.org [aocs.org]
- 8. De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
The Role of Ceramide Synthase 6 in C14 Ceramide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide synthase 6 (CerS6) is a pivotal enzyme in sphingolipid metabolism, primarily responsible for the synthesis of ceramides (B1148491) with specific acyl chain lengths. This technical guide provides an in-depth exploration of the function of CerS6, with a particular focus on its role in the production of C14 ceramide. We will delve into its substrate specificity, its involvement in critical cellular signaling pathways such as apoptosis and the endoplasmic reticulum (ER) stress response, and its implications in various pathological conditions, including metabolic diseases and cancer. This document will present quantitative data in structured tables, detail key experimental protocols, and visualize complex pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Ceramide Synthase 6
Ceramides are central bioactive lipids in the sphingolipid metabolic pathway, acting as crucial signaling molecules in a myriad of cellular processes. The diversity of ceramide function is largely dictated by the length of their N-acyl chain, which is determined by a family of six distinct ceramide synthases (CerS1-6) in mammals. Each CerS isoform exhibits a unique specificity for fatty acyl-CoA substrates of particular chain lengths.
Ceramide synthase 6 (CerS6), also known as LASS6 (Longevity Assurance Homolog 6), is an integral membrane protein located in the endoplasmic reticulum. It plays a critical role in catalyzing the N-acylation of a sphingoid base to form dihydroceramide, which is subsequently desaturated to produce ceramide. CerS6, along with the highly homologous CerS5, demonstrates a preference for C14 (myristoyl-CoA) and C16 (palmitoyl-CoA) fatty acyl-CoAs, thus being a primary generator of C14- and C16-ceramides.[1][2][3] The specific production of these ceramide species by CerS6 implicates it in distinct biological outcomes, setting it apart from other CerS isoforms.
Enzymatic Function and Substrate Specificity
The fundamental function of CerS6 is the synthesis of dihydroceramides, the precursors to ceramides, through a ping-pong reaction mechanism.[4][5][6] This process involves the transfer of a fatty acyl chain from an acyl-CoA donor to the enzyme, forming a stable acyl-enzyme intermediate, which then reacts with a sphingoid base (like sphinganine) to produce dihydroceramide.[4]
CerS6 exhibits high selectivity for palmitoyl-CoA (C16:0-CoA) and also utilizes myristoyl-CoA (C14:0-CoA).[1][7][8] While C16-ceramide is often the more abundant product, the synthesis of C14-ceramide is significant and contributes to the overall cellular pool of short-chain ceramides. The relative production of C14- and C16-ceramides can be influenced by the availability of their respective fatty acyl-CoA substrates.
Cellular Functions and Signaling Pathways
CerS6-generated ceramides, including C14-ceramide, are implicated in a variety of cellular processes, from the regulation of cell death to metabolic control.
Apoptosis
The role of CerS6 in apoptosis is complex and appears to be context-dependent. Several studies have demonstrated a pro-apoptotic function for CerS6. For instance, knockdown of CerS6 has been shown to reduce glutamate-triggered apoptosis in primary oligodendrocyte precursor cells.[9][10] This pro-apoptotic role is linked to the regulation of mitochondrial Ca2+ homeostasis and the activation of calpain.[9][10] In other contexts, such as in response to photodynamic therapy in head and neck squamous carcinoma cells, CerS6 knockdown suppressed apoptosis.[11] Conversely, some studies have indicated an anti-apoptotic role for CerS6-generated C16-ceramide, particularly in the context of ER stress-induced cell death in head and neck squamous cell carcinoma (HNSCC) cells.[12]
Endoplasmic Reticulum (ER) Stress
CerS6 and its ceramide products are closely linked to the ER stress response. Down-regulation of CerS6 in HNSCC has been shown to induce ER stress.[1][12] Mechanistically, CerS6/C16-ceramide has been found to regulate the ATF6/CHOP arm of the unfolded protein response (UPR) pathway.[12]
Figure 1: Simplified signaling pathway of CerS6 in ER stress-mediated apoptosis.
Metabolic Regulation
CerS6 plays a significant role in metabolic homeostasis, particularly in the context of obesity and insulin (B600854) resistance.[13][14][15][16] Elevated levels of CERS6 mRNA and C16:0 ceramides have been observed in the adipose tissue of obese humans, correlating with insulin resistance.[15] Studies in mice have shown that deletion of CerS6 protects against high-fat diet-induced obesity and glucose intolerance by increasing energy expenditure and lipid utilization.[15] CerS6-derived sphingolipids have also been shown to interact with the mitochondrial fission factor (Mff), promoting mitochondrial fragmentation in obesity.[17]
Role of CerS6 in Disease
Dysregulation of CerS6 expression and activity is associated with several human diseases.
Metabolic Diseases
As mentioned, CerS6 is a key player in the pathogenesis of metabolic disorders. Inhibition of CerS6 has emerged as a potential therapeutic strategy for obesity and type 2 diabetes.[13][14][15][16]
| Disease State | Tissue | CerS6/Ceramide Change | Consequence | Reference |
| Obesity (Human) | Adipose Tissue | Increased CERS6 mRNA and C16:0 ceramides | Correlates with insulin resistance | [15] |
| High-Fat Diet (Mouse) | Brown Adipose Tissue, Liver | CerS6 deletion reduces C16:0 ceramides | Protection from obesity and glucose intolerance | [15] |
| Obesity (Mouse) | Liver | CerS6 knockdown reduces C16:0 ceramides by ~50% | Improved insulin sensitivity, reduced body weight | [13][14] |
| Non-alcoholic Steatohepatitis (NASH) | Liver | High-fat diets increase CerS6 expression and C16-ceramides | Compromised mitochondrial function, increased triglyceride accumulation | [13][14] |
Cancer
The role of CerS6 in cancer is multifaceted. Elevated CerS6 mRNA levels have been found in breast cancer tissue.[1] In head and neck squamous cell carcinoma, overexpression of CerS6 was associated with increased tumor development and growth.[1] However, CerS6 has also been identified as a transcriptional target of the tumor suppressor p53, contributing to a pro-apoptotic cellular response upon non-genotoxic stress.[18] Furthermore, CerS6 can enhance the function of p53 to prevent progeny formation from polyploid giant cancer cells.[19]
Key Experimental Protocols
Ceramide Synthase Activity Assay
This protocol describes a fluorescent assay for measuring CerS activity in cell or tissue homogenates.[20][21][22]
Materials:
-
Cell or tissue homogenate
-
Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., myristoyl-CoA for C14-ceramide synthesis)
-
Fumonisin B1 (CerS inhibitor, for negative control)
-
Chloroform (B151607)/Methanol (1:2, v/v and 2:1, v/v)
-
TLC plates (silica gel 60)
-
TLC mobile phase: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
In a microcentrifuge tube, add 5-50 µg of protein homogenate.
-
Add assay buffer to a final volume of 18 µL.
-
Add 1 µL of 1 mM fatty acyl-CoA (e.g., myristoyl-CoA) for a final concentration of 50 µM.
-
Initiate the reaction by adding 1 µL of 0.5 mM NBD-sphinganine (in ethanol) for a final concentration of 25 µM.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v).
-
Add 250 µL of chloroform and 250 µL of water to induce phase separation.
-
Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in 20 µL of chloroform/methanol (2:1, v/v).
-
Spot the entire sample onto a TLC plate.
-
Develop the TLC plate in the mobile phase until the solvent front is near the top.
-
Air dry the plate and visualize the fluorescent spots (NBD-sphinganine and NBD-ceramide) using a fluorescence imager.
-
Quantify the intensity of the NBD-ceramide spot using densitometry software.
Figure 2: Experimental workflow for the ceramide synthase activity assay.
Quantification of Ceramides by LC-MS/MS
This protocol provides a general method for the extraction and quantification of ceramide species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]
Materials:
-
Biological sample (plasma, tissue, or cells)
-
Internal standards (e.g., C17:0 ceramide)
-
Chloroform/Methanol (1:2, v/v)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or lyse cells. For plasma, use a defined volume.
-
Add a known amount of internal standard (e.g., C17:0 ceramide).
-
Perform a Bligh-Dyer extraction by adding chloroform/methanol (1:2, v/v), followed by chloroform and water to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the different ceramide species using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect the ceramides using the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each ceramide species (including C14:0 ceramide), monitor the specific precursor-to-product ion transition.
-
Quantify the amount of each ceramide species by comparing its peak area to the peak area of the internal standard and using a standard curve generated with known amounts of ceramide standards.
-
Conclusion
Ceramide synthase 6 is a key enzyme in sphingolipid metabolism with a specific role in the production of C14 and C16-ceramides. Its function extends beyond simple lipid synthesis, as its products are integral signaling molecules in apoptosis, the ER stress response, and metabolic regulation. The dysregulation of CerS6 is clearly implicated in prevalent human diseases such as obesity, type 2 diabetes, and cancer, making it an attractive target for therapeutic intervention. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced roles of CerS6 and its C14-ceramide product. A deeper understanding of the mechanisms governing CerS6 activity and the downstream effects of its specific ceramide products will be crucial for the development of novel and targeted therapies.
References
- 1. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Synthase 6: Comparative Analysis, Phylogeny and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers discover the enzymatic mechanism for human ceramide synthase — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Expression of Ceramide Synthase 6 Transcriptionally Activates Acid Ceramidase in a c-Jun N-terminal Kinase (JNK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmentally regulated ceramide synthase 6 increases mitochondrial Ca2+ loading capacity and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide Synthase 6 Knockdown Suppresses Apoptosis after Photodynamic Therapy in Human Head and Neck Squamous Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 14. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ceramide analysis [bio-protocol.org]
C14 Ceramide: A Technical Guide to its Role as a Second Messenger in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to be recognized as critical bioactive lipid second messengers. Comprising a sphingosine (B13886) backbone N-acylated with a fatty acid, the specific functions of ceramides are often dictated by the length of their fatty acid chain.[1][2] Myristoyl-ceramide (C14 ceramide), characterized by a 14-carbon fatty acid chain, is increasingly implicated in a distinct set of cellular signaling pathways.
Generated primarily by ceramide synthases 5 and 6 (CerS5/6), this compound is a key mediator of cellular stress responses, including inflammation, endoplasmic reticulum (ER) stress, and apoptosis.[1][3] Its accumulation serves as a critical signal that can alter cell fate and function. This guide provides a comprehensive technical overview of this compound's role as a second messenger, detailing its metabolism, core signaling pathways, and the experimental protocols essential for its study.
Synthesis and Metabolism of this compound
The cellular concentration of this compound is tightly regulated by a balance between its synthesis and degradation. There are three primary pathways for ceramide generation:
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a process catalyzed by serine palmitoyltransferase.[4][5] Following a series of enzymatic steps, the resulting dihydroceramide (B1258172) is acylated by CerS5 or CerS6 with a myristoyl-CoA (14:0-CoA) to form C14-dihydroceramide. A final desaturation step introduces a double bond into the sphingoid backbone to yield this compound.[2][4][6]
-
Sphingomyelin (B164518) Hydrolysis: In response to various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) or Fas ligand, sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide.[5][7][8] This pathway allows for a rapid, localized increase in ceramide levels.
-
Salvage Pathway: This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids in the lysosome, by re-acylating it with a fatty acyl-CoA via the action of ceramide synthases.[4][5]
Once generated, this compound can be further metabolized. It can be phosphorylated by a ceramide kinase (CERK) to form ceramide-1-phosphate (C1P), glycosylated to form glucosylceramide, or broken down by a ceramidase to release sphingosine.[4]
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary investigation of C14 Ceramide in membrane biophysics
An In-Depth Technical Guide to the Preliminary Investigation of C14 Ceramide in Membrane Biophysics
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Ceramides (B1148491) are a class of sphingolipids that serve as central hubs in sphingolipid metabolism and as critical bioactive molecules regulating a host of cellular processes. Comprising a sphingosine (B13886) backbone N-acylated with a fatty acid, ceramides vary in their acyl chain length, which dictates their specific biophysical and signaling functions. This compound (N-myristoyl-sphingosine), a saturated ceramide with a 14-carbon acyl chain, is primarily synthesized by Ceramide Synthase 5 (CerS5) and CerS6. Its accumulation in cellular membranes in response to cellular stress triggers profound changes in membrane architecture and the initiation of signaling cascades controlling cell fate, including apoptosis, cell cycle arrest, and autophagy. Understanding the biophysical impact of this compound on the lipid bilayer is therefore crucial for elucidating its mechanism of action and for developing novel therapeutic strategies targeting ceramide-mediated pathways.
Biophysical Impact of this compound on Lipid Membranes
The incorporation of this compound into a lipid bilayer dramatically alters the membrane's physical properties. Its saturated acyl chain and the ability of its headgroup to act as both a hydrogen bond donor and acceptor drive strong intermolecular interactions. This leads to the segregation of this compound from more fluid phospholipids (B1166683), resulting in the formation of highly ordered, gel-like domains or "ceramide-rich platforms." These platforms function as signaling hubs by concentrating or excluding specific membrane proteins.
Quantitative Biophysical Data
The following table summarizes key quantitative data regarding the biophysical effects of this compound. Data for certain parameters specific to the C14 acyl chain are limited; in such cases, properties of similar saturated ceramides are noted to indicate expected behavior.
| Parameter | Value / Effect | Experimental Method | Notes |
| Melting Temperature (Tm) | 86.3 °C | Differential Scanning Calorimetry (DSC) | For fully hydrated C14-Ceramide. This is several degrees lower than longer-chain saturated ceramides (C16, C18). |
| Enthalpy of Transition (ΔH) | 59.0 kJ/mol | Differential Scanning Calorimetry (DSC) | For fully hydrated C14-Ceramide. |
| Area per Molecule | Tightly packed; smaller area per lipid | Not specified for C14 | General property of sphingolipids due to strong intermolecular hydrogen bonding and van der Waals forces.[1] |
| Bilayer Thickness | Induces greater bilayer thickness | Not specified for C14 | The formation of ordered, gel-phase domains by ceramides results in an increased height compared to the surrounding fluid membrane.[1] |
| Lateral Diffusion | Significantly reduced | Fluorescence Correlation Spectroscopy (FCS) | While a specific coefficient for C14 is unavailable, ceramides exhibit much slower diffusion within their gel domains compared to phospholipids in a liquid-disordered phase. |
This compound Synthesis and Signaling Pathways
This compound can be generated through several metabolic routes, with the de novo synthesis pathway being a primary source for stress-induced production.
CerS5-Mediated Regulation of Apoptosis and Autophagy
The expression level of Ceramide Synthase 5 (CerS5) is a critical determinant of cell fate in response to stress, particularly in cancer contexts.[2] High levels of CerS5 lead to the accumulation of C14/C16 ceramides, which can shift the cellular response from apoptosis to autophagy.[2]
-
Low CerS5 / Basal Ceramide: In healthy cells or certain cancer cells, lower levels of C14/C16 ceramide are associated with a dominant apoptotic signaling pathway in response to stress.
-
High CerS5 / High Ceramide: In some cancers, high CerS5 expression is associated with poorer patient outcomes.[2] The resulting high concentration of C14/C16 ceramide promotes the formation of stable ceramide-rich platforms that alter signaling, leading to the induction of autophagy as a pro-survival mechanism, which can contribute to therapy resistance.[2]
Key Experimental Protocols
Investigating the biophysical properties of this compound requires precise methodologies. Below are detailed protocols for two fundamental techniques: Differential Scanning Calorimetry (DSC) and Atomic Force Microscopy (AFM).
Protocol: DSC Analysis of this compound-Containing Liposomes
This protocol details the preparation of multilamellar vesicles (MLVs) and their analysis by DSC to determine the thermotropic properties of this compound within a model membrane.[3][4]
Materials:
-
N-myristoyl-D-erythro-sphingosine (this compound)
-
Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glass vials, rotary evaporator, nitrogen gas stream, water bath sonicator
-
Differential Scanning Calorimeter with hermetic aluminum pans
Methodology:
-
Lipid Film Preparation:
-
Co-dissolve this compound and DPPC at the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tm of both lipids (~50-60°C) to form a thin, uniform lipid film.
-
Further dry the film under a gentle stream of nitrogen gas, followed by high vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome Hydration:
-
Hydrate the lipid film with the degassed buffer by vortexing vigorously for 5-10 minutes at a temperature well above the lipid Tm (~60°C). This process forms multilamellar vesicles (MLVs).
-
The final lipid concentration should be approximately 5-10 mg/mL.
-
-
DSC Analysis:
-
Transfer a precise amount (e.g., 10-20 µL) of the MLV suspension into a hermetic aluminum DSC pan. Seal the pan.
-
Use an identical volume of the hydration buffer in a separate pan as the reference.
-
Place both sample and reference pans into the calorimeter.
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Perform multiple heating and cooling scans (e.g., 3-5 cycles) at a controlled rate (e.g., 1-2°C/min) over the desired temperature range (e.g., 20°C to 100°C) to ensure reproducibility.
-
Analyze the thermograms from the second heating scan to determine the main phase transition temperature (Tm) and the enthalpy of transition (ΔH).
-
Protocol: AFM Imaging of this compound Domains in Supported Lipid Bilayers (SLBs)
This protocol describes the formation of an SLB containing this compound on a mica substrate for high-resolution topographical imaging by AFM.
Materials:
-
This compound and matrix lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Chloroform, bath sonicator, probe-tip sonicator or extruder
-
Freshly cleaved muscovite (B576469) mica discs (e.g., 1 cm diameter)
-
Imaging Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4)
-
Atomic Force Microscope with a liquid cell and sharp silicon nitride tips
Methodology:
-
Small Unilamellar Vesicle (SUV) Preparation:
-
Prepare a lipid film as described in the DSC protocol (Step 1.1), using POPC and this compound (e.g., 90:10 mol ratio).
-
Hydrate the film with buffer (without CaCl₂) to form MLVs.
-
Generate SUVs from the MLV suspension by either probe-tip sonication on ice or by extrusion through polycarbonate membranes (e.g., 50-100 nm pore size). The final lipid concentration should be ~0.5-1.0 mg/mL.
-
-
SLB Formation by Vesicle Fusion:
-
Mount a freshly cleaved mica disc onto an AFM sample puck using adhesive.
-
Place the puck in the AFM liquid cell.
-
Add the imaging buffer (containing CaCl₂) to the liquid cell. The divalent cations are crucial for mediating vesicle fusion onto the negatively charged mica.
-
Inject the SUV suspension into the liquid cell to initiate vesicle fusion.
-
Incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture to facilitate vesicle rupture and fusion into a continuous bilayer.
-
-
Bilayer Rinsing and Imaging:
-
Gently rinse the bilayer by exchanging the buffer in the liquid cell multiple times to remove unfused vesicles.
-
Mount the liquid cell onto the AFM scanner stage.
-
Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., Tapping Mode or PeakForce Tapping) in liquid.
-
Acquire images to observe the topography of the bilayer, identifying the liquid-disordered POPC phase and the taller, ordered gel-phase domains enriched in this compound.
-
Perform height analysis on the images to quantify the height difference between the phases.
-
Conclusion
This compound is a potent modulator of membrane biophysics, capable of inducing significant structural reorganization within the lipid bilayer. Its propensity to form ordered, gel-phase domains provides a mechanism for regulating complex signaling pathways, most notably the critical balance between apoptosis and autophagy. The experimental frameworks provided herein offer robust methods for the preliminary investigation of these properties. For researchers in membrane biophysics and drug development, a thorough understanding of how this compound and its generating enzymes function is essential for identifying new therapeutic targets and for designing novel lipid-based drug delivery systems.
References
- 1. Isostearyl myristate | 72576-81-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bodipy lipid probes: Topics by Science.gov [science.gov]
- 4. Correlating the Structure and Gene Silencing Activity of Oligonucleotide-Loaded Lipid Nanoparticles Using Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources and Subcellular Localization of C14:0 Ceramide: A Technical Guide
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. They are central intermediates in sphingolipid metabolism, acting as precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. The biological function of a specific ceramide is intricately linked to its N-acyl chain length, which can range from medium-chain (C12-C14) to ultra-long-chain (≥C26). C14:0 Ceramide (N-myristoyl-sphingosine) is a medium-chain species implicated in specific cellular stress responses and metabolic regulation. This technical guide provides an in-depth overview of the endogenous synthesis pathways and subcellular distribution of C14:0 Ceramide, tailored for researchers, scientists, and drug development professionals.
Endogenous Sources of C14:0 Ceramide
The cellular pool of C14:0 Ceramide is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo synthesis of all ceramides originates in the endoplasmic reticulum (ER). This pathway begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16:0), a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) (dihydrosphingosine).
The crucial step for determining the acyl chain length occurs next. A family of six mammalian (dihydro)ceramide synthases (CerS1-6) acylates sphinganine with a fatty acyl-CoA of a specific chain length. C14:0 Ceramide is specifically synthesized by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) , which utilize myristoyl-CoA (C14:0-CoA) as the acyl donor. The resulting dihydroceramide (B1258172) (dihydro-C14:0-ceramide) is then desaturated by dihydroceramide desaturase (DES1) to form C14:0 Ceramide.
Salvage Pathway
The salvage pathway provides a mechanism for recycling sphingoid bases. Complex sphingolipids are broken down in the lysosomes to ceramide, which can then be further hydrolyzed by ceramidases to yield sphingosine (B13886). This sphingosine can be transported out of the lysosome and re-acylated in the ER by CerS enzymes to form ceramide. If CerS5 or CerS6 are active and myristoyl-CoA is available, this pathway can contribute to the endogenous pool of C14:0 Ceramide.
Subcellular Localization of C14:0 Ceramide
The function of ceramide is highly dependent on its specific subcellular location. While de novo synthesis occurs in the ER, C14:0 Ceramide is subsequently distributed to various cellular compartments.
-
Endoplasmic Reticulum (ER): As the primary site of synthesis, the ER contains a basal pool of C14:0 Ceramide. It is the central hub from which ceramide is transported to other organelles.
-
Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it serves as a substrate for the synthesis of sphingomyelin (by sphingomyelin synthase) and simple glycosphingolipids (by glucosylceramide synthase). This transport can occur via vesicular trafficking or through the action of the ceramide transfer protein (CERT). CERT has been shown to preferentially transfer ceramides with long acyl chains (C14-C20).
-
Mitochondria: Ceramide can accumulate in mitochondria, particularly in response to cellular stress, where it is implicated in the regulation of apoptosis. It is thought to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. Ceramide synthases have also been found in mitochondria-associated membranes (MAM) and within purified mitochondrial fractions, suggesting local synthesis is possible.
-
Plasma Membrane: Ceramides are structural components of the plasma membrane and are enriched in microdomains known as lipid rafts. Here, they play crucial roles in signal transduction, modulating the activity of receptors and downstream signaling cascades.
-
Lysosomes: Degradation of complex sphingolipids by acid sphingomyelinase generates ceramide within the lysosome.
Data Presentation
Table 1: Acyl-CoA Specificity of Mammalian Ceramide Synthases
| Enzyme | Aliases | Acyl-CoA Specificity | Key Tissues/Functions |
| CerS1 | LASS1 | C18:0 | Brain, skeletal muscle |
| CerS2 | LASS2 | C20:0 - C26:0 | Liver, kidney, brain (myelin) |
| CerS3 | LASS3 | C26:0 - C34:0 | Skin, testes |
| CerS4 | LASS4 | C18:0 - C20:0 | Heart, liver, skin, spleen |
| CerS5 | LASS5 | C14:0 - C16:0 | Lung, intestine, various tissues |
| CerS6 | LASS6 | C14:0 - C16:0 | Widespread, implicated in cancer |
Data compiled from multiple sources.
Table 2: Subcellular Localization of Key Ceramide Metabolizing Enzymes
| Enzyme | Pathway | Primary Subcellular Localization(s) |
| Serine Palmitoyltransferase (SPT) | De Novo Synthesis | Endoplasmic Reticulum (ER) |
| Ceramide Synthases (CerS1-6) | De Novo & Salvage | Endoplasmic Reticulum (ER), Mitochondria-Associated Membranes (MAM) |
| Dihydroceramide Desaturase (DES1) | De Novo Synthesis | Endoplasmic Reticulum (ER) |
| Sphingomyelin Synthase (SMS) | Complex Sphingolipid Synthesis | Golgi Apparatus, Plasma Membrane |
| Glucosylceramide Synthase (GCS) | Complex Sphingolipid Synthesis | Golgi Apparatus (cis-Golgi) |
| Acid Sphingomyelinase (aSMase) | Degradation | Lysosomes |
| Neutral Sphingomyelinase (nSMase) | Degradation/Signaling | Plasma Membrane, Golgi, ER |
| Acid Ceramidase (aCDase) | Degradation/Salvage | Lysosomes |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Quantification of C14:0 Ceramide by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species from complex biological samples.
1. Sample Preparation (Lipid Extraction):
- Homogenize cells or tissues in a suitable buffer.
- Add an internal standard mixture containing a known amount of a non-endogenous ceramide (e.g., C17:0 Ceramide) to normalize for extraction efficiency and instrument variability.
- Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol (B129727):water) or a single-phase extraction with an organic solvent mixture (e.g., ethyl acetate:isopropanol).
- Collect the organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or ethanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Inject the extracted lipids onto a reverse-phase C8 or C18 HPLC column. Separate the lipid species using a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.
- Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer operating in positive ion mode.
- Detection: Use
Whitepaper: The Role of C14 Ceramide in Endoplasmic Reticulum Stress
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ceramides (B1148491), a class of bioactive sphingolipids, are crucial regulators of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[1][2][3] The N-acyl chain length of ceramides dictates their specific biological functions. This technical guide focuses on C14 ceramide (myristoyl-ceramide), an endogenous lipid primarily generated by ceramide synthases 5 and 6 (CerS5/6).[4][5][6] Emerging evidence highlights a significant role for this compound in the induction of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins.[5][7] This document provides an in-depth analysis of the molecular mechanisms by which this compound instigates ER stress, the activation of the Unfolded Protein Response (UPR), and the downstream signaling cascades that lead to inflammation and apoptosis. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways to offer a comprehensive resource for professionals in research and drug development.
Introduction to this compound and ER Stress
The Endoplasmic Reticulum and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of secretory and transmembrane proteins, as well as lipid biosynthesis.[1][6][8] Perturbations to ER homeostasis—such as altered calcium levels, oxidative stress, or an overload of protein synthesis—can lead to the accumulation of unfolded proteins, a condition known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][7] The UPR is mediated by three primary ER-transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][7] While initially a pro-survival response aimed at restoring ER function, prolonged or severe ER stress shifts the UPR towards pro-apoptotic signaling.[1][2]
This compound: Synthesis and Significance
Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingoid base linked to a fatty acid.[3][6] The length of the fatty acid chain (ranging from C14 to C26) is a critical determinant of the ceramide's function.[3][9][10] this compound specifically contains a 14-carbon myristoyl chain. Its de novo synthesis occurs in the ER, beginning with the condensation of serine and palmitoyl-CoA.[6][8] The key step for this compound generation is the acylation of the sphinganine (B43673) backbone with myristoyl-CoA, a reaction catalyzed predominantly by ceramide synthases 5 and 6 (CerS5 and CerS6).[5][6][11] Subsequent desaturation of C14-dihydroceramide produces this compound.[3][8] Dysregulation of this compound levels has been implicated in intestinal inflammation and lipotoxic cardiomyopathy.[5][11]
Molecular Mechanisms of this compound-Induced ER Stress
This compound induces ER stress through specific molecular interactions that activate the UPR signaling pathways. This is distinct from the effects of other saturated fatty acids like palmitate, which do not robustly induce the same ER stress signature.[5]
Activation of the IRE1α-XBP1 Pathway
Studies in intestinal epithelial cells have shown that myristate (C14:0), the precursor fatty acid for this compound, specifically induces the IRE1α branch of the UPR.[5]
-
IRE1α Activation: Increased levels of this compound in the ER membrane are thought to alter membrane properties, leading to the oligomerization and autophosphorylation of the IRE1α sensor protein.[5][9]
-
XBP1 Splicing: Activated IRE1α exhibits endoribonuclease activity, which excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[1][5]
-
Translational Frameshift: This splicing event results in a translational frameshift, producing a potent transcription factor known as spliced XBP1 (XBP1s).[5]
-
Target Gene Expression: XBP1s translocates to the nucleus and upregulates genes involved in restoring ER homeostasis. However, under chronic this compound-induced stress, it can also promote the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[5]
General Ceramide-Mediated ER Stress Mechanisms
While the IRE1α pathway is specifically linked to this compound, other general mechanisms of ceramide-induced ER stress likely contribute. Exogenous short-chain ceramides have been shown to activate multiple UPR arms and disrupt ER function through the following mechanisms:
-
Disruption of ER Ca2+ Homeostasis: Ceramides can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][12][13] This inhibition leads to the depletion of calcium stores within the ER, a potent trigger for ER stress and the UPR.[1]
-
Activation of the PERK-eIF2α Pathway: ER stress, including Ca2+ disruption, activates the PERK kinase.[1] PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein translation to reduce the protein load on the ER. Paradoxically, this also promotes the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4), which upregulates pro-apoptotic genes such as CHOP.[1]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of ceramides on ER stress markers. Note that many foundational studies used exogenous, cell-permeable short-chain ceramides (e.g., C2-ceramide) to establish the general mechanism.
Table 1: Effect of Exogenous Ceramide on UPR Activation Data derived from studies on human adenoid cystic carcinoma cells using C2-ceramide.
| Parameter | Treatment | Concentration | Time (hours) | Observed Effect | Citation |
| XBP1 mRNA Splicing | C2-Ceramide | 10-100 µM | 6 | Dose-dependent increase in XBP1s | [1] |
| C2-Ceramide | 10-100 µM | 12 | Sustained, higher levels of XBP1s | [1] | |
| GRP78 Expression | C2-Ceramide | 100 µM | 6 | Significant increase in GRP78 mRNA | [1] |
| C2-Ceramide | 100 µM | 12 | Further increase in GRP78 mRNA | [1] | |
| eIF2α Phosphorylation | C2-Ceramide | 50-100 µM | 12 | Dose-dependent increase in p-eIF2α | [1] |
Table 2: Myristate-Induced this compound Generation and ER Stress Data derived from studies on intestinal epithelial cells.
| Parameter | Treatment | Effect on C14-Ceramide Levels | Effect on XBP1 Splicing | Effect on IL-6 Expression | Citation |
| Myristate (C14:0) | Myristate-enriched diet | Significant increase | Significant increase | Significant increase | [5] |
| Palmitate (C16:0) | Palmitate treatment | No significant change | No significant change | No significant change | [5] |
| CerS5/6 Inhibition | Myristate + FB1* or siRNA | Suppressed C14-ceramide generation | Suppressed myristate-induced XBP1s | Suppressed myristate-induced IL-6 | [5] |
*FB1: Fumonisin B1, a pharmacological inhibitor of ceramide synthases.
Key Experimental Protocols
This section outlines the methodologies used to investigate the role of this compound in ER stress.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Intestinal epithelial cell lines (e.g., SK-CO15, Caco-2) or other relevant cell types are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).[5]
-
Fatty Acid Preparation: Sodium myristate (C14:0) or sodium palmitate (C16:0) is dissolved in sterile water at 70°C and then complexed with fatty-acid-free Bovine Serum Albumin (BSA) to create a stock solution (e.g., 5 mM fatty acid in 10% BSA).
-
Treatment: Cells are serum-starved for a brief period (e.g., 2 hours) before treatment with the fatty acid-BSA complex or BSA control for the desired time points (e.g., 4-24 hours).[5]
Analysis of ER Stress Markers
-
RNA Isolation and RT-PCR for XBP1 Splicing:
-
Total RNA is extracted from treated cells using a standard kit (e.g., TRIzol).
-
cDNA is synthesized via reverse transcription.
-
PCR is performed using primers that flank the 26-nucleotide intron in XBP1 mRNA.
-
PCR products are resolved on a high-resolution agarose (B213101) gel (e.g., 3%). Unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands.[1][5]
-
-
Real-Time Quantitative PCR (qPCR):
-
Western Blotting:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of ER stress proteins (e.g., anti-p-eIF2α, anti-eIF2α, anti-GRP78, anti-CHOP).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.[1]
-
Ceramide Analysis and Manipulation
-
Lipidomics by Mass Spectrometry:
-
Lipids are extracted from cell pellets using a solvent system (e.g., methanol/chloroform).
-
Internal standards for different ceramide species are added for quantification.
-
Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of specific ceramide species, including this compound.[5]
-
-
Inhibition of Ceramide Synthesis:
-
Pharmacological: Cells are pre-treated with Fumonisin B1 (FB1), a broad-spectrum inhibitor of CerS, before adding myristate.[5]
-
Genetic: Cells are transfected with small interfering RNA (siRNA) specifically targeting CERS5 and/or CERS6 to knock down their expression. A non-targeting control siRNA is used as a negative control. Knockdown efficiency is confirmed by qPCR or Western blot.[5]
-
Conclusion and Therapeutic Implications
The evidence strongly indicates that this compound, generated via CerS5/6, is a specific and potent inducer of the IRE1α-XBP1 branch of the Unfolded Protein Response.[5] This targeted activation, coupled with general ceramide-induced disruptions in ER calcium homeostasis, can lead to pro-inflammatory and pro-apoptotic outcomes.[1][5] Understanding this specific lipid-mediated ER stress pathway is critical for diseases characterized by both metabolic dysregulation and inflammation, such as inflammatory bowel disease, non-alcoholic steatohepatitis, and certain cancers.[5][14]
For drug development professionals, the enzymes CerS5 and CerS6 represent potential therapeutic targets. Specific inhibitors of these synthases could be explored to selectively reduce this compound levels in pathological contexts, thereby alleviating ER stress and its detrimental consequences without broadly affecting the metabolism of other essential ceramide species. Further research is needed to fully elucidate the role of this compound in various cell types and disease models and to develop targeted therapeutics against this pathway.
References
- 1. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic reticulum stress and mitochondrial dysfunction during aging: Role of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Triangulated Mal-Signaling in Alzheimer's Disease: Roles of Neurotoxic Ceramides, ER Stress, and Insulin Resistance Reviewed - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of C14 Ceramide: A Key Regulator in Sphingolipid Metabolism and Cell Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that are integral components of eukaryotic cell membranes.[1][2][3] Beyond their structural role, they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, senescence, autophagy, and apoptosis.[4][5][6] The metabolic network of sphingolipids is complex, with ceramide positioned at the central hub of both synthesis and breakdown pathways.[7][8] All sphingolipids share a common structural feature: a sphingoid base backbone, which in mammals is primarily sphingosine (B13886).[1] The N-acylation of this sphingoid base by one of six ceramide synthase (CerS) enzymes gives rise to ceramides (B1148491) of varying fatty acid chain lengths.[9] This variation in acyl chain length is not trivial, as it dictates the specific biological function of the ceramide species.[10]
C14 Ceramide: Synthesis and Biological Significance
N-myristoyl-sphingosine, or this compound (C14-Cer), is a species of ceramide characterized by a 14-carbon fatty acid chain. Its synthesis is primarily catalyzed by ceramide synthases 5 and 6 (CerS5 and CerS6).[11][12][13] The expression and activity of these enzymes, and consequently the levels of C14-Cer, are implicated in various physiological and pathological conditions. Elevated levels of C14-Cer have been observed in several types of cancer, neurodegenerative diseases, and metabolic disorders, suggesting its potential as both a biomarker and a therapeutic target.[14][15][16]
This guide provides a comprehensive overview of this compound, focusing on its metabolism, its roles in key cellular signaling pathways, and detailed experimental protocols for its study.
Sphingolipid Metabolism Overview
The synthesis of ceramides can occur through three major pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. Ceramide, as the central hub, can be further metabolized into more complex sphingolipids such as sphingomyelin, glycosphingolipids, or be catabolized to sphingosine and subsequently to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.[8] The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.
This compound in Cellular Signaling
This compound has been shown to play a significant role in several critical cellular signaling pathways, often leading to pro-death or pro-survival outcomes depending on the cellular context.
Apoptosis
Ceramide is a well-established mediator of apoptosis, or programmed cell death.[15] C14-Cer can induce apoptosis through both caspase-dependent and -independent pathways. One of the key mechanisms involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[17] This, in turn, activates a cascade of caspases, ultimately leading to cell death.[15]
Autophagy
Autophagy is a cellular process of self-digestion of cytoplasmic components.[18] The role of ceramide in autophagy is complex, as it can induce both pro-survival and pro-death autophagy. C14-Cer has been shown to induce autophagy by modulating key regulatory proteins such as Beclin-1 and the LC3-II/LC3-I ratio.[19][20] The induction of autophagy by C14-Cer can be a protective response to cellular stress or a pathway to autophagic cell death.
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a central organelle for protein and lipid synthesis. Perturbations in ER function lead to ER stress and the activation of the unfolded protein response (UPR).[1][7] C14-Cer has been shown to induce ER stress, which can subsequently trigger apoptosis or autophagy.[6][7] Myristate, a 14-carbon saturated fatty acid, can induce ER stress through its conversion to C14-Cer by CerS5/6.[6]
Quantitative Data on this compound Levels
The following tables summarize quantitative data on this compound levels in various pathological conditions.
Table 1: this compound Levels in Cancer
| Cancer Type | Tissue/Cell Line | Change in C14-Ceramide Level | Reference(s) |
| Glioblastoma | Glioblastoma Stem-Like Cells | Significantly altered depending on phenotype | [21][22] |
| Lung Cancer | LNM35 and ACC-LC-319 cells | Knockdown of CERS6 reduces C16-Cer, with compensatory changes in other ceramides | [23] |
| Glioblastoma | U87MG cells | Increased in response to temozolomide (B1682018) treatment | [24] |
Table 2: this compound Levels in Neurodegenerative Diseases
| Disease | Brain Region/Fluid | Change in C14-Ceramide Level | Reference(s) |
| Alzheimer's Disease | Brain Tissue | Elevated levels of various ceramide species | [11][25][26] |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Significantly increased | [27][28] |
Table 3: this compound Levels in Metabolic Diseases
| Condition | Tissue/Fluid | Change in C14-Ceramide Level | Reference(s) |
| Diet-Induced Obesity | Liver | Altered ceramide composition | [12][16] |
| Obesity | Visceral Adipose Tissue (VAT) | Elevated levels | [13] |
| Obesity | Adipose Tissue | Elevated C16:0 ceramides (produced by CerS6) | [14] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.
References
- 1. Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Central role of ceramide biosynthesis in body weight regulation, energy metabolism, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramides and Sphingosino-1-Phosphate in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide-mediated macroautophagy involves inhibition of protein kinase B and up-regulation of beclin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CERS6 required for cell migration and metastasis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. air.unimi.it [air.unimi.it]
- 25. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Increased ceramide in brains with Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Astroglial expression of ceramide in Alzheimer's disease brains: a role during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
C14 Ceramide: A Key Player in Nutrient-Deprivation-Induced Necroptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate dance of cellular life and death is orchestrated by a complex network of signaling pathways. Among these, necroptosis, a form of programmed necrosis, has emerged as a critical process in various physiological and pathological conditions. Recent evidence has illuminated the pivotal role of specific lipid molecules in this pathway, with C14 ceramide taking center stage in necroptosis induced by nutrient deprivation. This technical guide provides a comprehensive overview of the involvement of this compound in this process, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The Core Signaling Axis: this compound and the Necroptotic Machinery
Nutrient deprivation, a cellular stress condition characterized by the lack of essential nutrients like glucose, triggers a cascade of events culminating in necroptotic cell death. A key event in this process is the significant accumulation of long-chain ceramides, including this compound.[1] This increase in this compound appears to be a critical instigator of the necroptotic pathway, which is canonically mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. However, emerging evidence suggests that ceramide may also induce necroptosis through a RIPK1/RIPK3-independent mechanism that directly targets MLKL.[2][3]
Upon activation, MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2] The precise mechanism by which this compound promotes MLKL activation and oligomerization is an area of active investigation, with possibilities including direct interaction or alteration of membrane biophysical properties to facilitate MLKL insertion.
Quantitative Insights into this compound's Role
The following tables summarize the key quantitative data on the elevation of this compound during nutrient deprivation and its impact on cell viability.
Table 1: Endogenous Ceramide Levels in Nutrient-Deprived Mouse Embryonic Fibroblasts (MEFs) [1]
| Ceramide Species | Fold Increase (12 hours) | Fold Increase (36 hours) |
| C14:0 Ceramide | ~2.5 | ~4.0 |
| C16:0 Ceramide | ~3.0 | ~5.0 |
| C18:0 Ceramide | ~2.0 | ~3.5 |
| C20:0 Ceramide | ~1.5 | ~2.5 |
| C22:0 Ceramide | ~1.8 | ~3.0 |
| C24:0 Ceramide | ~2.0 | ~3.5 |
| C24:1 Ceramide | ~1.5 | ~2.8 |
Data presented as approximate fold increase compared to vehicle-treated control cells. Nutrient deprivation was induced by treatment with 2-deoxyglucose (2DG) and antimycin A (AA).
Table 2: Effect of Exogenous C2-Ceramide on Cell Viability [4]
| Cell Line | Treatment | Concentration | Incubation Time | % Cell Viability Reduction |
| CaSki | C2-Ceramide | 100 µM | 48 hours | Significant reduction |
| HeLa | C2-Ceramide | 100 µM | 48 hours | Significant reduction |
| SiHa | C2-Ceramide | 100 µM | 48 hours | Significant reduction |
While this data is for the short-chain C2-ceramide, it demonstrates the principle of ceramide-induced cell death. Similar dose-response studies with this compound under nutrient deprivation are warranted to establish a direct quantitative link.
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in nutrient-deprivation-induced necroptosis.
Induction of Nutrient Deprivation-Induced Necroptosis
This protocol describes the induction of necroptosis in a cell line of interest (e.g., mouse embryonic fibroblasts - MEFs, or human cell lines like HT-29) using a combination of glucose deprivation and mitochondrial complex inhibition.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
2-deoxyglucose (2DG) (Sigma-Aldrich)
-
Antimycin A (AA) (Sigma-Aldrich)
-
Necrostatin-1 (Nec-1) (Selleck Chemicals) - RIPK1 inhibitor (for control)
-
z-VAD-FMK (Selleck Chemicals) - pan-caspase inhibitor (to block apoptosis)
Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.
-
The following day, replace the complete medium with fresh complete medium containing 20 µM z-VAD-FMK and pre-incubate for 1 hour to inhibit any potential apoptotic signaling.
-
For the necroptosis induction group, replace the medium with glucose-free DMEM supplemented with 20 mM 2DG and 7.5 µM AA.
-
For the control group, replace the medium with complete DMEM.
-
For an inhibitor control group, pre-treat cells with 50 µM Nec-1 for 1 hour before adding the 2DG and AA-containing medium.
-
Incubate the cells for the desired time points (e.g., 12, 24, 36 hours) before proceeding with downstream analysis.
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the amount of LDH released into the culture medium from cells with compromised plasma membranes, a hallmark of necroptosis.[5]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or Thermo Fisher Scientific)
-
96-well plate with treated cells and culture supernatants
-
Microplate reader
Procedure:
-
Carefully collect the culture supernatant from each well of the 96-well plate without disturbing the attached cells.
-
Transfer a specific volume of the supernatant (as per the kit manufacturer's instructions, typically 50-100 µL) to a new 96-well plate.
-
To determine the maximum LDH release, lyse the control cells with the lysis buffer provided in the kit for 45 minutes and collect the supernatant.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time (usually 30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release for each condition relative to the maximum LDH release control.
Western Blotting for Necroptotic Proteins
This protocol details the detection of total and phosphorylated forms of RIPK1, RIPK3, and MLKL, as well as MLKL oligomers.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with and without reducing agents like β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RIPK1 (e.g., Cell Signaling Technology, #3493)
-
Anti-phospho-RIPK1 (Ser166) (e.g., Cell Signaling Technology, #65746)
-
Anti-RIPK3 (e.g., Cell Signaling Technology, #13526)
-
Anti-phospho-RIPK3 (Ser227) (e.g., Cell Signaling Technology, #93654)
-
Anti-MLKL (e.g., Cell Signaling Technology, #14993)
-
Anti-phospho-MLKL (Ser358) (e.g., Cell Signaling Technology, #91689)
-
Anti-β-actin (loading control) (e.g., Cell Signaling Technology, #4970)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
For detecting total and phosphorylated proteins: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent and boil for 5 minutes.
-
For detecting MLKL oligomers: Mix equal amounts of protein with Laemmli sample buffer without a reducing agent and do not boil.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Quantification of this compound by Mass Spectrometry
This protocol outlines the extraction and quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Materials:
-
Cell pellets
-
Internal standard (e.g., C17-ceramide)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
LC-MS/MS system
Procedure:
-
Harvest cells by scraping and centrifugation, and wash the pellet with PBS.
-
Add a known amount of the internal standard to the cell pellet.
-
Perform lipid extraction using a method such as the Bligh-Dyer method. Briefly, add a mixture of chloroform and methanol (B129727) to the cell pellet, vortex, and incubate. Then, add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a suitable chromatography column and gradient.
-
Detect and quantify the this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve.
Future Directions and Therapeutic Implications
The elucidation of the role of this compound in nutrient-deprivation-induced necroptosis opens up new avenues for therapeutic intervention in diseases where this form of cell death is implicated, such as ischemic injury and certain cancers. Targeting the enzymes responsible for this compound synthesis, such as CerS5 and CerS6, could be a viable strategy to mitigate necroptotic cell death in relevant pathological contexts. Further research is needed to fully understand the direct molecular interactions between this compound and the necroptotic machinery and to develop specific and potent inhibitors for therapeutic use. This in-depth understanding will be crucial for the development of novel drugs that can precisely modulate this critical cell death pathway.
References
- 1. Ceramide nanoliposomes as a MLKL-dependent, necroptosis-inducing, chemotherapeutic reagent in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide starves cells to death by downregulating nutrient transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of C14:0 Ceramide in Biological Matrices using LC-MS/MS
Introduction
Ceramides (B1148491) are a class of sphingolipids that serve as fundamental structural components of cellular membranes and as critical bioactive signaling molecules.[1][2] They are implicated in a wide array of cellular processes, including apoptosis (programmed cell death), cell differentiation, proliferation, and inflammation.[1][3][4] Structurally, ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[4] The length and saturation of the fatty acid chain give rise to a diverse family of ceramide species, each with potentially distinct biological functions.
N-myristoyl-D-erythro-sphingosine, or C14:0 Ceramide, is one such species whose accurate quantification is crucial for understanding its role in various physiological and pathological states.[4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and reproducibility for the quantification of individual ceramide species in complex biological samples.[5][6] This application note provides a detailed protocol for the extraction and quantification of C14:0 Ceramide from biological matrices.
Principle of the Method
This method employs a liquid-liquid extraction procedure to isolate ceramides from the biological matrix. An odd-chain, non-endogenous ceramide (C17:0 Ceramide) is introduced as an internal standard (IS) prior to extraction to correct for variability in sample processing and instrument response. The extracted lipids are then separated using reverse-phase liquid chromatography (LC). The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a unique precursor-to-product ion transition for both C14:0 Ceramide and the C17:0 Ceramide internal standard.[7] Quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramides are central signaling lipids that can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin (B164518) in the cell membrane.[8] Elevated ceramide levels can trigger the intrinsic apoptotic pathway.[3] Ceramide activates protein phosphatases, such as PP1 and PP2a, which can dephosphorylate and thereby modulate the activity of key apoptosis-regulating proteins like Bcl-2 and Bad.[8][9] This leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.[8]
Caption: Ceramide signaling pathway leading to apoptosis.
Experimental Protocols
This protocol is intended for researchers, scientists, and drug development professionals. Standard laboratory safety precautions should be followed.
1. Materials and Reagents
-
Standards: C14:0 Ceramide and C17:0 Ceramide (Internal Standard) from a reputable supplier (e.g., Avanti Polar Lipids, Inc.).[7]
-
Solvents: HPLC or LC-MS grade chloroform (B151607), methanol, isopropanol, acetonitrile, and water.[7][10]
-
Additives: Formic acid.[7]
-
Biological Matrix: Plasma, serum, or tissue homogenate.
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, autosampler vials, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve C14:0 Ceramide and C17:0 Ceramide in chloroform to prepare individual stock solutions of 1 mg/mL.[7] Store at -80°C.
-
Working Standard Solutions:
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., 50 µL of plasma) with the C14:0 Ceramide working solution to achieve a desired concentration range (e.g., 0-180 ng/mL).[7]
3. Sample Preparation (Lipid Extraction)
This protocol is based on a modified Bligh and Dyer extraction method suitable for plasma samples.[7]
-
Aliquoting: Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the C17:0 Ceramide IS working solution to each tube (except for blank samples).
-
Extraction Solvent Addition: Add 1.5 mL of a chloroform/methanol (2:1, v/v) mixture to each tube.
-
Vortexing: Vortex the tubes vigorously for 5 minutes.
-
Phase Separation: Add 300 µL of water to induce phase separation. Vortex briefly and then centrifuge at 3,000 x g for 10 minutes.
-
Lipid Layer Collection: Carefully collect the lower organic layer (containing the lipids) using a glass pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Experimental Workflow
The overall process from sample receipt to final data analysis involves several key stages.
Caption: A streamlined workflow for this compound analysis.
4. LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Reverse-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm).[7] |
| Mobile Phase A | Water with 0.2% formic acid.[7] |
| Mobile Phase B | Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[7] |
| Flow Rate | 0.3 mL/min.[7] |
| Injection Volume | 25 µL.[7] |
| Column Temperature | 50°C.[10] |
| Run Time | ~20 minutes.[7] |
LC Gradient Elution
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 50 | 50 |
| 1.0 - 4.0 | Linear Gradient to 0 | Linear Gradient to 100 |
| 4.0 - 16.0 | 0 | 100 |
| 16.0 - 16.1 | Linear Gradient to 50 | Linear Gradient to 50 |
| 16.1 - 21.0 | 50 | 50 (Equilibration) |
| Based on the gradient described in a similar ceramide analysis method.[7] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[7] |
| Scan Type | Multiple Reaction Monitoring (MRM).[7] |
| Collision Gas | Argon.[7] |
| Source Temperature | Instrument dependent, optimize for signal. |
| IonSpray Voltage | Instrument dependent, optimize for signal. |
MRM Transitions
The most abundant product ion for ceramides typically arises from the loss of the fatty acyl chain, resulting in a common fragment ion at m/z 264.[10]
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C14:0 Ceramide | 510.5 | 264.3 | ~20-50 | Optimize for instrument |
| C17:0 Ceramide (IS) | 552.5 | 264.3 | ~20-50 | Optimize for instrument |
| MRM transitions are based on published data for ceramide analysis.[7] |
5. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both C14:0 Ceramide and the C17:0 Ceramide IS using the instrument's software (e.g., MassLynx, XCalibur).[7][11]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (C14:0 Ceramide / C17:0 Ceramide IS) against the known concentrations of the prepared calibration standards.
-
Linear Regression: Apply a linear regression model to the calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
-
Concentration Calculation: Determine the concentration of C14:0 Ceramide in the unknown samples by interpolating their peak area ratios from the linear regression equation of the calibration curve.
Method Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for ceramide quantification.
| Parameter | Typical Value |
| Linearity Range | 2.8 - 178 ng/mL for C14:0 Ceramide.[7] |
| Correlation Coefficient (r²) | > 0.99.[12] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.50 ng/mL.[5] |
| Intra- & Inter-Assay Precision (%CV) | < 15%.[13] |
| Accuracy (%RE) | Within ±15% of the nominal value.[13] |
| Recovery | 78-91% from human plasma.[5][7] |
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of C14:0 Ceramide in biological samples. This application note offers a comprehensive guide, from sample preparation to data analysis, enabling researchers to accurately measure this important bioactive lipid and further investigate its role in health and disease.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. accesson.kr [accesson.kr]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative Analysis of Ceramides Using C14 Ceramide as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1][2] The accurate quantification of distinct ceramide species is essential for understanding their physiological and pathological roles.[1] This document provides a detailed protocol for the quantitative analysis of ceramides in biological samples using C14 Ceramide (N-myristoyl-D-erythro-sphingosine) as a standard for calibration and quality control in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Alterations in ceramide levels have been implicated in numerous diseases, making their precise measurement a key objective in biomedical research and drug development.[1] LC-MS/MS has become the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1][3] The use of well-characterized standards is critical to ensure the accuracy and reproducibility of these measurements.
Ceramide Signaling Pathway
Ceramides are central hubs in sphingolipid metabolism, generated through several pathways in response to various cellular stimuli. Understanding these pathways provides context for the biological significance of ceramide quantification.
Caption: Simplified overview of ceramide metabolism and signaling.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of ceramides using this compound as a standard is depicted below. This process involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for ceramide quantification.
Detailed Protocols
I. Materials and Reagents
-
Standards: this compound (d18:1/14:0), C16, C18, C18:1, C20, C24, and C24:1 Ceramide standards (Avanti Polar Lipids, >99% purity).[4] Non-physiological internal standards such as C17 Ceramide or stable isotope-labeled ceramides are recommended for accurate quantification.[4][5]
-
Solvents: Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).[1]
-
Reagents: Formic acid, Ammonium (B1175870) formate.[1]
II. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and other ceramide standards at a concentration of 1 mg/mL in chloroform.[4]
-
Working Standard Mixture (e.g., 714 ng/mL): Create a mixed working solution containing C14 and other relevant ceramide standards by diluting the stock solutions in ethanol (B145695) or another suitable solvent.[4] For calibration curves, a serial dilution of this mixture is prepared.[6]
-
Internal Standard (IS) Working Solution: Prepare a working solution of a non-endogenous ceramide (e.g., C17 Ceramide) at a suitable concentration (e.g., 1000 ng/mL in ethanol).[4] The amount of IS spiked into each sample should be constant.[4]
III. Sample Preparation and Lipid Extraction (Bligh and Dyer Method for Tissue)
This protocol is based on a method for tissue samples.[4] Modifications for plasma or cell culture may be required.
-
Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) in a suitable volume of cold phosphate-buffered saline (PBS).
-
Spiking Internal Standard: Add a known amount of the internal standard working solution to the homogenate (e.g., 50 µL of 1000 ng/mL C17 Ceramide).[4]
-
Lipid Extraction:
-
Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 1 mL of chloroform and 1 mL of water, vortex again.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[4]
-
Collect the lower organic phase into a new glass tube.
-
Re-extract the remaining aqueous phase with 1 mL of chloroform.
-
Pool the organic phases.
-
-
Drying and Reconstitution:
-
Dry the pooled organic extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a defined volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis, such as acetonitrile/isopropanol (60:40, v/v) containing 0.2% formic acid.[4]
-
IV. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Example Condition |
| Column | C8 or C18 reverse-phase column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.2% formic acid[4] or 10 mM ammonium bicarbonate[7] |
| Mobile Phase B | Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[4] |
| Flow Rate | 0.3 mL/min[4][7] |
| Injection Volume | 5-25 µL[4][6] |
| Gradient | A linear gradient from a higher percentage of A to a high percentage of B over several minutes, followed by a hold and re-equilibration.[4] For example, start at 50% B, ramp to 100% B over 3 minutes, hold at 100% B for 12 minutes, then return to initial conditions.[4] |
Mass Spectrometry (MS) Conditions
| Parameter | Example Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][7] |
| Capillary Voltage | 2.5 - 3.0 kV[1][6] |
| Source Temperature | 120 - 150 °C[1][6] |
| Desolvation Temperature | 350 - 600 °C[1][6] |
| Collision Gas | Argon[4] |
MRM Transitions for Ceramides
The collision-induced dissociation of ceramides typically produces a characteristic product ion at m/z 264, corresponding to the sphingosine backbone.[4][8]
| Ceramide Species | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| C14:0 Ceramide | 510 | 264[4] |
| C16:0 Ceramide | 538 | 264[4] |
| C17:0 Ceramide (IS) | 552 | 264[4] |
| C18:1 Ceramide | 564 | 264[4] |
| C18:0 Ceramide | 566 | 264[4] |
| C20:0 Ceramide | 594 | 264[4] |
| C24:1 Ceramide | 648 | 264[4] |
| C24:0 Ceramide | 650 | 264[4] |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each ceramide species and the internal standard using the instrument's software.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the standard (e.g., this compound) to the peak area of the internal standard against the concentration of the standard. A linear regression is then applied.
-
Quantification: Determine the concentration of endogenous ceramides in the samples by using the peak area ratios of the analyte to the internal standard and interpolating from the calibration curve.[4]
Quantitative Data Summary
The performance of ceramide quantification methods can be summarized by several key parameters. The following table provides example ranges found in the literature.
| Parameter | This compound | Other Ceramides (e.g., C16, C18, C24) |
| Linearity Range | 0 - 178 ng/mL[4] | 0 - 714 ng/mL[4] |
| Limit of Detection (LOD) | 5 - 50 pg/mL (for various ceramides)[4] | 3 ng/mL (for CER[NP])[9] |
| Limit of Quantification (LOQ) | 0.01 - 0.50 ng/mL (for various ceramides)[10] | 10 ng/mL (for CER[NP])[9] |
| Recovery from Plasma | 78 - 91% (for various ceramides)[4][10] | 78 - 91% (for various ceramides)[4][10] |
| Recovery from Tissue | 70 - 99% (for various ceramides)[4][10] | 70 - 99% (for various ceramides)[4][10] |
| Intra-day Precision (%RSD) | < 15%[7] | < 15%[7] |
| Inter-day Precision (%RSD) | < 15%[7] | < 15%[7] |
Conclusion
This application note provides a comprehensive protocol for the use of this compound as a mass spectrometry standard for the quantification of ceramides in biological samples. By employing a robust experimental workflow, including careful sample preparation, optimized LC-MS/MS conditions, and appropriate data analysis, researchers can achieve accurate and reproducible measurements of these important signaling lipids. The provided methods and data serve as a valuable resource for scientists and drug development professionals investigating the role of ceramides in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 8. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radioisotope-Labeled [¹⁴C]Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are central lipid molecules in cellular metabolism, acting as crucial second messengers in a variety of signaling pathways that regulate cell growth, differentiation, and apoptosis. The study of these pathways and the metabolic fate of ceramides is fundamental to understanding numerous physiological and pathological processes. Radioisotope-labeled ceramides, particularly with Carbon-14 (¹⁴C), are invaluable tools for researchers, enabling sensitive and specific tracking and quantification in complex biological systems. This document provides detailed protocols for the synthesis of [¹⁴C]ceramide, primarily focusing on an efficient enzymatic approach, and also touching upon chemical synthesis methods.
Signaling Pathway: De Novo Ceramide Synthesis
The de novo synthesis pathway is a fundamental route for ceramide production within the cell, starting from basic precursors. Understanding this pathway is critical for contextualizing the role of ceramide in cellular signaling.
Caption: De Novo synthesis of ceramide in the endoplasmic reticulum and its conversion to complex sphingolipids in the Golgi.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [¹⁴C]Ceramide using Sphingolipid Ceramide N-deacylase (SCDase)
This protocol utilizes the reverse hydrolysis reaction of SCDase to synthesize [¹⁴C]ceramide from sphingosine (B13886) and a ¹⁴C-labeled fatty acid.[1] This method is highly efficient and yields a product with high specific activity.
Materials:
-
[¹⁴C]-Labeled Fatty Acid (e.g., [¹⁴C]stearic acid)
-
Sphingosine
-
Sphingolipid Ceramide N-deacylase (SCDase) from Pseudomonas sp.
-
25 mM Phosphate (B84403) buffer, pH 7.0
-
Triton X-100
-
Sep-Pak Plus Silica (B1680970) cartridge
-
Sep-Pak CM cartridge
-
Scintillation counter and fluid
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
1 nmol [¹⁴C]stearic acid
-
2 nmol sphingosine
-
5 µU SCDase
-
Bring the total volume to 10 µL with 25 mM phosphate buffer (pH 7.0) containing 0.3% Triton X-100.[1]
-
-
Incubation: Incubate the reaction mixture at 37°C for 20 hours.[1]
-
Purification of [¹⁴C]Ceramide:
-
Removal of unreacted [¹⁴C]fatty acid: Apply the reaction mixture to a Sep-Pak Plus Silica cartridge. Elute the [¹⁴C]ceramide with a suitable organic solvent, while the unreacted [¹⁴C]fatty acid is retained.
-
Removal of unreacted sphingosine: The eluate from the silica cartridge is then applied to a Sep-Pak CM cartridge to remove any remaining unreacted sphingosine.[1]
-
-
Quantification and Purity Assessment:
-
The purified [¹⁴C]ceramide can be quantified by liquid scintillation counting.
-
The purity of the synthesized [¹⁴C]ceramide should be assessed by thin-layer chromatography (TLC) followed by autoradiography or analysis with an imaging analyzer.[1]
-
Protocol 2: Chemical Synthesis of [¹⁴C]Ceramide
Chemical synthesis offers an alternative to enzymatic methods and can produce high yields of [¹⁴C]ceramide. One effective method involves the use of a coupling agent to form the amide bond between sphingosine and a ¹⁴C-labeled fatty acid.
Materials:
-
[¹⁴C]-Labeled Fatty Acid
-
Sphingosine
-
Diethylphosphoryl cyanide (DEPC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the [¹⁴C]-labeled fatty acid and an equimolar amount of sphingosine in the anhydrous solvent.
-
Coupling Reaction: Add triethylamine to the solution, followed by the dropwise addition of diethylphosphoryl cyanide. The reaction is typically rapid and can be completed within an hour.[2]
-
Quenching and Extraction: Quench the reaction with the addition of water or a mild acid. Extract the lipid products into an organic solvent.
-
Purification: The crude product is purified by silica gel column chromatography to isolate the [¹⁴C]ceramide from unreacted starting materials and byproducts.
-
Characterization and Quantification: The purity of the final product should be confirmed by techniques such as TLC and mass spectrometry. The amount of [¹⁴C]ceramide can be determined by scintillation counting.
Data Presentation
The following table summarizes the quantitative data from different synthesis methods for [¹⁴C]ceramide.
| Synthesis Method | Key Reagents | Reaction Time | Yield | Reference |
| Enzymatic | Sphingosine, [¹⁴C]fatty acid, SCDase | 20 hours | >80% | [1] |
| Chemical | Sphingosine, [¹⁴C]fatty acid, Diethylphosphoryl cyanide | 1 hour | 85-90% | [2] |
| Chemical | Sphingosine, [¹⁴C]fatty acid, Mixed Carbodiimide | Not Specified | 60-75% | [3][4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the enzymatic synthesis and purification of [¹⁴C]ceramide.
Caption: Workflow for the enzymatic synthesis and purification of [¹⁴C]ceramide.
References
- 1. [14C]ceramide synthesis by sphingolipid ceramide N-deacylase: new assay for ceramidase activity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of ceramides and radiolabeled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of C14 Ceramide in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide, a central molecule in sphingolipid metabolism, acts as a critical bioactive lipid and second messenger, regulating a multitude of cellular processes including apoptosis, cell cycle arrest, inflammation, and endoplasmic reticulum (ER) stress.[1][2][3] The diverse biological functions of ceramides (B1148491) are often dependent on the length of their N-acyl chain. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide that has garnered significant interest in lipidomics due to its distinct roles in cell signaling and its association with various pathological conditions, including inflammatory bowel disease, cardiovascular disease, and cancer.[1][4][5]
These application notes provide a comprehensive overview of the utility of this compound in lipidomics research, offering detailed experimental protocols for its quantification, summarizing key quantitative data, and illustrating its involvement in critical signaling pathways.
I. Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of individual ceramide species, including this compound.[2][6] The use of a stable isotope-labeled or an odd-chain ceramide internal standard is crucial for robust and accurate quantification.[2][7]
Table 1: LC-MS/MS Instrumentation and Parameters for this compound Analysis
| Parameter | Specification |
| Liquid Chromatography | |
| HPLC System | Waters 2690 Separation Module or equivalent[2] |
| Column | Xperchrom 100 C8 (2.1 × 150 mm, 5 μm) or equivalent[2] |
| Mobile Phase A | Water with 0.2% formic acid[2] |
| Mobile Phase B | Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 25 µL[2] |
| Mass Spectrometry | |
| Mass Spectrometer | Micromass triple quadrupole (Quattro Ultima) or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[6] |
Experimental Protocol: Quantification of this compound in Biological Samples
This protocol is adapted from established methods for ceramide quantification in plasma and tissue samples.[2][7]
A. Materials and Reagents
-
This compound standard (Avanti Polar Lipids)[2]
-
Internal Standard (e.g., C17 Ceramide, Avanti Polar Lipids)[2]
-
HPLC-grade solvents: chloroform (B151607), methanol, ethanol (B145695), acetonitrile, 2-propanol, water[2]
-
Formic acid[2]
-
1M NaCl solution[2]
-
Silica (B1680970) gel for column chromatography (for plasma samples)[2]
B. Sample Preparation
-
Plasma Samples:
-
Thaw 50 µL plasma samples on ice.
-
Spike samples with a known amount of internal standard (e.g., 50 ng C17 Ceramide).[2]
-
Extract lipids using the Bligh and Dyer method: add 2 mL of a chloroform/methanol (1:2, v/v) mixture.[2]
-
Separate phases by adding 0.5 mL chloroform and 0.5 mL water.[2]
-
Collect the lower organic phase and re-extract the remaining aqueous phase with 1 mL of chloroform.[2]
-
Pool the organic fractions and dry under a stream of nitrogen.
-
Isolate sphingolipids using silica gel column chromatography.[2]
-
Reconstitute the dried extract in an appropriate volume of injection solvent (e.g., mobile phase B).
-
-
Tissue Samples (e.g., liver, muscle):
-
Powder 7-15 mg of frozen tissue under liquid nitrogen.[2]
-
Homogenize the tissue powder in 500 µL of ice-cold 1M NaCl solution.[2]
-
Spike the homogenate with the internal standard.
-
Extract lipids by adding 2 mL of ice-cold chloroform:methanol (1:2, v/v) and vortexing at 4°C.[2]
-
Follow steps 4-8 from the plasma sample preparation protocol.
-
C. Standard Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL in chloroform).[2]
-
Create a working solution by diluting the stock solution in ethanol (e.g., 714 ng/mL).[2]
-
Construct a calibration curve by spiking a biological matrix (e.g., 50 µL of ceramide-free plasma) with increasing concentrations of this compound (e.g., 0–178 ng/mL).[2]
-
Add a constant amount of internal standard to each calibrator.
-
Process the standards using the same extraction procedure as the samples.
D. LC-MS/MS Analysis
-
Inject prepared samples and standards into the LC-MS/MS system.
-
Use a gradient elution starting from 50% mobile phase A, ramping to 100% mobile phase B.[2]
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in MRM mode.
E. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Generate a linear regression curve from the standard data.
-
Determine the concentration of this compound in the unknown samples using the regression equation.[2]
Table 2: Quantitative Data of this compound in Biological Samples
| Biological Sample | Condition | This compound Concentration | Reference |
| Human Breast Tissue | Normal | ~1.5 pmol/mg tissue | [5] |
| Human Breast Tissue | Cancer | ~2.5 pmol/mg tissue | [5] |
| Human Plasma | Healthy | Calibration range 0-178 ng/mL | [2] |
| Rat Liver | - | Detectable levels | [7] |
| Rat Muscle | - | Detectable levels | [7] |
II. Role of this compound in Cellular Signaling
This compound is a key player in several signaling cascades, most notably those leading to apoptosis and the endoplasmic reticulum (ER) stress response.[1][8]
A. This compound in Apoptosis Signaling
Elevated levels of this compound can trigger programmed cell death.[9] This is often initiated by external stimuli such as cytokines or chemotherapeutic agents, which lead to the activation of sphingomyelinases that hydrolyze sphingomyelin (B164518) to generate ceramide.[10]
Caption: this compound-mediated apoptosis pathway.
B. This compound in ER Stress Signaling
This compound can induce ER stress by disrupting calcium homeostasis within the ER.[8][11] This leads to the activation of the unfolded protein response (UPR), which, if prolonged, can also culminate in apoptosis.
Caption: this compound-induced ER stress pathway.
III. This compound in Drug Development
The critical role of this compound in disease pathogenesis makes it an attractive target for therapeutic intervention.
A. Targeting this compound Synthesis
Ceramide synthases (CerS) are responsible for producing ceramides with specific acyl-chain lengths. CerS5 and CerS6 are primarily responsible for the synthesis of C14 and C16 ceramides.[1][12] Inhibition of these enzymes presents a potential therapeutic strategy for diseases characterized by elevated this compound levels.[13]
B. This compound as a Biomarker
Quantification of this compound levels in accessible biological fluids like plasma can serve as a biomarker for disease diagnosis, prognosis, and monitoring therapeutic response.[5] For example, elevated levels of certain ceramides are associated with an increased risk of cardiovascular events.
Experimental Workflow: this compound as a Biomarker
Caption: Workflow for this compound as a clinical biomarker.
Conclusion
This compound is a multifaceted lipid with profound implications in cellular health and disease. Its precise quantification through lipidomics platforms like LC-MS/MS is essential for elucidating its complex biological roles. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals aiming to investigate the significance of this compound in their respective fields of study. Further research into the specific functions and regulatory mechanisms of this compound will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 5. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide as a Target of Marine Triterpene Glycosides for Treatment of Human Myeloid Leukemia [mdpi.com]
- 11. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Apoptosis in Cell Culture using C14 Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that act as critical second messengers in a variety of cellular processes, including the regulation of apoptosis, or programmed cell death. N-myristoyl-D-erythro-sphingosine, commonly known as C14 Ceramide, is a long-chain ceramide that has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines.[1][2] Its ability to trigger cell death pathways makes it a molecule of significant interest in cancer research and drug development.
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound initiates apoptosis through a multi-faceted signaling cascade that converges on the activation of executioner caspases.[3] Two of the primary pathways implicated in ceramide-induced apoptosis are the activation of Protein Phosphatase 2A (PP2A) and the c-Jun N-terminal Kinase (JNK) signaling cascade.[4][5][6]
1. Protein Phosphatase 2A (PP2A) Activation: this compound can directly activate PP2A.[5][7] Activated PP2A dephosphorylates and thereby inactivates the anti-apoptotic protein Bcl-2.[6][8][9] This inactivation disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
2. JNK/SAPK Pathway Activation: Ceramide accumulation can lead to the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway.[4][10][11] This pathway can be initiated through ceramide-mediated upregulation of the thioredoxin-interacting protein (Txnip), leading to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates JNK.[10] Activated JNK can then phosphorylate various downstream targets to promote apoptosis.
The interplay between these pathways ultimately leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[3][12]
Data Presentation
The efficacy of this compound in inducing apoptosis is both concentration- and time-dependent.[3][13] The optimal conditions will vary depending on the cell line and experimental objectives. Below is a summary of typical effective concentrations and incubation times.
| Cell Line Type | This compound Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| Various Cancer Cell Lines | 25 - 100 | 12 - 48 | Significant increase in apoptosis |
| Non-cancerous Cell Lines | 50 - 200 | 24 - 72 | Moderate to high levels of apoptosis |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Ceramide induces Bcl2 dephosphorylation via a mechanism involving mitochondrial PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Analysis of C14 Ceramide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in various cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1] C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a specific ceramide species characterized by a 14-carbon fatty acid chain. Altered levels of this compound have been implicated in various physiological and pathological conditions, making its accurate quantification in biological samples crucial for research and drug development.
This document provides detailed application notes and protocols for the analysis of this compound in biological samples, with a primary focus on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of this compound Analysis
The analysis of this compound from complex biological matrices involves several key stages:
-
Sample Preparation and Lipid Extraction: Isolating ceramides from other cellular components is a critical first step to reduce matrix effects and improve analytical sensitivity.
-
Chromatographic Separation: Liquid chromatography is used to separate this compound from other lipid species, including isomers and other ceramides with different fatty acid chain lengths.
-
Mass Spectrometric Detection and Quantification: Tandem mass spectrometry provides the high sensitivity and specificity required for the accurate detection and quantification of this compound.
Experimental Workflow
The overall workflow for this compound analysis is depicted below.
Caption: A generalized workflow for the analysis of this compound in biological samples.
Detailed Experimental Protocols
The following protocols are based on established methods for ceramide analysis.[2][3]
Protocol 1: this compound Extraction from Plasma
-
Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Transfer a 50 µL aliquot to an ice-cold screw-capped glass tube.
-
Internal Standard Spiking: Spike the plasma sample with an appropriate internal standard (e.g., 50 ng of C17 ceramide) to correct for extraction losses and instrument variability.
-
Lipid Extraction (Bligh and Dyer Method):
-
Add 2 mL of an ice-cold chloroform (B151607)/methanol (1:2, v/v) mixture to the plasma sample.
-
Vortex the mixture thoroughly at 4°C.
-
To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water, and vortex again.
-
Centrifuge at a low speed to facilitate phase separation.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize lipid recovery.
-
Pool the organic fractions.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 150 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Tissues
-
Tissue Homogenization:
-
Weigh an aliquot of frozen tissue powder (typically 7-15 mg wet weight).
-
Suspend the tissue in 500 µL of ice-cold 1M NaCl solution.
-
Homogenize the tissue suspension using a glass mortar and pestle on ice.
-
-
Internal Standard Spiking: Spike the tissue homogenate with an internal standard (e.g., 50 ng of C17 ceramide).
-
Lipid Extraction:
-
Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture to the homogenate.
-
Vortex vigorously at 4°C.
-
Follow the phase separation and collection steps as described in Protocol 1 (steps 3c-3e).
-
-
Filtration: Filter the pooled organic phase through a glass wool-packed Pasteur pipette to remove any particulate matter.[2]
-
Solvent Evaporation and Reconstitution: Proceed with steps 4 and 5 as described in Protocol 1.
LC-MS/MS Analysis of this compound
This section outlines a typical LC-MS/MS method for the quantification of this compound.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Waters ACQUITY UPLC I-CLASS PLUS or similar[4] |
| Column | ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or similar[4] |
| Mobile Phase A | Acetonitrile:Water (3:2, v/v) with 10 mM ammonium (B1175870) formate[4] |
| Mobile Phase B | Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 50°C[5] |
| Mass Spectrometry | |
| Mass Spectrometer | Waters SELECT SERIES Cyclic IMS or similar triple quadrupole instrument[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Capillary Voltage | 2.5 kV[4] |
| Cone Voltage | 40 V[4] |
| Desolvation Temperature | 600°C[4] |
| Source Temperature | 140°C[4] |
| Collision Gas | Argon[2] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[2] |
MRM Transitions for Quantification
The quantification of this compound and a common internal standard is achieved by monitoring specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 510 | 264[2] |
| C17 Ceramide (Internal Standard) | 552 | 264[2] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard.[2] The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Quantification: The concentration of this compound in the biological samples is determined by interpolating the peak area ratio from the calibration curve.
Method Validation and Performance
The analytical method should be validated for linearity, precision, accuracy, and recovery to ensure reliable results.
| Parameter | Typical Performance |
| **Linearity (R²) ** | > 0.994[4] |
| Limit of Detection (LOD) | 5-50 pg/mL[2] |
| Limit of Quantification (LOQ) | 5-50 pg/mL[2] |
| Recovery from Plasma | 78-91%[2] |
| Recovery from Tissue | 70-99%[2] |
| Intra- and Inter-assay Precision | Should be within acceptable limits (e.g., <15% CV) |
This compound Signaling Pathways
This compound, generated by ceramide synthases 5 and 6 (CerS5/6), is a key signaling molecule involved in cellular stress responses, particularly endoplasmic reticulum (ER) stress-induced apoptosis.[4][6] An accumulation of this compound can trigger a cascade of events leading to programmed cell death.
Caption: this compound's role in ER stress-induced apoptosis.
Troubleshooting and Considerations
-
Low Recovery: Ensure complete phase separation during extraction and minimize sample transfers. Optimize extraction solvent volumes for your specific sample type.
-
Matrix Effects: If significant ion suppression or enhancement is observed, further sample cleanup using solid-phase extraction (SPE) may be necessary.
-
Peak Tailing/Broadening: Ensure proper column equilibration and mobile phase composition. Check for column degradation.
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass (like C17 ceramide) is a suitable alternative.[2]
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. Accurate measurement of this bioactive lipid is essential for elucidating its role in cellular signaling and its potential as a biomarker or therapeutic target in various diseases. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for C14 Ceramide Delivery in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ceramides (B1148491) are bioactive sphingolipids that play a critical role in a multitude of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence.[1][2][3] N-myristoyl-D-erythro-sphingosine (C14 ceramide) is a long-chain ceramide that has been specifically implicated in the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.[1][4][5] However, its high hydrophobicity presents a significant challenge for its delivery to cultured cells in in vitro experiments, often leading to poor solubility and precipitation in aqueous culture media.
These application notes provide an overview of common delivery methods for this compound and detailed protocols to facilitate its effective use in cell culture-based research.
Delivery Methods Overview
Several methods have been developed to overcome the solubility issues of long-chain ceramides like this compound. The choice of method can influence the efficiency of delivery and the ultimate biological response. The most common approaches include complexation with bovine serum albumin (BSA), incorporation into liposomes, and the use of organic solvent-based delivery systems.
Data Presentation: Comparison of Delivery Methods
The following table summarizes key parameters and considerations for the primary this compound delivery methods.
| Delivery Method | Vehicle | Typical Concentration Range | Advantages | Disadvantages |
| BSA Complexation | Bovine Serum Albumin (BSA) | 1 - 50 µM | - Physiologically relevant carrier- Reduces non-specific toxicity- Relatively simple preparation | - Potential for BSA to have independent biological effects- Incomplete complexation can lead to precipitation |
| Liposomal Delivery | Phospholipid Vesicles | 1 - 50 µM | - High encapsulation efficiency- Protects ceramide from degradation- Can be tailored for targeted delivery | - More complex and time-consuming preparation- Liposome (B1194612) composition can influence cellular uptake and toxicity |
| Solvent-Based | Ethanol (B145695), DMSO | 1 - 50 µM | - Simple and rapid | - Risk of precipitation in aqueous media- Solvent can have cytotoxic effects |
Experimental Protocols
Protocol 1: this compound Delivery Using Bovine Serum Albumin (BSA) Complexation
This protocol is adapted from methods used for delivering fatty acids and fluorescently labeled ceramides to cultured cells.[6][7][8]
Materials:
-
This compound powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 200 proof
-
Sterile phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Sterile microcentrifuge tubes
-
Water bath sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 200 proof ethanol to dissolve the ceramide and create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure complete dissolution. A brief sonication in a water bath may be necessary.
-
-
Preparation of BSA Solution:
-
Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS or HBSS. For example, dissolve 133 mg of BSA in 1 mL of buffer.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Complexation of this compound with BSA:
-
In a sterile tube, add the desired volume of the this compound stock solution.
-
While vortexing, slowly add the 2 mM BSA solution to the ceramide solution. A typical molar ratio of ceramide to BSA is 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate complex formation.
-
The final concentration of the this compound-BSA complex should be prepared as a 10X or 100X stock relative to the final desired concentration in the cell culture medium.
-
-
Cell Treatment:
-
Grow cells to the desired confluency (typically 70-80%).
-
Dilute the this compound-BSA complex in the cell culture medium to the final desired concentration.
-
Add the treatment medium to the cells and incubate for the desired time period.
-
Protocol 2: this compound Delivery Using Liposomes via Ethanol Injection
This protocol describes the preparation of this compound-containing liposomes using the ethanol injection method.[9][10]
Materials:
-
This compound powder
-
Phospholipids (B1166683) (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (optional, for membrane stability)
-
Ethanol, 200 proof
-
Sterile phosphate-buffered saline (PBS) or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids (e.g., DPPC), and cholesterol (if used) in ethanol in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound of 8:1:1.
-
The total lipid concentration in the ethanol should be around 10-20 mM.
-
Attach the flask to a rotary evaporator and evaporate the ethanol under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by adding the buffer to the flask and rotating it gently at a temperature above the lipid phase transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the lipid suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes). This will result in the formation of large unilamellar vesicles (LUVs).
-
-
Cell Treatment:
-
Add the liposome suspension containing this compound to the cell culture medium to achieve the desired final ceramide concentration.
-
Incubate the cells with the liposome-containing medium for the desired duration.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways.
Experimental Workflows
Caption: BSA Complexation Workflow.
Caption: Liposome Preparation Workflow.
Conclusion
The successful in vitro application of this compound is highly dependent on the chosen delivery method. Both BSA complexation and liposomal delivery offer effective means to overcome the inherent insolubility of this long-chain ceramide, enabling researchers to probe its diverse biological functions. The protocols provided herein offer a starting point for the design and execution of experiments aimed at elucidating the roles of this compound in cellular signaling. It is recommended to empirically determine the optimal delivery method and concentration for each specific cell type and experimental context.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Use of C14 Ceramide in Inflammatory Bowel Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1] Sphingolipids, a class of bioactive lipids, are increasingly recognized for their critical roles in regulating cell signaling related to inflammation, apoptosis, and cell survival, making them a key area of investigation in IBD pathogenesis.[1]
At the heart of sphingolipid metabolism is ceramide, a molecule that can trigger cellular stress responses, including apoptosis and inflammation.[2][3] Ceramides (B1148491) vary in their fatty acid chain length, which dictates their biological function. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a specific ceramide species containing a 14-carbon myristate chain. The study of this compound is crucial as alterations in the balance of different ceramide species have been linked to IBD. For instance, an excess of saturated fatty acids, such as the C14:0 myristate, can increase C14:0-ceramide levels in intestinal cells, activating stress pathways and promoting inflammation.[4]
These notes provide a guide for the experimental use of this compound to investigate its role in IBD, detailing its applications, effects on signaling pathways, and protocols for in vitro and in vivo studies.
Applications of this compound in IBD Research
This compound serves as a valuable tool for:
-
Investigating Pro-inflammatory Signaling: Studying how elevated levels of specific ceramides contribute to the inflammatory cascade in intestinal epithelial and immune cells.
-
Modeling Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, a key pathological feature of IBD, allowing for the study of downstream consequences like cytokine production.[4]
-
Probing Apoptosis Pathways: As a pro-apoptotic molecule, this compound can be used to dissect the mechanisms of intestinal cell death observed in IBD.
-
Validating Therapeutic Targets: By understanding the pathways modulated by this compound, researchers can identify and validate new therapeutic targets within the sphingolipid metabolic network aimed at ameliorating intestinal inflammation.[1]
Key Signaling Pathways Modulated by this compound
Ceramides are central signaling hubs that influence multiple pathways implicated in IBD.[2][5] Elevated this compound levels can activate stress-related kinases and transcription factors that drive the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]
One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Ceramide accumulation can lead to the activation of NF-κB, a master regulator of inflammation, which in turn promotes the expression of numerous inflammatory genes.[2][6] Furthermore, ceramides can interact with the MAPK (Mitogen-Activated Protein Kinase) and STAT3 signaling cascades, which are also known to perpetuate inflammatory responses in the gut.[2][6]
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the role of ceramides and related sphingolipids in IBD models.
Table 1: Effects of Ceramide Modulation on IBD Markers in vivo
| Model | Intervention | Key Biomarker | Result | Reference |
|---|---|---|---|---|
| DSS-induced colitis (Mice) | Myeloid-specific knockout of acid ceramidase (increases ceramide) | Neutrophil Infiltration | Decreased infiltration into the colon | [4] |
| DSS-induced colitis (Mice) | Myeloid-specific knockout of acid ceramidase (increases ceramide) | Pro-inflammatory Cytokines | Reduced expression in the colon | [4] |
| DSS-induced colitis (Mice) | Ceramide Synthase 2 (CerS2) knockout | Disease Severity | More severe colitis developed | [7][8] |
| DSS-induced colitis (Mice) | Ceramide Synthase 2 (CerS2) knockout | Tight Junction Proteins (ZO-1) | Almost complete loss in colon epithelium | [8] |
| DSS-induced colitis (Mice) | Ceramide Synthase 2 (CerS2) knockout | Immune Cell Infiltration | Increased monocytes, CD4+ and Th17+ T-cells | [7][8] |
| DSS-induced colitis (Mice) | Dietary plant-based ceramide | Disease Activity Index (DAI) | Significantly decreased | [9] |
| DSS-induced colitis (Mice) | Dietary plant-based ceramide | Myeloperoxidase (MPO) Activity | Significantly decreased |[9] |
Table 2: Ceramide's Effect on Inflammatory Cytokines in vitro
| Cell Line | Stimulus | Intervention | Cytokine Measured | Result | Reference |
|---|---|---|---|---|---|
| Caco-2 cells | LPS (1 µg/mL) | Ceramide (d18:1/16:0) (10-50 ng/mL) | IL-1β | Decreased expression | [10] |
| THP-1 monocytes | TNF-α | Inhibition of Ceramide Kinase (CERK) | IL-1β, MCP-1 | Significantly reduced gene expression and production | [11] |
| J774 macrophages | LPS | Exogenous C8-ceramide | TNF-α, MIP-2 | Diminished production | [12] |
| MC3T3-E1 osteoblasts | TNF-α | C2-ceramide | IL-6 | Enhanced synthesis |[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common experiments involving this compound in IBD research.
Protocol 1: In Vitro Treatment of Intestinal Epithelial Cells (e.g., Caco-2)
This protocol is designed to assess the direct effect of this compound on intestinal cell inflammation and barrier integrity.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells in 12-well or 96-well plates and allow them to reach 80-90% confluency.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in ethanol (B145695) or DMSO to create a stock solution (e.g., 10 mM).
-
For experiments, dilute the stock solution in serum-free media to the desired final concentrations (e.g., 10, 25, 50 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Experimental Treatment:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Replace the culture medium with the prepared this compound-containing medium. Include a vehicle control group (medium with the same concentration of solvent).
-
For co-stimulation experiments, an inflammatory stimulus like LPS (1 µg/mL) or TNF-α (10 ng/mL) can be added concurrently or as a pre-treatment.[10]
-
Incubate cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of cytokines such as IL-6, IL-1β, and TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]
-
Gene Expression: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes (e.g., TNF, IL6, IL1B) and tight junction proteins (e.g., TJP1, OCLN).
-
Western Blot: Analyze protein levels of signaling molecules (e.g., phosphorylated NF-κB, p38) or tight junction proteins (e.g., ZO-1, Occludin).[7]
-
Cell Viability: Assess cell viability using an MTT or similar assay to ensure observed effects are not due to cytotoxicity.[10]
-
Protocol 2: In Vivo Administration in a DSS-Induced Colitis Mouse Model
This protocol outlines the use of this compound in a chemically-induced model of colitis to study its effects on disease progression.
-
Animal Model:
-
Use 8-12 week old C57BL/6 mice.
-
Induce acute colitis by administering 2-3% Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.[7]
-
Monitor mice daily for weight loss, stool consistency, and bleeding to calculate the Disease Activity Index (DAI).
-
-
This compound Administration:
-
Preparation: Prepare a this compound suspension for oral gavage or intraperitoneal (IP) injection. A common vehicle is corn oil or a solution containing PBS with a small percentage of Tween 80 or DMSO.
-
Dosage: The optimal dose should be determined empirically. A starting point could be in the range of 1-10 mg/kg body weight.
-
Administration: Administer this compound or vehicle control to the mice daily, starting from day 0 of DSS treatment.
-
-
Endpoint Analysis (Day 8):
-
Euthanize mice by a humane, approved method (e.g., CO2 inhalation).[7]
-
Macroscopic Evaluation: Measure colon length and spleen weight.
-
Histology: Collect the distal colon, fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammation, and immune cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize another section of the colon for protein extraction and measure cytokine levels (TNF-α, IL-6, IL-1β) via ELISA or multiplex assay.
-
Flow Cytometry: Isolate lamina propria mononuclear cells from the colon to analyze immune cell populations (e.g., Th1, Th17, regulatory T cells).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The diverse roles of sphingolipids in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ceramide synthase 2 deficiency aggravates AOM-DSS-induced colitis in mice: role of colon barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide synthase 2 deficiency aggravates AOM-DSS-induced colitis in mice [publica.fraunhofer.de]
- 9. Effect of Dietary Ceramide and Glucosylceramide on the Alleviation of Experimental Inflammatory Bowel Disease in Mice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Sedanolide alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ceramide on interleukin-6 synthesis in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ceramides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides (B1148491) are a class of sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and proliferation.[1][2][3] The dysregulation of ceramide metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes.[1][4] Consequently, the accurate and sensitive quantification of different ceramide species is crucial for understanding their physiological roles and for the development of novel therapeutic strategies.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of ceramides from complex biological matrices.[1][5] This document provides detailed application notes and protocols for the analysis of ceramides using HPLC coupled with various detection methods.
Principle of Ceramide Analysis by HPLC
HPLC separates different ceramide species based on their physicochemical properties, primarily their hydrophobicity. Both normal-phase and reversed-phase chromatography can be employed.[1]
-
Normal-Phase (NP-HPLC): Separates ceramides based on the polarity of their head groups. This method is effective in separating ceramide classes.[6][7]
-
Reversed-Phase (RP-HPLC): Separates ceramides based on the length and degree of unsaturation of their fatty acyl chains. This is the most common method for resolving individual ceramide molecular species.[2][5]
Following chromatographic separation, ceramides can be detected and quantified using various detectors:
-
Mass Spectrometry (MS): LC-MS/MS is considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to identify and quantify individual ceramide species.[1][5]
-
Ultraviolet (UV) Detection: Requires derivatization of ceramides with a UV-absorbing tag. This method is less sensitive than MS but can be a cost-effective alternative.[8]
-
Fluorescence Detection (FLD): Also requires derivatization with a fluorescent tag and offers high sensitivity.[9][10]
-
Evaporative Light Scattering Detection (ELSD): A universal detector that can detect any non-volatile analyte, but it is less sensitive than MS or FLD and has a non-linear response.[7][11]
Experimental Protocols
Protocol 1: Ceramide Extraction from Biological Samples (Bligh and Dyer Method)
This protocol describes a common method for extracting total lipids, including ceramides, from tissues and cells.[5]
Materials:
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Homogenization: Homogenize the tissue sample (e.g., 50 mg) or cell pellet in 1 mL of ice-cold PBS.
-
Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol or mobile phase).
Protocol 2: Reversed-Phase HPLC-MS/MS for Ceramide Quantification
This protocol provides a detailed method for the quantitative analysis of various ceramide species using a reversed-phase HPLC system coupled to a tandem mass spectrometer.[2][5]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 5 µm)[5]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.2% formic acid[5]
-
Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid[5]
-
Ceramide standards (for calibration curve)
-
Internal Standard (e.g., C17:0 ceramide)[5]
Procedure:
-
Sample Preparation: Spike the extracted lipid samples with the internal standard.
-
HPLC Separation:
-
Inject the sample onto the HPLC column.
-
Use a gradient elution program to separate the ceramide species. An example gradient is provided in Table 2.
-
Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.3 mL/min).[5]
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization.[5]
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each ceramide species and the internal standard. Example MRM transitions are listed in Table 3.
-
-
Quantification:
-
Construct a calibration curve using the ceramide standards.
-
Calculate the concentration of each ceramide species in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Comparison of HPLC Detection Methods for Ceramide Analysis
| Detector | Principle | Derivatization Required | Sensitivity | Specificity | Applications |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules | No | Very High | Very High | Comprehensive ceramide profiling, quantification of individual species.[1][5] |
| UV Detection | Measures absorbance of UV light | Yes | Low to Moderate | Moderate | Quantification of total ceramides or specific classes after derivatization.[8] |
| Fluorescence Detection (FLD) | Measures emission of light from fluorescent molecules | Yes | High | High | Sensitive quantification of ceramides after derivatization.[9][10] |
| Evaporative Light Scattering Detection (ELSD) | Measures light scattered by analyte particles after solvent evaporation | No | Moderate | Low | Universal detection of non-volatile compounds.[7][11] |
Table 2: Example Gradient Elution Program for Reversed-Phase HPLC [5]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 4.0 | 0 | 100 |
| 16.0 | 0 | 100 |
| 16.1 | 50 | 50 |
| 21.0 | 50 | 50 |
Table 3: Example MRM Transitions for Selected Ceramide Species (Positive Ion Mode) [12]
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) |
| C16:0 Ceramide | 538.5 | 264.4 |
| C17:0 Ceramide (IS) | 552.5 | 264.4 |
| C18:0 Ceramide | 566.5 | 264.4 |
| C18:1 Ceramide | 564.5 | 264.4 |
| C20:0 Ceramide | 594.6 | 264.4 |
| C24:0 Ceramide | 650.7 | 264.4 |
| C24:1 Ceramide | 648.7 | 264.4 |
Visualizations
Caption: Experimental workflow for ceramide analysis by HPLC-MS/MS.
Caption: Simplified ceramide-mediated apoptosis signaling pathway.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rug.nl [rug.nl]
- 7. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 9. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating NSCLC Cells with Ceramide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of non-small cell lung cancer (NSCLC) cells with ceramide analogs. The information is intended to guide researchers in studying the anti-cancer effects of these compounds and to provide a foundation for further drug development.
Ceramides (B1148491) are bioactive sphingolipids that play a crucial role in regulating cellular processes such as apoptosis, cell growth, and senescence.[1] In the context of cancer, ceramides generally act as tumor suppressors.[1][2] An imbalance in the levels of ceramide and its metabolite, sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation, is often observed in cancer cells.[2][3] Consequently, therapeutic strategies aimed at increasing intracellular ceramide levels are being actively investigated as a promising approach for cancer treatment.[2][4] This document outlines protocols for utilizing novel ceramide analogs, such as 403 and 953, as well as established short-chain ceramides, to induce apoptosis in NSCLC cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of ceramide analogs on NSCLC cells.
Table 1: IC50 Values of Ceramide Analogs in NSCLC Cell Lines
| Cell Line | Ceramide Analog | IC50 (µM) | Treatment Duration (h) | Assay |
| A549 | 403 | ~15 | 72 | WST-1 |
| A549 | 953 | ~18 | 72 | WST-1 |
| H460 | 403 | ~12 | 72 | WST-1 |
| H460 | 953 | ~15 | 72 | WST-1 |
| H1299 | 403 | ~10 | 72 | WST-1 |
| H1299 | 953 | ~13 | 72 | WST-1 |
Data extracted from studies on novel ceramide analogs.[5]
Table 2: Induction of Apoptosis by Ceramide Analogs in NSCLC Cell Lines
| Cell Line | Ceramide Analog | Concentration (µM) | Treatment Duration (h) | Apoptosis Measurement | Key Findings |
| A549 | 403 | 20 | 48 | Annexin V-PI | Significant increase in early and late apoptosis.[5] |
| A549 | 953 | 20 | 48 | Annexin V-PI | Significant increase in early and late apoptosis.[5] |
| H460 | 403 | 20 | 48 | Annexin V-PI | Significant increase in early and late apoptosis.[5] |
| H460 | 953 | 20 | 48 | Annexin V-PI | Significant increase in early and late apoptosis.[5] |
| H1299 | 403 | 20 | 48 | Annexin V-PI | Significant increase in early and late apoptosis.[5] |
| H1299 | 953 | 20 | 48 | Annexin V-PI | Significant increase in early and late apoptosis.[5] |
| H1299 | C2-ceramide | 10, 20, 50 | 24 | Annexin V-PI | Dose-dependent increase in late apoptosis.[6] |
| A549 | C6-ceramide | 50 | 24, 48 | Annexin V-PE/7-AAD | Time-dependent increase in early apoptosis.[7] |
| H1299 | C8-ceramide | 10, 20, 50 | 24, 48 | Annexin V-PI | Dose- and time-dependent increase in apoptosis.[8] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human NSCLC cell lines such as A549, H460, H1299, and PC9 are commonly used.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Preparation and Treatment with Ceramide Analogs
-
Stock Solutions: Prepare stock solutions of ceramide analogs (e.g., 10-20 mM) in a suitable solvent such as DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and protein analysis). Allow cells to attach overnight, then replace the medium with fresh medium containing the ceramide analog or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
Cell Viability/Proliferation Assay (WST-1)
This protocol is based on the methodology described for ceramide analogs 403 and 953.[5]
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ceramide analog for 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 3 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% Inhibitory Concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-PI Staining)
This is a common method to quantify apoptosis.[5][6]
-
Seed cells in 6-well plates and treat with the ceramide analog for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol is used to detect changes in protein expression levels.[5][9][10]
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Resolve 20-30 µg of total protein per sample on a 10% SDS-polyacrylamide gel.[5][10]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Txnip, Trx1, p-JNK, Bim, GAPDH) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in ceramide analog-induced apoptosis in NSCLC cells and a typical experimental workflow.
Caption: A typical experimental workflow for studying the effects of ceramide analogs on NSCLC cells.
Caption: Key signaling pathways activated by ceramide analogs leading to apoptosis in NSCLC cells.
Discussion of Signaling Pathways
The anti-cancer activity of ceramide analogs in NSCLC cells is mediated through several interconnected signaling pathways:
-
Induction of Intracellular Ceramides: Treatment with novel ceramide analogs like 403 and 953 leads to a significant increase in intracellular levels of various ceramide and dihydroceramide (B1258172) species.[5] This accumulation is a critical initiating event in the apoptotic cascade.
-
Activation of the JNK Pathway: Ceramide is known to activate the c-Jun NH2-terminal kinase (JNK), a stress-activated protein kinase.[13] Activated JNK can then phosphorylate and activate pro-apoptotic proteins like Bim, leading to the initiation of the mitochondrial apoptotic pathway.[13]
-
Modulation of the Txnip/Trx1 Complex: Ceramide treatment has been shown to upregulate the thioredoxin-interacting protein (Txnip), which in turn binds to and inhibits the antioxidant protein thioredoxin-1 (Trx1).[9][14] The inhibition of Trx1's anti-apoptotic function contributes to the overall pro-apoptotic environment in the cell.
-
Inhibition of Pro-Survival Pathways: Ceramide analogs can also exert their effects by inhibiting pro-survival signaling pathways, such as the Akt and NF-κB pathways, which are often constitutively active in cancer cells.[6]
-
Caspase Activation: The convergence of these signaling events ultimately leads to the activation of the caspase cascade.[7] Specifically, the activation of initiator caspases like caspase-9, followed by the executioner caspase-3, is a hallmark of ceramide-induced apoptosis.[5] Cleaved caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.
References
- 1. Anti-ceramide antibody and sphingosine-1-phosphate as potential biomarkers of unresectable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid Metabolism and Signaling in Lung Cancer: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentially expressed and activated proteins associated with non small cell lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. 7tmantibodies.com [7tmantibodies.com]
- 13. Ceramide promotes apoptosis in lung cancer-derived A549 cells by a mechanism involving c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide induces the apoptosis of non‑small cell lung cancer cells through the Txnip/Trx1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing C14 Ceramide in T Helper Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including proliferation, growth arrest, differentiation, and apoptosis.[1][2] Unlike lipids that serve primarily structural roles, ceramides actively participate in key signaling pathways, mediating cellular stress responses.[1] The specific biological outcome of ceramide signaling is often dependent on its acyl chain length, which is determined by a family of six ceramide synthases (CerS1-6).[2]
This document focuses on N-myristoyl-D-erythro-sphingosine (C14 Ceramide), a short-chain ceramide primarily synthesized by CerS5 and CerS6.[1] Short-chain ceramides have been shown to play significant, though complex, roles in modulating T cell function.[1][3] T helper (Th) cell activation, a cornerstone of the adaptive immune response, is initiated through the T cell receptor (TCR) and is tightly regulated to ensure appropriate responses to pathogens while maintaining self-tolerance. Studies have demonstrated that ceramides can influence TCR signaling, impact T cell proliferation and cytokine production, and in certain contexts, induce apoptosis.[2][4][5] For instance, elevated levels of C14/C16 ceramides have been linked to mitochondrial dysfunction and mitophagy in activated T cells, leading to an aging-related decline in antitumor immunity.[3][6]
Understanding the precise effects of this compound on T helper cell activation is crucial for immunology research and for the development of novel therapeutics targeting autoimmune diseases, cancer, and inflammatory disorders where T cell activity is dysregulated. These application notes provide an overview of the signaling pathways involved and detailed protocols for studying the effects of this compound in vitro.
Signaling Pathways Modulated by this compound
This compound and other short-chain ceramides influence T helper cell activation by integrating into several key signaling cascades. Their primary effects are mediated through the modulation of membrane microdomains (lipid rafts), direct interaction with signaling effectors, and induction of cellular stress pathways.
One of the central mechanisms by which ceramides regulate T cell activation is by affecting the Protein Kinase C theta (PKCθ) pathway. PKCθ is a critical kinase for T cell activation that translocates to the immunological synapse upon TCR stimulation.[2][7] Ceramide accumulation can inhibit the necessary phosphorylation of PKCθ, preventing its activation and translocation to lipid rafts, thereby dampening downstream TCR signaling.[2][7] This ultimately impairs the activation of transcription factors like NF-κB, which is crucial for T cell activation and cytokine production.[3]
Furthermore, ceramides can influence other major signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are essential for cell survival, proliferation, and differentiation.[1] At higher concentrations or under prolonged exposure, this compound can induce endoplasmic reticulum (ER) stress and trigger apoptosis through caspase activation.[1][8]
Quantitative Data Summary
The biological effects of short-chain ceramides on T helper cells are dose-dependent. The following tables summarize expected quantitative outcomes based on published studies using various short-chain ceramide analogs. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental system.
Table 1: Expected Effects of Short-Chain Ceramides on T Helper Cell Function
| Parameter | Assay Method | Stimulus | Ceramide Conc. (µM) | Expected Outcome | Reference |
| Activation Marker (CD69) | Flow Cytometry | Concanavalin A | 25 - 75 | Dose-dependent decrease in % CD69+ cells (e.g., 10-55% reduction) | [9] |
| Proliferation | CFSE Staining | Concanavalin A | 25 - 75 | Dose-dependent decrease in Proliferation Index (e.g., 20-35% reduction) | [9] |
| Proliferation | DNA Synthesis | IL-2 or PMA/Ionomycin | 10 - 50 | Dose-dependent decrease in DNA synthesis | [4] |
| Cytokine Production (IFN-γ) | ELISA / Intracellular Staining | Alloantigen | 10 - 50 | Significant reduction in IFN-γ secretion | [2] |
| Apoptosis | Annexin V/PI Staining | - | 40 - 100 | Dose-dependent increase in apoptotic cells (e.g., up to 40% after 24h) | [10] |
Note: Data is synthesized from studies using C2 and other short-chain ceramides, which are expected to have similar effects to this compound. Exact values may vary based on cell type, specific analog, and experimental conditions.
Table 2: Key Signaling Pathways Modulated by Short-Chain Ceramides
| Pathway Component | Effect Observed | Cell Type | Reference |
| PKCθ | Inhibition of Thr538 phosphorylation and translocation to lipid rafts | Jurkat T cells | [7] |
| ZAP-70 | Reduced phosphorylation upon TCR stimulation | Primary T cells | [2][5] |
| Intracellular Ca2+ | Increase via release from intracellular stores | Jurkat T cells | [11] |
| Caspase-3 | Activation | Jurkat, HL60 cells | [12][13] |
| Akt / ERK | Reduced phosphorylation | CD4+ T cells | [1][3] |
Experimental Protocols
General Considerations:
-
This compound Preparation: this compound is lipid-soluble. Prepare a concentrated stock solution (e.g., 10-20 mM) in ethanol (B145695) or DMSO. For cell treatment, dilute the stock in culture medium to the final desired concentration. Ensure the final solvent concentration in the culture is non-toxic (typically <0.1%). Include a vehicle control (medium with the same final concentration of solvent) in all experiments.
-
Cell Lines and Primary Cells: The Jurkat T cell line is a common model for T cell signaling studies.[4][11] For more physiologically relevant data, primary human or mouse T helper cells (CD4+) should be isolated from peripheral blood or spleen, respectively.
Protocol 1: T Helper Cell Proliferation Assay using CFSE
This protocol measures the number of cell divisions a T cell undergoes following stimulation.
Materials:
-
Isolated primary CD4+ T cells or Jurkat cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-ME
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
This compound stock solution and vehicle (DMSO or ethanol)
-
FACS tubes and flow cytometer
Procedure:
-
Cell Preparation: Resuspend isolated T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Labeling: Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Centrifuge cells, discard the supernatant, and wash twice with complete RPMI medium.
-
Cell Plating: Resuspend cells at 1 x 10^6 cells/mL in complete RPMI. Plate 100 µL of cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Treatment and Stimulation:
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to all stimulated wells.
-
Add this compound to treatment wells at various final concentrations (e.g., 10, 25, 50 µM).
-
Add an equivalent volume of vehicle to control wells.
-
Include an unstimulated, unlabeled control and a stimulated, unlabeled control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Analysis: Harvest cells, transfer to FACS tubes, and acquire data on a flow cytometer. Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.
Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
T cells (primary or Jurkat)
-
This compound stock solution and vehicle
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
FACS tubes and flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate 1 x 10^6 T cells per well in a 24-well plate. Treat cells with varying concentrations of this compound (e.g., 20, 50, 100 µM) or vehicle control.
-
Incubation: Incubate for a set time course (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Gently collect all cells, including any floating cells, and transfer to a FACS tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol assesses changes in the phosphorylation state of signaling proteins like ZAP-70 and PKCθ after this compound treatment.
Materials:
-
T cells (primary or Jurkat)
-
Stimulating antibodies (e.g., anti-CD3/CD28)
-
This compound stock solution and vehicle
-
Ice-cold PBS and cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-PKCθ, anti-total-PKCθ, anti-phospho-ZAP-70, anti-total-ZAP-70)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Culture and Treatment: Starve Jurkat cells or rest primary T cells in low-serum media for 2-4 hours. Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Immediately stop the reaction by adding ice-cold PBS. Centrifuge cells, aspirate the supernatant, and lyse the pellet on ice with lysis buffer.
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and resolve by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-PKCθ) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for the total form of the protein (e.g., total PKCθ) or a loading control (e.g., GAPDH).
References
- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Ceramide synthesis regulates T cell activity and GVHD development [insight.jci.org]
- 3. Frontiers | Sphingolipid metabolism in T cell responses after allogeneic hematopoietic cell transplantation [frontiersin.org]
- 4. Growth-dependent regulation of cellular ceramides in human T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-intrinsic ceramides determine T cell function during melanoma progression | eLife [elifesciences.org]
- 6. Aging-dependent mitochondrial dysfunction mediated by ceramide signaling inhibits antitumor T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide inhibits PKCθ by regulating its phosphorylation and translocation to lipid rafts in Jurkat cells | springermedicine.com [springermedicine.com]
- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]
- 10. Ceramides induce a form of apoptosis in human acute lymphoblastic leukemia cells that is inhibited by Bcl-2, but not by CrmA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide increase cytoplasmic Ca2+ concentration in Jurkat T cells by liberation of calcium from intracellular stores and activation of a store-operated calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide-induced killing of normal and malignant human lymphocytes is by a non-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide induces activation of the mitochondrial/caspases pathway in Jurkat and SCC61 cells sensitive to gamma-radiation but activation of this sequence is defective in radioresistant SQ20B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving C14 Ceramide Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving C14 ceramide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
A1: this compound, a long-chain sphingolipid, is highly hydrophobic due to its long acyl chain and sphingoid base. This inherent hydrophobicity leads to very poor solubility in water and aqueous buffers, often resulting in precipitation and making it difficult to achieve desired working concentrations for cell culture and other biological assays.
Q2: What are the common methods to improve the solubility of this compound?
A2: Several methods can be employed to enhance the solubility of this compound in aqueous solutions. These include:
-
Organic Solvents: Using a minimal amount of a water-miscible organic solvent like ethanol (B145695), DMSO, or DMF to create a stock solution that can then be diluted into the aqueous medium.[1][2][3]
-
Detergents: Incorporating non-ionic or zwitterionic detergents such as CHAPS or Triton X-100 to form micelles that encapsulate the ceramide.[4][5][6]
-
Carrier Molecules: Complexing this compound with a carrier protein like bovine serum albumin (BSA) or using delivery systems like liposomes or cholesteryl phosphocholine (B91661).[4][7][8][9][10]
-
Solvent Mixtures: Utilizing specific solvent mixtures like ethanol/dodecane to facilitate dispersion in aqueous media.[4][11]
Q3: What is the recommended solvent for creating a this compound stock solution?
A3: Ethanol is a commonly recommended solvent for creating a stock solution of this compound, particularly for cell culture experiments, as it is less toxic to cells at low final concentrations (typically ≤ 0.1% v/v).[1] DMSO and DMF are also effective but may exhibit higher cytotoxicity.[2][3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to prevent oxidation of the lipid.[3]
Q4: How can I introduce this compound into my cell culture medium without causing precipitation?
A4: To prevent precipitation when introducing this compound into cell culture medium, it is crucial to add the stock solution to the medium while vortexing or stirring vigorously.[4] This ensures rapid and even dispersion. It is also important to ensure the final concentration of the organic solvent is kept to a minimum (≤ 0.1% v/v).[1][7] Preparing the this compound as a complex with fatty acid-free BSA is another effective method to enhance its delivery and prevent precipitation.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer or media. | The concentration of this compound exceeds its solubility limit. The final concentration of the organic solvent is too low to maintain solubility. Inefficient mixing. | Decrease the final concentration of this compound. Ensure the final concentration of the organic co-solvent (e.g., ethanol) is sufficient but still within the tolerated limits for your experimental system (typically ≤ 0.1% for cell culture).[1][7] Add the stock solution dropwise to the aqueous medium while vortexing vigorously.[4] Use an alternative solubilization method, such as complexing with BSA or using a detergent.[4][7] |
| Low or inconsistent biological activity of this compound. | Poor bioavailability due to aggregation or precipitation in the culture medium. Degradation of the ceramide. | Prepare a fresh working solution for each experiment. Utilize a carrier-mediated delivery system like BSA complexes or liposomes to improve bioavailability.[8][9][10] Store the stock solution at -20°C or lower and protect it from light and oxygen. |
| Cell toxicity observed even at low this compound concentrations. | Cytotoxicity from the organic solvent used for the stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution is at a non-toxic level (e.g., ≤ 0.1%).[1][7] Perform a vehicle control experiment with the solvent alone to assess its toxicity. Consider solvent-free delivery methods, such as complexation with cholesteryl phosphocholine or using liposomes.[9][10] |
Quantitative Data Summary
The solubility of this compound can vary significantly depending on the solvent and any additives used. The following table summarizes available quantitative data.
| Solvent/System | Solubility of Ceramide (general or specific) | Reference |
| Dimethylformamide (DMF) | This compound: 0.15 mg/mL | [2] |
| Ethanol | C24:1 Ceramide: ~3 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | C24:1 Ceramide: <20 µg/mL | [3] |
| 1:1 Ethanol:PBS (pH 7.2) | C24:1 Ceramide: ~0.5 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | C24:1 Ceramide: <20 µg/mL | [3] |
Experimental Protocols
Protocol 1: Solubilization using Ethanol
This protocol is suitable for preparing a stock solution of this compound for use in cell culture experiments.
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile glass vial.
-
Add an appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to warm the ethanol to 37°C to aid dissolution.[1]
-
Vortex the solution until the ceramide is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
Warm the this compound stock solution and the aqueous medium (e.g., cell culture medium) to 37°C.
-
Add the required volume of the stock solution to the aqueous medium to achieve the final desired concentration. It is critical to add the stock solution dropwise while vigorously vortexing the medium to prevent precipitation.[4]
-
Ensure the final ethanol concentration in the working solution is ≤ 0.1% (v/v).[1] For example, a 1:1000 dilution of a stock in 100% ethanol will result in a final ethanol concentration of 0.1%.
-
Use the working solution immediately.
-
Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
This method enhances the delivery of this compound to cells by forming a complex with fatty acid-free BSA.[4][7]
-
Preparation of this compound Stock:
-
Prepare a stock solution of this compound in an organic solvent such as ethanol, as described in Protocol 1.
-
-
Preparation of BSA Solution:
-
Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or cell culture medium) at a suitable concentration (e.g., 10 mg/mL).
-
-
Formation of the this compound-BSA Complex:
-
In a sterile glass test tube, add the desired amount of the this compound stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas. To ensure complete removal of the solvent, place the tube under a vacuum for at least 30 minutes.
-
Redissolve the dried this compound lipid film in a small volume of ethanol (e.g., 200 µL).
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.
-
Continue to vortex for a few minutes to ensure complete complex formation.
-
The resulting solution containing the this compound-BSA complex is ready for use in your experiments.
-
Visualizations
Caption: this compound Solubilization Workflow.
Caption: Troubleshooting Precipitation Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Detergent-resistant, ceramide-enriched domains in sphingomyelin/ceramide bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergent-Resistant, Ceramide-Enriched Domains in Sphingomyelin/Ceramide Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Liposomal delivery enhances short-chain ceramide-induced apoptosis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting Inconsistent C4-Ceramide Signaling: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during experiments involving C4-ceramide signaling. This guide provides answers to frequently asked questions and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is C4-ceramide and what is its primary mechanism of action in cell culture experiments?
A1: C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides, which are bioactive sphingolipids.[1] Its short-chain nature allows it to easily traverse cell membranes, making it a valuable tool for mimicking the intracellular accumulation of natural ceramides.[2] The primary mechanism of action of C4-ceramide in many experimental contexts is the induction of apoptosis (programmed cell death).[1] It can also influence other cellular processes like cell cycle arrest, inflammation, and insulin (B600854) signaling.[1]
C4-ceramide primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[3] It can form channels in the outer mitochondrial membrane, leading to increased permeability and the release of pro-apoptotic factors like cytochrome c into the cytosol.[3][4][5] This event triggers a cascade of caspase activation, ultimately leading to the execution of the apoptotic program.[4]
Q2: My cells are showing no response or an inconsistent response to C4-ceramide treatment. What are the possible causes?
A2: This is a common issue that can stem from several factors:
-
C4-Ceramide Degradation or Instability: C4-ceramide is a lipid and can degrade if not stored properly. It should be stored at -20°C as a powder or in a suitable solvent.[6] Repeated freeze-thaw cycles should be avoided.[6]
-
Solubility Issues: C4-ceramide has poor solubility in aqueous solutions like cell culture media.[6][7] Precipitation can occur if it's not properly dispersed, leading to a lower effective concentration.[1]
-
Suboptimal Concentration or Incubation Time: The effective concentration of C4-ceramide is highly dependent on the cell type.[7][8] Similarly, the time required to observe a response can vary significantly.[1][4]
-
Cell Line Resistance: Some cell lines may be resistant to ceramide-induced apoptosis due to high expression of anti-apoptotic proteins or rapid metabolic degradation of C4-ceramide.[4][9]
-
Solvent Cytotoxicity: The organic solvent (e.g., DMSO, ethanol) used to dissolve C4-ceramide can be toxic to cells at high concentrations, masking the specific effects of the ceramide.[1][7]
Q3: How should I prepare and deliver C4-ceramide to my cells in culture to ensure consistency?
A3: Proper preparation and delivery are critical for obtaining reproducible results.
-
Stock Solution Preparation: Dissolve C4-ceramide powder in an appropriate organic solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-20 mM).[1][6] Ensure it is fully dissolved; gentle warming or brief sonication can help.[1] Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[9]
-
Working Solution and Cell Treatment: On the day of the experiment, thaw a stock solution aliquot. It is crucial to add the stock solution to the pre-warmed complete cell culture medium while vortexing or mixing vigorously to ensure proper dispersion and prevent precipitation.[1][10] Add the C4-ceramide-containing medium to your cells and incubate for the desired time.[10]
Q4: What are the appropriate controls to include in my C4-ceramide experiments?
A4: Including proper controls is essential for interpreting your data correctly.
-
Vehicle Control: This is a crucial control where cells are treated with the same concentration of the organic solvent (e.g., DMSO) used to dissolve the C4-ceramide.[7] This helps to distinguish the effects of the ceramide from any solvent-induced effects.
-
Negative Control (Biologically Inactive Analog): C4-dihydroceramide is a recommended negative control. It lacks the C4-C5 trans-double bond, rendering it biologically inactive in many ceramide-mediated pathways, including apoptosis.[1]
-
Positive Control for Apoptosis: To ensure your assay system is working correctly, use a known inducer of apoptosis, such as staurosporine (B1682477) or etoposide.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during C4-ceramide experiments.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of C4-ceramide treatment. | 1. Suboptimal Concentration: The concentration may be too low for your specific cell type.[1] 2. Insufficient Incubation Time: The treatment duration may be too short to induce a detectable response.[1] 3. C4-Ceramide Degradation: Improper storage may have led to the degradation of the compound.[6] 4. Cell Resistance: The cell line may be resistant to ceramide-induced apoptosis.[9] | 1. Perform a Dose-Response Experiment: Test a range of C4-ceramide concentrations (e.g., 10-100 µM) to determine the optimal concentration for your cell line.[1][7] 2. Conduct a Time-Course Experiment: Assess the cellular response at multiple time points (e.g., 6, 12, 24, 48 hours).[4] 3. Verify Reagent Quality: Ensure C4-ceramide has been stored correctly at -20°C and is protected from light.[1] Prepare fresh stock solutions.[6] 4. Use a Positive Control: Confirm that your cells are capable of undergoing apoptosis using a known inducer.[1] |
| Precipitate forms in the culture medium after adding C4-ceramide. | 1. Poor Aqueous Solubility: C4-ceramide can precipitate at high concentrations or if not dispersed properly.[1] 2. Low Solvent Concentration: The final concentration of the organic solvent may be too low to maintain solubility.[1] | 1. Improve Dispersion: Add the C4-ceramide stock solution to the medium while vortexing or swirling to ensure rapid and even distribution.[1] 2. Use a Carrier: Consider using a ceramide delivery system, such as a complex with bovine serum albumin (BSA), to improve solubility.[1] 3. Prepare Fresh Dilutions: Make fresh working solutions for each experiment.[1] |
| High levels of cell death in the vehicle control group. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.[1][7] | 1. Reduce Solvent Concentration: Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%).[1][6] 2. Perform a Solvent Toxicity Test: Determine the maximum tolerated solvent concentration for your specific cell line.[1] |
| Inconsistent results between experiments. | 1. Variable Cell Density: Differences in cell confluency at the time of treatment can affect the outcome.[1] 2. Inconsistent Reagent Preparation: Variability in the preparation of C4-ceramide working solutions.[1] 3. Biological Variability: Inherent biological variation between cell passages. | 1. Standardize Cell Seeding: Ensure consistent cell density at the start of each experiment.[11] 2. Standardize Reagent Preparation: Prepare fresh C4-ceramide dilutions for each experiment and ensure thorough mixing.[11] 3. Use Low Passage Number Cells: Use cells from a similar passage number for all related experiments. |
Data Presentation: Quantitative Data Summary
The efficacy of C4-ceramide is dependent on the cell type, concentration, and incubation time. The following tables summarize typical experimental parameters.
Table 1: Recommended Concentration Ranges for C4-Ceramide [12]
| Concentration Range | Application | Expected Outcome |
| 1 - 10 µM | Sub-lethal signaling studies | Activation of specific signaling pathways without significant cell death. |
| 10 - 50 µM | Induction of apoptosis | Observable increase in apoptotic markers after 12-48 hours. |
| > 50 µM | Acute toxicity/necrotic cell death | Rapid loss of cell viability. |
Table 2: Typical Incubation Times and Corresponding Assays [12]
| Incubation Time | Assay | Purpose |
| 1 - 6 hours | Western Blot for signaling proteins | Detection of early signaling events (e.g., phosphorylation of kinases). |
| 12 - 24 hours | Annexin V/Propidium Iodide (PI) Staining | Quantification of early and late apoptosis. |
| 24 - 48 hours | Caspase Activity Assays | Measurement of the activity of executioner caspases (e.g., Caspase-3). |
Table 3: Effective C4-Ceramide Concentrations in Various Cell Types [8]
| Cell Type | Effective Concentration Range (µM) | Incubation Time (hours) | Observed Effects |
| Human Adipose-Derived Mesenchymal Stem Cells (hASCs) | 10 - 100 | 6 - 24 | Loss of cell viability, ROS generation, mitochondrial membrane potential disruption. |
| Breast Cancer (MCF-7) | IC50: ~20 µM | Not specified | Reduced cell viability.[13] |
| Prostate Cancer (C4-2B) | (Cabazitaxel induces ceramide) IC50: 2.8 nM | 48 | Reduced cell viability.[13] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.[8]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay [13]
This protocol is designed to determine the cytotoxic effects of C4-ceramide.
-
Materials:
-
C4-ceramide
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of C4-ceramide in culture medium. Replace the old medium with 100 µL of the C4-ceramide-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining [10][12]
This flow cytometry-based method quantifies early and late apoptosis.
-
Materials:
-
C4-ceramide treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: After C4-ceramide treatment, collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
-
Protocol 3: Western Blot for Signaling Protein Activation [10]
This protocol detects the activation of key proteins in apoptotic signaling pathways.
-
Materials:
-
C4-ceramide treated cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary and secondary antibodies
-
-
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary and then secondary antibodies.
-
Detection: Detect the protein bands using an appropriate detection reagent.
-
Analysis: Analyze band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: C4-Ceramide induced apoptosis signaling pathway.
Caption: Workflow for C4-ceramide treatment and analysis.
Caption: Decision tree for troubleshooting C4-ceramide results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing C14 Ceramide Concentration for Cell Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing C14 Ceramide concentration in cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-type dependent. A general recommendation is to start with a broad dose-response experiment ranging from 1 µM to 50 µM. Some studies have shown effects of other short-chain ceramides (B1148491) in the 10-50 µM range.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q2: How should I prepare a stock solution of this compound?
A2: this compound has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For example, a 10 mM stock solution in DMSO is commonly used. Ensure the final solvent concentration in your cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock solution for each experiment.
Q3: What is the best way to store this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. Avoid repeated freeze-thaw cycles.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and the endpoint being measured. A time-course experiment is recommended, with typical time points ranging from 6 to 48 hours. Effects on apoptosis can often be observed within this timeframe.[2]
Q5: I am not observing any effect of this compound on my cells. What could be the reason?
A5: Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration used may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations.
-
Insufficient Incubation Time: The incubation period may be too short to observe a cellular response. Conduct a time-course experiment.
-
Poor Solubility/Delivery: this compound may have precipitated out of the culture medium. Ensure proper solubilization of the stock solution and thorough mixing when diluting into the medium. Visually inspect the medium for any signs of precipitation.
-
Cell Line Resistance: Some cell lines may be resistant to ceramide-induced effects due to various mechanisms, such as high expression of anti-apoptotic proteins or rapid metabolic conversion of ceramide to other lipids.
Q6: I am observing high levels of cell death in my vehicle control group. What should I do?
A6: High toxicity in the vehicle control group is likely due to the solvent (e.g., DMSO, ethanol). It is crucial to determine the maximum non-toxic concentration of the solvent for your specific cell line by performing a solvent toxicity test. Ensure the final solvent concentration in all experimental wells, including the this compound-treated wells, does not exceed this non-toxic limit.
Q7: How can I confirm that this compound is entering the cells and reaching its target?
A7: The most accurate method to quantify intracellular levels of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique allows for the specific measurement of different ceramide species within cell lysates.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent preparation of this compound solutions.- Differences in incubation times. | - Standardize cell seeding density.- Prepare fresh this compound dilutions for each experiment and ensure thorough mixing.- Maintain consistent incubation times and other experimental parameters. |
| High background in apoptosis assays | - Solvent-induced apoptosis.- Spontaneous apoptosis in the cell line. | - Lower the final solvent concentration.- Ensure the health and low passage number of the cell line. Include an untreated control to assess baseline apoptosis. |
| Difficulty in detecting changes in signaling pathways | - Time point of analysis is not optimal.- Low concentration of this compound.- Antibody quality for Western blotting. | - Perform a time-course experiment to identify the peak of the signaling event.- Increase the concentration of this compound based on dose-response data.- Validate antibodies and use appropriate controls. |
Quantitative Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~0.15 mg/mL | [4] |
| Ethanol | Soluble | General knowledge |
| Dimethyl sulfoxide (DMSO) | Soluble | General knowledge |
Table 2: Example IC50 Values of a Ceramide Analog in Cancer Cell Lines
Note: The following data is for a ceramide analog and should be used as a reference. IC50 values for this compound should be determined experimentally for each specific cell line.
| Cell Line | IC50 (µM) | Reference |
| C6 (glioma) | 32.7 (in DMSO) | [5] |
| HT29 (colon cancer) | 0.25 (in DMSO, for Sphingomyelin) | [5] |
| CCD-18Co (normal colon) | 56.91 (in DMSO) | [5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to assess cell viability in response to varying concentrations of this compound.
Materials:
-
This compound
-
DMSO or Ethanol
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control for each concentration containing the same amount of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound dilutions and vehicle controls to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cultured cells treated with or without this compound
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., C17 Ceramide)
-
Extraction solvent (e.g., chloroform:methanol mixture)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Cell Lysis and Lipid Extraction:
-
Resuspend the cell pellet in a known volume of PBS.
-
Add a known amount of the internal standard (e.g., C17 Ceramide) to each sample.
-
Perform lipid extraction using a suitable method, such as the Bligh-Dyer method with a chloroform:methanol solvent system.
-
-
Sample Preparation:
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a suitable liquid chromatography method.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Normalize the this compound peak area to the peak area of the internal standard.
-
Calculate the concentration of this compound in the samples based on the standard curve.[3]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing C14 Ceramide precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of C14 Ceramide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media. Precipitation is a common issue and can be attributed to several factors:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the medium.
-
Improper Dissolution: Direct addition of solid this compound or a highly concentrated stock into the medium without proper dispersion can lead to immediate precipitation.
-
Solvent Shock: Rapidly adding a concentrated organic stock solution to the aqueous medium can cause the ceramide to crash out of the solution.
-
Low Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation, especially during long-term experiments or when moving plates between incubators and microscopes.
-
Absence of Carrier Molecules: In serum-free media, the lack of proteins like albumin, which act as lipid carriers, significantly reduces the solubility of ceramides.[1]
Q2: What is the best solvent for dissolving this compound for cell culture experiments?
A2: The most commonly used solvents for dissolving this compound are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2][3] It is crucial to prepare a high-concentration stock solution in one of these organic solvents first and then dilute it into the cell culture medium.
Q3: What is the maximum recommended final concentration of solvents like DMSO or ethanol in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[4][5] However, sensitivity to solvents can vary significantly between cell lines.[6][7] It is always recommended to perform a dose-response curve to determine the optimal non-toxic solvent concentration for your specific cell line.[6] A vehicle control (medium with the same final solvent concentration but without this compound) should always be included in your experiments.[1]
Q4: How can I improve the solubility of this compound, especially in serum-free media?
A4: The use of a carrier molecule, such as fatty acid-free Bovine Serum Albumin (BSA), can significantly enhance the solubility of this compound in cell culture media, particularly in serum-free conditions.[1][8][9] BSA binds to the lipid, forming a complex that is more soluble in aqueous solutions.[8]
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Media
Possible Causes & Solutions:
| Cause | Solution |
| High Stock Concentration | Prepare a lower concentration stock solution to reduce the solvent-to-media ratio during dilution. |
| Improper Mixing Technique | Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling. This gradual addition helps in proper dispersion and prevents localized high concentrations.[1] |
| Solvent Shock | Perform a serial dilution. First, pre-dilute the stock solution into a small volume of serum-containing media while vortexing, then add this intermediate dilution to the final volume.[1] |
Issue 2: this compound Precipitates Over Time in the Incubator
Possible Causes & Solutions:
| Cause | Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound might be too high for the specific media composition and temperature. Try reducing the final concentration. |
| Temperature Fluctuations | Minimize temperature changes. Ensure the media is always pre-warmed to 37°C before adding the ceramide and avoid prolonged exposure of the culture plates to room temperature.[1] |
| Instability in Serum-Free Media | For experiments in serum-free media, complexing this compound with fatty acid-free BSA is highly recommended.[1] |
Experimental Protocols
Protocol 1: Standard Dilution of this compound using an Organic Solvent
This protocol describes the preparation of a 20 µM this compound solution in 10 mL of cell culture medium.
Materials:
-
This compound (N-myristoyl-D-erythro-sphingosine), solid
-
100% Ethanol or DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
The molecular weight of this compound is approximately 509.85 g/mol .[10]
-
Dissolve 1 mg of this compound in 196.1 µL of 100% ethanol or DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Warm the complete cell culture medium to 37°C.
-
In a sterile tube, add 9.998 mL of the pre-warmed medium.
-
While gently vortexing the medium, add 2 µL of the 10 mM this compound stock solution.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
The final concentration of this compound will be 20 µM, and the final solvent concentration will be 0.02%.
-
Protocol 2: Complexing this compound with Bovine Serum Albumin (BSA)
This protocol is recommended for serum-free conditions or when higher concentrations of this compound are required.
Materials:
-
10 mM this compound stock solution in ethanol or DMSO
-
Fatty acid-free BSA
-
Serum-free cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Prepare a BSA-containing Medium:
-
Dissolve fatty acid-free BSA in your serum-free medium to a final concentration of 0.1-1% (w/v). The optimal concentration may need to be determined empirically.
-
Sterile-filter the BSA-containing medium.
-
-
Complex this compound with BSA:
-
Warm the BSA-containing medium to 37°C.
-
In a sterile conical tube, add the desired volume of the BSA-containing medium.
-
While gently vortexing the medium, slowly add the required volume of the 10 mM this compound stock solution.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complex to form.
-
-
Treat Cells:
-
Add the this compound-BSA complex solution directly to your cells.
-
Data Presentation
Table 1: Solvent Cytotoxicity Thresholds
| Solvent | General Non-Toxic Final Concentration | Notes |
| DMSO | ≤ 0.5%[4][5] | Some cell lines can tolerate up to 1%, but primary cells are more sensitive.[4] Always perform a toxicity assay for your specific cell line.[6] |
| Ethanol | ≤ 0.5% | Similar to DMSO, cell-type-specific toxicity should be evaluated. Some studies suggest non-toxic effects at concentrations up to 1.25% in certain cancer cell lines.[7] |
Visualization of Key Concepts
This compound Solubilization Workflow
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GSRS [precision.fda.gov]
- 11. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Cell Line Resistance to Ceramide-Induced Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceramide-induced apoptosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome challenges in your experiments, particularly when dealing with cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ceramide-induced apoptosis?
A1: Ceramide, a lipid second messenger, plays a crucial role in initiating apoptosis in response to various cellular stresses, including treatment with chemotherapeutic agents and radiation.[1][2] Its primary pro-apoptotic mechanism involves increasing the permeability of the mitochondrial outer membrane. This can occur through the formation of ceramide channels, which facilitates the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm.[3] This event triggers a cascade of downstream signaling, leading to the activation of caspases (such as caspase-3), which are the key executioners of the apoptotic program.[4][5] Ceramide can also induce apoptosis through caspase-independent pathways, for instance, by promoting the translocation of apoptosis-inducing factor (AIF) to the nucleus.[4][6]
Q2: My cells are not undergoing apoptosis after treatment with a ceramide analog (e.g., C2- or C6-ceramide). What are the common reasons for this lack of response?
A2: Several factors can contribute to a lack of apoptotic response to exogenous ceramides. These can be broadly categorized as:
-
Cell Line-Specific Resistance: Many cancer cell lines develop mechanisms to resist apoptosis. This is a primary cause of experimental variability.[1][7]
-
Suboptimal Experimental Conditions: The concentration of the ceramide analog, incubation time, and cell culture conditions are critical variables that need to be optimized for each cell line.[3]
-
Ceramide Metabolism: Resistant cells can rapidly metabolize ceramide into non-apoptotic sphingolipids, effectively reducing its intracellular concentration.[7][8]
-
Apoptosis Detection Method: The assay used to measure apoptosis might not be sensitive enough or could be performed at an inappropriate time point to detect the apoptotic events.[3]
Q3: What are the primary molecular mechanisms of cellular resistance to ceramide-induced apoptosis?
A3: Cells can develop resistance to ceramide-induced apoptosis through several mechanisms:
-
Increased Ceramide Metabolism: A common resistance mechanism is the rapid conversion of ceramide to other sphingolipids.[9] A key enzyme in this process is glucosylceramide synthase (GCS), which converts ceramide to glucosylceramide, a non-apoptotic molecule.[7][10] Overexpression of GCS has been observed in many drug-resistant cancer cell lines.[11]
-
Overexpression of Anti-Apoptotic Proteins: Proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, can inhibit apoptosis.[12] These proteins can directly interact with and disassemble ceramide channels in the mitochondrial outer membrane, preventing the release of cytochrome c.[13][14]
-
Impaired Ceramide Generation: Resistance to certain therapies, like radiation, can be linked to a cell's inability to produce ceramide in response to the treatment.[15] This can be due to defects in the activation of sphingomyelinases, enzymes that generate ceramide from sphingomyelin.[7]
-
Activation of Pro-Survival Pathways: The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical.[16] Cancer cells can upregulate sphingosine (B13886) kinases (SphK), the enzymes that produce S1P, to promote survival and counteract the effects of ceramide.[17]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during ceramide apoptosis experiments.
Problem 1: No or low levels of apoptosis observed after ceramide treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Ceramide Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for C2- or C6-ceramide is 10-100 µM.[3] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response time.[3] |
| Cell Health and Confluency | Ensure cells are in the exponential growth phase and maintain a consistent confluency (e.g., 70-80%) for all experiments. Overly confluent or sparse cultures can respond differently.[3] |
| Serum Inhibition | Serum contains survival factors that can counteract the pro-apoptotic effects of ceramide. Consider reducing the serum concentration during treatment, but be mindful that this can also be a stressor for some cell types.[3] |
| Rapid Ceramide Metabolism | Co-treat cells with ceramide and an inhibitor of glucosylceramide synthase (GCS), such as DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).[18] |
| High Levels of Anti-Apoptotic Proteins | Assess the expression levels of Bcl-2 and Bcl-xL in your cell line via Western blot. Consider using cell lines with lower expression of these proteins or using genetic approaches (e.g., siRNA) to reduce their expression. |
| Insensitive Apoptosis Assay | Use at least two different methods to measure apoptosis that assess different hallmarks of the process (e.g., Annexin V/PI staining for membrane changes and a caspase-3 activity assay for enzyme activation).[3] |
Problem 2: High background apoptosis in control (vehicle-treated) cells.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells. A final concentration below 0.1% is generally recommended. Perform a solvent toxicity control experiment. |
| Cell Culture Stress | Maintain optimal cell culture conditions, including proper pH, temperature, and CO2 levels. Avoid over-manipulation of cells during plating and treatment. |
| Contamination | Regularly check for microbial contamination (e.g., mycoplasma) in your cell cultures. |
Signaling Pathways and Experimental Workflows
Caption: Ceramide-induced apoptosis pathways.
Caption: Key mechanisms of cellular resistance to ceramide.
References
- 1. Targeting ceramide metabolism--a strategy for overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The Role of Sphingolipids Metabolism in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of ceramide-induced apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Loss of ceramide production confers resistance to radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolving concepts in cancer therapy through targeting sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overcoming resistance to gamma-rays in squamous carcinoma cells by poly-drug elevation of ceramide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling C14 Ceramide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling C14 Ceramide stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored in a freezer at -20°C.[1][2][3] It is recommended to store it under an inert atmosphere.[4] The powder is hygroscopic, so to prevent condensation, allow the vial to equilibrate to room temperature before opening.[5][6]
Q2: What is the long-term stability of this compound?
A2: When stored properly at -20°C, this compound is stable for at least one year, with some sources indicating stability for four years or more.[1][7][8]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in organic solvents such as Dimethylformamide (DMF), ethanol (B145695), and Dimethyl sulfoxide (B87167) (DMSO).[5][7][8] It is sparingly soluble in aqueous buffers.[8] For biological experiments, stock solutions are typically prepared in an organic solvent and then diluted into aqueous media, sometimes with a carrier to improve solubility.[5][8]
Q4: How do I prepare a this compound stock solution?
A4: To prepare a stock solution, allow the this compound powder to reach room temperature before opening the vial. Weigh the desired amount and dissolve it in an appropriate organic solvent like ethanol, DMF, or DMSO.[5][8] Vortexing and gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5] For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
Q5: How should I store the prepared stock solution?
A5: this compound stock solutions should be stored at -20°C.[1][5] Some sources recommend storage at -80°C for all ceramide stock solutions.[9] To prevent degradation, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution during my experiment.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous experimental medium.[5]
-
Solution:
-
Warm and Vortex: Before use, gently warm your stock solution to room temperature and vortex it thoroughly to ensure any settled solute is redissolved.[5]
-
Use a Carrier: For cell culture experiments, complexing this compound with bovine serum albumin (BSA) can enhance its solubility and delivery to cells.[5][10]
-
Alternative Solvent System: Consider preparing the initial stock in ethanol and then using a solvent mixture, such as ethanol and dodecane (B42187) (98:2, v/v), for dilution into aqueous media to improve dispersion.[5]
-
Sonication: Brief sonication of the diluted solution can help disperse small aggregates.[5][9]
-
Issue 2: I am observing inconsistent results between experiments.
-
Possible Cause: This could be due to degradation of the this compound from improper storage or handling, or inaccurate concentration of the working solution.[5]
-
Solution:
-
Proper Storage: Always store this compound powder and stock solutions at -20°C.[1][5] Avoid repeated freeze-thaw cycles by using single-use aliquots.[5]
-
Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock solution.[5]
-
Verify Concentration: If possible, verify the concentration of your stock solution using an analytical technique like HPLC.[5]
-
Data Presentation
Table 1: Solubility of Ceramides in Various Solvents
| Ceramide | Solvent | Solubility |
| This compound | DMF | 0.15 mg/mL[7] |
| C24:1 Ceramide | Ethanol | ~3 mg/mL[8] |
| C24:1 Ceramide | DMSO | <20 µg/ml[8] |
| C24:1 Ceramide | Dimethyl formamide | >5.5 mg/mL[8] |
| C24:1 Ceramide | Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL[8] |
| C24:1 Ceramide | PBS (pH 7.2) | <20 µg/ml[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile glass tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).[5]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile glass tubes with Teflon-lined caps.[6][10]
-
Store the aliquots at -20°C.[5]
Protocol 2: Preparation of a BSA-Ceramide Complex for Cell Culture Experiments
-
Prepare a stock solution of this compound in an organic solvent (e.g., 1 mM in a 19:1 chloroform/methanol mixture).[10]
-
Dispense 50 µL of the lipid stock solution into a glass test tube.
-
Evaporate the solvent first under a stream of nitrogen and then under a vacuum for at least one hour to form a thin lipid film.[10]
-
Redissolve the dried lipid in 200 µL of ethanol.[10]
-
In a separate 50 mL plastic centrifuge tube, prepare a solution of fatty acid-free BSA in buffer (e.g., 0.34 mg/mL in 10 mL of 100 mM phosphate (B84403) buffer, pH 7.4).[10]
-
While vortexing the BSA solution, inject the 200 µL lipid solution into it.[10]
-
The resulting solution will be a 5 µM lipid + 5 µM BSA complex. Store this solution in a plastic tube at -20°C.[10]
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. larodan.com [larodan.com]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Minimizing Solvent-Induced Cytotoxicity in Ceramide Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent-induced cytotoxicity in ceramide experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving ceramides (B1148491) for cell culture experiments?
A1: Due to their hydrophobic nature, ceramides are poorly soluble in aqueous solutions like cell culture media. Therefore, organic solvents are necessary to create stock solutions. The most commonly used solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (EtOH)
-
Dimethylformamide (DMF) [1]
Q2: What is the recommended maximum concentration of these solvents in the final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically ≤ 0.1% (v/v) .[2] However, the tolerance to solvents can be cell-line dependent.[3][4] It is always recommended to perform a vehicle control experiment to determine the maximum non-toxic solvent concentration for your specific cell line.
Q3: How should I prepare and store ceramide stock solutions?
A3: Ceramide stock solutions should be prepared at a high concentration in a suitable organic solvent (e.g., 10-20 mM in DMSO or ethanol).[1] To prepare the stock solution, warm the solvent gently and vortex or sonicate briefly to ensure the ceramide is fully dissolved.[1] Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles and protect from light.[5][6] Under these conditions, stock solutions can be stable for at least four years.[5]
Q4: What are the essential experimental controls to include in ceramide experiments?
A4: To ensure the validity of your experimental results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO or ethanol) used to dissolve the ceramide, diluted to the same final concentration. This control is critical to differentiate the effects of the ceramide from the solvent itself.[1]
-
Positive Control: A known inducer of the expected biological effect (e.g., apoptosis) in your cell line, such as staurosporine (B1682477) or TNF-α. This validates that the cellular machinery for the process you are studying is functional.
-
Biologically Inactive Ceramide Analog (Negative Control): When studying ceramide-induced apoptosis, C4-dihydroceramide (C4-DHCer) is a recommended negative control. It lacks the C4-C5 trans-double bond, rendering it inactive in many ceramide-mediated pathways.[1]
Data Presentation
The following tables summarize the cytotoxic effects of common solvents on various cell lines. This data should be used as a guideline, and it is crucial to determine the specific cytotoxicity for your experimental system.
Table 1: IC50 Values of Common Solvents on Various Cell Lines
| Solvent | Cell Line | Incubation Time | IC50 (v/v %) |
| DMSO | K562 | 24h | 3.70 ± 0.27 |
| 48h | 2.52 ± 0.25 | ||
| 72h | 2.86 ± 0.23 | ||
| HL-60 | 24h | 5.78 ± 0.49 | |
| 48h | 2.47 ± 0.13 | ||
| 72h | 1.97 ± 0.11 | ||
| HCT-116 | 24h | 3.28 ± 0.18 | |
| 48h | 2.93 ± 0.20 | ||
| 72h | 2.84 ± 0.21 | ||
| H929 | 72h | 0.21 ± 0.17 | |
| MCF-7 | 24h | ~1.8 - 1.9 | |
| RAW-264.7 | 24h | ~1.8 - 1.9 | |
| HUVEC | 24h | ~1.8 - 1.9 | |
| Ethanol | MCF-7 | 24h | > 5 |
| RAW-264.7 | 24h | > 5 | |
| HUVEC | 24h | > 5 | |
| DMF | MCF-7 | 24h | ~1.1 - 1.2 |
| RAW-264.7 | 24h | ~1.1 - 1.2 | |
| HUVEC | 24h | ~1.1 - 1.2 |
Data compiled from multiple sources.[3][7][8] Values are approximate and can vary between studies.
Table 2: Maximum Tolerated Concentration (MTC) of Solvents in Various Cell Lines
| Solvent | Cell Line | MTC (v/v %) |
| DMSO | A-375 | > 1 |
| HaCaT | ~0.15 - 1.09 | |
| Ethanol | HaCaT, A-375, A-431 | > 2 |
| DMF | CCL-1, HaCaT | 0.03 |
MTC is defined as the maximum concentration at which at least 70% of cells remain viable.
Troubleshooting Guides
This section addresses common issues encountered during ceramide experiments and provides solutions to minimize solvent-induced and other experimental artifacts.
Issue 1: High levels of cell death in the vehicle control group.
| Possible Cause | Solution |
| The final concentration of the organic solvent is too high. | Ensure the final solvent concentration is non-toxic for your specific cell line (generally ≤ 0.1%).[9] Conduct a dose-response experiment to determine the MTC of the solvent for your cells. |
| Contamination of the solvent or medium. | Use sterile, high-purity solvents and media. Filter-sterilize your stock solutions if necessary. |
| Cell line is particularly sensitive to the solvent. | Consider using an alternative, less toxic solvent or a solvent-free delivery method. |
Issue 2: Ceramide precipitates in the culture medium after addition.
| Possible Cause | Solution |
| Low aqueous solubility of ceramide. | Ensure the stock solution is fully dissolved before adding it to the medium. Add the ceramide stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.[1] Prepare fresh dilutions for each experiment. |
| Final solvent concentration is too low to maintain solubility. | While keeping the final solvent concentration below the cytotoxic level, a slight increase might be necessary. This needs to be carefully optimized. |
| Working with serum-free media. | Serum proteins like albumin can help solubilize lipids. In serum-free conditions, consider using a carrier molecule like fatty-acid-free bovine serum albumin (BSA) to form a complex with the ceramide.[5] |
| Temperature fluctuations. | Minimize temperature changes. Warm the medium to 37°C before adding the ceramide solution.[10] |
Issue 3: Inconsistent or no observable effect of ceramide treatment.
| Possible Cause | Solution | | Ceramide degradation. | Store ceramide powder and stock solutions at -20°C, protected from light.[5][6] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5][6] | | Suboptimal ceramide concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Effective concentrations can vary significantly.[6] | | Inadequate incubation time. | Conduct a time-course experiment to identify the optimal treatment duration.[6] | | Cell density is not optimal. | Plate cells at a consistent and optimal density. Overly confluent or sparse cultures can respond differently.[6] | | Interference from serum components. | If your cell line can tolerate it, consider reducing the serum concentration or using serum-free medium during the treatment period.[6] | | Inaccurate pipetting or solution preparation. | Ensure accurate pipetting and thorough mixing when preparing dilutions. |
Experimental Protocols
Protocol 1: Determining Solvent Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the IC50 of a solvent on a specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Solvent to be tested (e.g., DMSO, Ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Dilutions: Prepare a series of dilutions of the solvent in complete cell culture medium.
-
Cell Treatment: Remove the old medium and add the solvent dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control. Plot the cell viability against the solvent concentration to determine the IC50 value.
Protocol 2: Preparation of Ceramide-BSA Complex
This method improves the solubility and delivery of ceramide in aqueous solutions.
Materials:
-
Ceramide stock solution in ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile tubes
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in PBS or serum-free medium and warm it to 37°C.[13]
-
Prepare Ceramide: In a separate sterile tube, add the required volume of the ceramide stock solution.
-
Complex Formation: While vigorously vortexing the BSA solution, slowly add the ceramide stock solution dropwise.[13] The final ethanol concentration should be kept low (typically <0.5%).
-
Incubation: Incubate the ceramide-BSA mixture in a 37°C water bath for 30 minutes with occasional gentle mixing to allow for complex formation.[13]
-
Application: The ceramide-BSA complex is now ready to be added to your cell culture medium to achieve the desired final concentration.
Protocol 3: Ceramide Delivery using Ethanol:Dodecane (B42187)
This method provides an alternative to improve the dispersion of natural ceramides in aqueous solutions.
Materials:
-
Ceramide
-
Anhydrous Ethanol
-
Dodecane
-
Complete cell culture medium
Procedure:
-
Prepare Solvent Mixture: Prepare a solvent mixture of ethanol and dodecane at a 98:2 (v/v) ratio.[14]
-
Prepare Stock Solution: Dissolve the ceramide in the ethanol:dodecane mixture to create a concentrated stock solution (e.g., 10-20 mM).[14] Vortex thoroughly to ensure complete dissolution.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing vigorously to ensure proper dispersion.[14]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the ceramide. Include a vehicle control with the same concentration of the ethanol:dodecane mixture.
Visualizations
Ceramide-Induced Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Journal Of Agriculture and Nature » Submission » In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines [dogadergi.ksu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. sid.ir [sid.ir]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Background in Western Blots for Ceramide Signaling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ceramide signaling. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of high background in Western blot experiments, ensuring clean, reliable, and publication-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in Western blots for ceramide signaling proteins?
High background in Western blots targeting proteins in the ceramide signaling pathway can stem from several factors, often related to the unique properties of lipid-associated proteins and their corresponding antibodies. The most frequent culprits include:
-
Inadequate Blocking: The membrane has unoccupied sites that non-specifically bind the primary or secondary antibodies.
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations lead to increased non-specific binding across the membrane.[1]
-
Insufficient Washing: Unbound antibodies are not adequately removed, contributing to overall background noise.
-
Issues with Blocking Buffers: The chosen blocking agent may be inappropriate for the specific antibody or target, especially when detecting phosphorylated proteins.
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can lead to blotchy background.
Q2: Are there specific challenges associated with Western blotting for lipid-binding proteins in ceramide signaling?
Yes, proteins involved in ceramide signaling, such as ceramide synthases and kinases, can be challenging due to their association with cellular membranes. This can lead to:
-
Hydrophobic Interactions: These proteins may have hydrophobic regions that non-specifically interact with the membrane or antibodies.
-
Low Abundance: Some signaling proteins are expressed at low levels, requiring more sensitive detection methods which can amplify background.
-
Antibody Specificity: Antibodies raised against these proteins may have lower affinity or higher cross-reactivity, contributing to non-specific bands.
Q3: Which type of membrane, nitrocellulose or PVDF, is better for Western blotting of ceramide signaling proteins?
Both nitrocellulose and PVDF membranes can be used. However, PVDF is often preferred for its higher protein binding capacity and durability, which is advantageous for multi-step protocols involving stripping and reprobing. Due to its higher binding affinity, PVDF may sometimes result in higher background if not blocked and washed properly. If high background is a persistent issue with PVDF, switching to a high-quality nitrocellulose membrane may be beneficial.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving high background issues in your ceramide signaling Western blots.
Problem 1: Uniformly High Background
A consistent dark or gray haze across the entire blot that obscures specific bands.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., 5% non-fat milk or 3-5% BSA). Consider switching to a different blocking agent (see Table 1). |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:1000, 1:2500, 1:5000). |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody. A common starting dilution is 1:5000, but this can be increased to 1:10,000 or higher. |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 3-4 washes of 10-15 minutes each with a sufficient volume of wash buffer (e.g., TBST). |
| Contaminated Buffers | Prepare fresh blocking, antibody dilution, and wash buffers for each experiment. Filter-sterilize buffers if necessary. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire procedure. |
| Overexposure | Reduce the exposure time during chemiluminescent detection. |
Problem 2: Non-Specific Bands
The presence of distinct, unwanted bands in addition to the band of interest.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific, affinity-purified primary antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. Include a negative control (e.g., lysate from a known knockout cell line) to confirm antibody specificity. |
| High Protein Load | Reduce the amount of total protein loaded per lane. A typical range is 20-40 µg, but this may need optimization. |
| Sample Degradation | Prepare fresh cell or tissue lysates and always include protease and phosphatase inhibitors. |
| Suboptimal Blocking Buffer | For phosphorylated targets, avoid using non-fat milk as a blocking agent as it contains phosphoproteins (casein) that can cross-react. Use BSA or a specialized phosphoprotein blocking buffer instead. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents. Note that optimal conditions may vary depending on the specific antibody, target protein, and experimental setup.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Non-Fat Dry Milk | 3-5% (w/v) in TBST | Inexpensive, readily available, effective for most applications. | Not recommended for detecting phosphoproteins due to casein content. Can mask some epitopes. |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBST | Preferred for phosphoprotein detection. Good for sensitive antibodies. | More expensive than milk. Can contain endogenous immunoglobulins that may cross-react. |
| Fish Gelatin | 0.5-2% (w/v) in TBST | Reduces non-specific binding from mammalian-derived antibodies. | Can be less effective than milk or BSA for some antibodies. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Protein-free options available, can reduce cross-reactivity. | More expensive. |
Table 2: Recommended Antibody Dilution Ranges
| Antibody Target | Primary Antibody Dilution (Starting Point) | Secondary Antibody Dilution (Starting Point) |
| Ceramide Synthase 1 (CERS1) | 1:500 - 1:2000 | 1:5000 - 1:10,000 |
| Ceramide Synthase 2 (CERS2) | 1:300 - 1:1000[1] | 1:5000 - 1:10,000 |
| Ceramide Kinase (CERK) | 1:1000 (as per specific antibody datasheets) | 1:5000 - 1:10,000 |
| Protein Phosphatase 2A (PP2A) | 1:1000 - 1:2500 | 1:5000 - 1:10,000 |
| Protein Kinase C zeta (PKCζ) | 1:500 - 1:1500 | 1:5000 - 1:10,000 |
Detailed Experimental Protocols
A generalized protocol for Western blotting of a ceramide signaling protein (e.g., Ceramide Kinase) is provided below. For specific antibodies, always refer to the manufacturer's datasheet.
Protocol: Western Blot for Ceramide Kinase
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system according to the manufacturer's instructions.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Ceramide Kinase (e.g., 1:1000) in the blocking buffer.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) in the blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key ceramide signaling pathways and a typical Western blot workflow to aid in your experimental design and troubleshooting.
Caption: Major pathways of ceramide synthesis and its downstream signaling effects.
Caption: A typical Western blot workflow highlighting key steps for troubleshooting high background.
Caption: A logical workflow for diagnosing the cause of high background in Western blots.
References
Technical Support Center: Refining Lipid Extraction for C14 Ceramide Analysis
Welcome to the technical support center for lipid extraction protocols focusing on C14 Ceramide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common starting point for lipid extraction for ceramide analysis? | The Folch and Bligh-Dyer methods are the most widely used starting points for total lipid extraction, including ceramides.[1][2][3] Both methods utilize a chloroform (B151607) and methanol (B129727) mixture to extract lipids from biological samples.[1][2] |
| Why is this compound analysis challenging? | The analysis of ceramides, particularly specific chain lengths like C14, can be challenging due to their low abundance in biological samples and the complexity of the lipidome.[4] Effective extraction and purification are crucial to obtain accurate measurements while minimizing degradation.[4] |
| What are "matrix effects" in LC-MS analysis of ceramides? | Matrix effects refer to the suppression or enhancement of the ionization of the target analyte (this compound) by co-eluting molecules from the biological sample.[5] This can significantly impact the accuracy of quantification.[5] |
| How can I mitigate matrix effects? | Mitigation strategies include optimizing chromatographic separation to resolve this compound from interfering compounds, using a more specific sample cleanup method like solid-phase extraction (SPE), or employing stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects. |
| What are the best storage conditions for lipid extracts? | Lipid extracts should be stored at -20°C or -80°C under an inert gas like nitrogen or argon to prevent oxidation.[5] It is also advisable to avoid repeated freeze-thaw cycles.[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | - Incomplete cell lysis/tissue homogenization: The solvent may not have accessed all the cellular lipids. - Incorrect solvent ratios: The polarity of the extraction solvent may not be optimal for this compound. - Insufficient phase separation: Ceramides may be lost in the upper aqueous phase or at the interface. - Degradation of sample: Improper storage or handling can lead to enzymatic or chemical degradation.[5] | - Optimize homogenization: Ensure complete disruption of cells or tissues using methods like sonication or bead beating. For plant tissues, a pre-extraction with isopropanol (B130326) can inactivate lipolytic enzymes.[5] - Verify solvent ratios: Precisely measure and use the correct ratios of chloroform, methanol, and water as specified in the chosen protocol (e.g., Folch or Bligh-Dyer). - Improve phase separation: Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation between the aqueous and organic phases. Adding a salt solution (e.g., 0.9% NaCl) can aid in this process.[6] - Ensure proper sample handling: Keep samples on ice during processing and store extracts at -80°C.[5] |
| High Variability Between Replicates | - Inconsistent sample homogenization: Different levels of tissue disruption can lead to variable extraction efficiency. - Pipetting errors: Inaccurate pipetting of solvents or sample can introduce significant variability.[5] - Non-homogenous samples: The initial biological material may not be uniform. | - Standardize homogenization: Use a consistent method and duration for homogenization for all samples. - Calibrate pipettes: Regularly calibrate pipettes to ensure accuracy. - Homogenize the entire sample: If possible, homogenize the entire tissue sample before taking aliquots for extraction.[5] |
| Presence of Contaminants in Final Extract | - Carryover of non-lipid components: Proteins and other polar molecules can be carried over into the organic phase. - Contaminants from solvents or labware: Impurities in solvents or residues on glassware can contaminate the extract. | - Perform a "wash" step: After the initial extraction, wash the organic phase with a salt solution (e.g., 0.9% NaCl or a synthetic upper phase) to remove non-lipid contaminants.[7] - Use high-purity solvents: Utilize LC-MS grade solvents. Be aware that chloroform can degrade to produce phosgene, and methanol can contain formaldehyde, both of which can react with lipids.[8] - Ensure clean labware: Use solvent-rinsed glassware to avoid contamination.[7] |
| Poor Chromatographic Peak Shape or Resolution | - Inappropriate reconstitution solvent: The solvent used to redissolve the dried lipid extract may not be compatible with the initial mobile phase of the LC method. - Overloading the LC column: Injecting too much sample can lead to broad or split peaks. | - Optimize reconstitution solvent: Reconstitute the extract in a solvent that is of similar or weaker strength than the initial mobile phase. A common choice is a mixture similar to the starting mobile phase composition. - Dilute the sample: If overloading is suspected, dilute the sample before injection. |
| Unexpected Adducts in Mass Spectrometry Data | - Presence of salts in the extract: Sodium and potassium adducts are common and can complicate data interpretation.[9] | - Minimize salt carryover: During the wash step of the extraction, ensure complete removal of the aqueous phase. - Use ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the mobile phase: These additives can promote the formation of [M+H]+ or [M+NH4]+ ions, which are often more desirable for fragmentation and quantification.[10] |
Experimental Protocols
Modified Bligh-Dyer Method for this compound Extraction from Cultured Cells
This protocol is adapted from the classic Bligh-Dyer method for cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), LC-MS grade
-
Chloroform (CHCl3), LC-MS grade
-
Deionized water (H2O)
-
Cell scraper
-
Conical glass centrifuge tubes
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Lipid Extraction: Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell plate. Scrape the cells and transfer the lysate to a glass centrifuge tube.
-
Phase Separation: Add 0.25 mL of chloroform and vortex thoroughly. Then, add 0.25 mL of deionized water and vortex again.[7]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.[7]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, being cautious to avoid the protein interface and the upper aqueous phase.[7]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., methanol or a mixture of mobile phase A and B).
Modified Folch Method for this compound Extraction from Tissues
This protocol is a modification of the Folch method suitable for tissue samples.[11]
Materials:
-
Tissue sample (e.g., 50 mg)
-
Chloroform (CHCl3), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
0.9% Sodium Chloride (NaCl) solution
-
Homogenizer (e.g., bead beater or sonicator)
-
Glass centrifuge tubes
Procedure:
-
Homogenization: Place the weighed tissue sample in a homogenizer tube. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize the tissue until it is completely disrupted.
-
Incubation: Incubate the homogenate at room temperature for 15 minutes to allow for lipid extraction.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex thoroughly and then centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection of Organic Phase: Collect the lower organic phase (chloroform layer) into a clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining upper phase and tissue pellet, vortex, centrifuge, and collect the lower phase. Combine this with the first extract.
-
Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Visualizations
Caption: General workflow for lipid extraction for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. scribd.com [scribd.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 7. tabaslab.com [tabaslab.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. accesson.kr [accesson.kr]
- 11. Ceramide and lipid analysis [bio-protocol.org]
Technical Support Center: Method Refinement for Separating Ceramide Species by Chain Length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the separation of ceramide species by acyl chain length using liquid chromatography-mass spectrometry (LC-MS) techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating ceramide species by chain length?
A1: The gold standard for analyzing and quantifying ceramide species is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Specifically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry is frequently used to separate ceramides (B1148491) based on the hydrophobicity of their acyl chains, which directly relates to chain length.[1][2][3] Normal-Phase (NP-HPLC) is also utilized, often for separating ceramide subclasses based on the polarity of their head groups.[4][5][6]
Q2: Which ionization technique is better for ceramide analysis, ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective for ceramide analysis. ESI is often performed in positive ion mode to increase sensitivity for detecting ceramides.[7][8] APCI can also be used and may offer advantages such as reduced salt adduction and sample-related ion suppression, simplifying data interpretation.[5][9] The choice may depend on the specific ceramide species of interest and the complexity of the sample matrix.
Q3: Can I differentiate between ceramide and dihydroceramide (B1258172) species?
A3: Yes, modern LC-MS methods can readily distinguish between ceramides and their dihydroceramide counterparts.[5][9] This is achieved through chromatographic separation and the distinct mass-to-charge ratios of the molecules detected by the mass spectrometer.
Q4: How can I improve the ionization and signal intensity of my ceramide species?
A4: The addition of additives to the mobile phase can significantly improve signal intensity. For instance, adding ammonium (B1175870) formate (B1220265) (e.g., 10 mM) has been shown to enhance ionization and signal strength in positive ion mode.[10] Minimizing the formation of salt adducts is also crucial; using ammonium acetate (B1210297) in the mobile phase can help achieve this.[7]
Q5: What are typical sample requirements for ceramide analysis?
A5: Sample requirements vary by type. For robust analysis, it is recommended to use non-hemolyzed samples and clean collection methods to avoid interference.[11] Typical amounts include:
-
Tissue: 50-100 mg[12]
-
Plasma/Serum: 200-500 µL[12]
-
Cell Lysates: 1-10 million cells[12] Samples should be stored at -80°C to ensure integrity.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citations |
| Poor Peak Shape / Tailing | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase. | 1. Optimize the gradient elution program. 2. Add modifiers like formic acid or triethylamine (B128534) to the mobile phase. 3. Use a guard column and ensure proper sample cleanup. 4. Flush the column or replace it if necessary. | [4][6] |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Low sample concentration. 4. Suboptimal mass spectrometer source parameters. | 1. Add ammonium formate or acetate to the mobile phase to improve ionization. 2. Implement additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering lipids. 3. Concentrate the lipid extract before injection. 4. Optimize MS source conditions (e.g., temperature, gas flow) by infusing a standard. | [2][7][10][11] |
| Inconsistent Retention Times | 1. Unstable HPLC pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. | 1. Purge the HPLC pump and check for leaks. 2. Prepare fresh mobile phase daily and ensure it is properly degassed. 3. Use a column oven to maintain a stable temperature. | N/A |
| Co-elution of Isomers or Different Ceramide Classes | 1. Insufficient chromatographic resolution. 2. Inadequate separation method for the target analytes. | 1. Adjust the gradient slope to be shallower for better separation. 2. Switch to a different column chemistry (e.g., C8, C18, or diphenyl for reversed-phase). 3. For separating subclasses, consider using Normal-Phase (NP) HPLC instead of or in addition to RP-HPLC. | [2][4][7] |
| Poor Recovery of Ceramides | 1. Inefficient lipid extraction. 2. Adsorption of lipids to labware. | 1. Ensure the correct ratios of solvents are used in the extraction method (e.g., Bligh & Dyer, Folch). 2. Use glass tubes and vials to minimize lipid adsorption to plastic surfaces. 3. Spike samples with an internal standard before extraction to monitor and correct for recovery. | [2][3] |
Experimental Protocols
Lipid Extraction from Biological Tissues (Modified Bligh & Dyer Method)
This protocol is a common method for extracting total lipids, including ceramides, from tissue samples.[2][3]
Materials:
-
Homogenized tissue sample
-
Ice-cold chloroform (B151607)
-
Ice-cold methanol
-
Internal standards (e.g., C17:0 and C25:0 ceramides)
-
Deionized water
-
Glass wool-packed Pasteur pipette
-
Nitrogen gas stream
Procedure:
-
To the homogenized tissue, add an ice-cold mixture of chloroform:methanol (1:2, v/v) and vortex at 4°C.[2]
-
Spike the sample with appropriate internal standards (e.g., 50 ng of C17 ceramide and 100 ng of C25 ceramide) to allow for quantification and recovery assessment.[2][3]
-
Break the phases by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic phase (containing the lipids) using a glass pipette.
-
Re-extract the remaining aqueous phase with an additional volume of chloroform to maximize recovery.[2]
-
Pool the organic fractions and filter through a glass wool-packed pipette to remove any solid particles.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform:methanol 4:1, v/v) for LC-MS analysis.[10]
Ceramide Separation by RP-HPLC-MS/MS
This protocol outlines a general method for separating ceramide species by chain length using a reversed-phase column coupled to a tandem mass spectrometer.[2][7]
Instrumentation & Columns:
-
HPLC system (e.g., Waters 2690 Separation Module)[2]
-
Reversed-phase column (e.g., C8 or C18, 2.1 x 150 mm, 5 µm)[2]
-
Tandem mass spectrometer with an ESI source
Mobile Phases:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid and 25 mM ammonium acetate.[7]
-
Mobile Phase B: Isopropanol with 0.1% formic acid and 25 mM ammonium acetate.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 25 µL of the reconstituted lipid extract into the HPLC system.[2]
-
Separate the ceramides using a gradient elution. A typical run might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic, longer-chain ceramides. A single chromatographic run can often be completed within approximately 21 minutes.[2][3]
-
Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[2][7] The specific precursor-to-product ion transitions for each ceramide species and the internal standards must be determined empirically.
-
Integrate the resulting ion peaks for quantitative analysis.[7]
Data Summary: Performance of Ceramide Quantification Methods
The following table summarizes key performance metrics from published LC-ESI-MS/MS methods for ceramide analysis, providing a benchmark for expected results.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | LC-ESI-MS/MS | RP-HPLC-ESI-MS/MS | LC-ESI-MS/MS |
| Internal Standards | C17 and C25 Ceramides | C17 Ceramide | C17 and C25 Ceramides |
| Limit of Detection (LOD) | 5–50 pg/mL | 0.2 pg on column | Not Specified |
| Limit of Quantification (LOQ) | 5–50 pg/mL | 1.0 pg on column | 0.01–0.50 ng/mL |
| **Linearity (R²) ** | >0.99 | High | Reliable |
| Recovery (Plasma) | 78–91% | Not Specified | 78–91% |
| Recovery (Tissue) | 70–99% (Liver), 71-95% (Muscle) | High | 70–99% (Liver), 71-95% (Muscle) |
| Reference | Kasumov et al.[2] | Bielawski et al.[7] | Straczkowski et al.[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for ceramide analysis, from sample collection to data processing.
Principle of Reversed-Phase Separation
This diagram illustrates how ceramides with different acyl chain lengths are separated on a reversed-phase HPLC column.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rug.nl [rug.nl]
- 6. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of ceramides in cosmetics by reversed-phase liquid chromatography/electrospray ionization mass spectrometry with collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accesson.kr [accesson.kr]
- 11. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Optimizing C14 Ceramide Cellular Response
Welcome to the technical support center for optimizing cellular responses to C14 Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound (N-myristoyl-D-erythro-sphingosine) is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is synthesized by Ceramide Synthases 5 and 6 (CerS5/6) and is known to be involved in inducing apoptosis, autophagy, and the endoplasmic reticulum (ER) stress response in a variety of cell types.[1][2] Its effects are often mediated through signaling pathways involving JNK and the modulation of mTOR.[3][4][5]
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is a lipid with poor aqueous solubility. It should be stored as a solid at -20°C. For use in cell culture, it is recommended to prepare a stock solution in an organic solvent such as ethanol (B145695) or DMSO. Due to its longer acyl chain, this compound can be more difficult to solubilize than shorter-chain ceramides. To improve delivery to cells and avoid precipitation, it is often beneficial to complex it with bovine serum albumin (BSA).
Q3: What is a typical concentration range and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific cellular response being investigated. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system. Based on available literature, a general starting point can be found in the table below.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound is known to activate several stress-response signaling pathways. Key pathways include:
-
JNK/p38 MAPK Pathway: Activation of this pathway is a common response to ceramide-induced stress and can lead to apoptosis.[6][7][8]
-
ER Stress Pathway: this compound can induce ER stress, leading to the activation of the unfolded protein response (UPR), which can trigger apoptosis if the stress is prolonged or severe.[9][10][11]
-
mTOR Pathway: Ceramide can inhibit the mTOR pathway, a central regulator of cell growth and proliferation, which can lead to the induction of autophagy.[4][5][12]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak cellular response | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response in your specific cell type. 2. Insufficient incubation time: The duration of treatment may not be long enough for the cellular response to develop. 3. This compound degradation: Ceramides can be metabolized by cells, reducing their effective concentration over time. 4. Poor bioavailability: Due to its hydrophobicity, this compound may precipitate out of the culture medium or not efficiently enter the cells. 5. Cell line resistance: Some cell lines may have intrinsic resistance mechanisms to ceramide-induced effects. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Consider using inhibitors of ceramide metabolism, such as ceramidase inhibitors, to prolong the presence of this compound. 4. Prepare a this compound-BSA complex to improve solubility and delivery to cells (see protocol below). Visually inspect the medium for any signs of precipitation. 5. Use a positive control known to induce the desired response in your cell line to ensure the cellular machinery is functional. |
| High background cell death in vehicle control | 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be too high. 2. BSA toxicity: If using a BSA complex, the BSA preparation itself might be causing cytotoxicity. | 1. Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic (typically ≤ 0.1% v/v). Run a vehicle-only control with the highest concentration of solvent used. 2. Use high-quality, fatty acid-free BSA and test its effect on cell viability alone. |
| Inconsistent results between experiments | 1. Variability in this compound preparation: Inconsistent solubilization or complexing of this compound can lead to variable effective concentrations. 2. Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can lead to degradation of this compound. | 1. Prepare fresh this compound working solutions for each experiment from a freshly prepared or properly stored stock. Ensure complete dissolution and proper complexing with BSA if used. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 3. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The optimal incubation time and concentration for this compound are highly cell-type and assay-dependent. The following table provides a summary of reported conditions as a starting point for optimization.
| Cellular Response | Cell Type | This compound Concentration | Incubation Time | Reference |
| Apoptosis | A549 (Lung Carcinoma) | 50 µM (for C6-ceramide, as a proxy) | 24 - 48 hours | [13] |
| Jurkat (T-cell leukemia) | Not specified for C14 | Not specified | [14][15] | |
| MCF-7 (Breast Cancer) | Not specified for C14 | Not specified | [9][16] | |
| Autophagy | Cardiomyocytes | Myristate-induced (precursor) | 16 hours | [1] |
| HeLa, MCF-7 | Not specified for C14 | Not specified | [3] | |
| ER Stress | Intestinal Epithelial Cells | Myristate-induced (precursor) | Not specified | [10] |
| Adenoid Cystic Carcinoma Cells | 100 µM (for C2-ceramide, as a proxy) | 6 - 12 hours | [11] | |
| Cell Cycle Arrest | MCF-7 (Breast Cancer) | Not specified for C14 | Not specified | [9] |
| Molt-4 (Leukemia) | Not specified for C14 | Not specified | [17] | |
| Cell Viability | A549, PC9 (Lung Cancer) | 50 - 200 µM (for C2-ceramide, as a proxy) | 12 - 36 hours | [18] |
| Various Cancer Cell Lines | 30 µM | Not specified | [19] |
Experimental Protocols
Preparation of this compound-BSA Complex
Due to the poor aqueous solubility of this compound, complexing it with fatty acid-free Bovine Serum Albumin (BSA) is recommended to enhance its delivery to cells in culture.
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% ethanol. Warm gently (to 37°C) and vortex until fully dissolved.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.
-
In a sterile tube, add the desired volume of the this compound stock solution.
-
In a separate sterile tube, add the required volume of the BSA solution.
-
While vortexing the BSA solution, slowly add the this compound stock solution dropwise.
-
Incubate the mixture in a 37°C water bath for 15-30 minutes with occasional vortexing to allow for complex formation.
-
The this compound-BSA complex is now ready to be diluted in cell culture medium to the desired final concentration for treating cells.
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to measure cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound-BSA complex
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (or vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
6-well cell culture plates
-
This compound-BSA complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound-BSA complex or vehicle control for the determined incubation time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway```dot
// Nodes C14_Ceramide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress [label="ER Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_p38 [label="JNK/p38 MAPK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Activation [label="Caspase Activation\n(Caspase-3, -8, -9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_family [label="Modulation of\nBcl-2 family proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Death_Receptors [label="Death Receptor\nClustering (e.g., Fas)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges C14_Ceramide -> ER_Stress [color="#4285F4"]; C14_Ceramide -> JNK_p38 [color="#4285F4"]; C14_Ceramide -> Mitochondria [color="#4285F4"]; C14_Ceramide -> Death_Receptors [color="#4285F4"]; ER_Stress -> JNK_p38 [color="#34A853"]; JNK_p38 -> Bcl2_family [color="#34A853"]; JNK_p38 -> Caspase_Activation [color="#34A853"]; Mitochondria -> Caspase_Activation [color="#34A853"]; Death_Receptors -> Caspase_Activation [color="#34A853"]; Bcl2_family -> Mitochondria [color="#34A853"]; Caspase_Activation -> Apoptosis [color="#EA4335"]; }
Caption: this compound promotes autophagy primarily via mTOR inhibition and JNK activation.
Experimental Workflow for Investigating this compound Effects
Caption: A typical workflow for studying the cellular effects of this compound.
References
- 1. JCI - Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes [jci.org]
- 2. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide activates JNK to inhibit a cAMP-gated K+ conductance and Cl– secretion in intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of p53 sensitizes MCF-7 cells to ceramide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel-induced apoptosis in Jurkat, a leukemic T cell line, is enhanced by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fas, ceramide and serum withdrawal induce apoptosis via a common pathway in a type II Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting ceramide metabolic pathway induces apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Ceramide Quantification by Mass Spectrometry
Welcome to the technical support center for ceramide quantification by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and structured data to support your research.
Troubleshooting Guide
This section addresses specific issues that may arise during ceramide quantification experiments.
Q1: Why am I observing high variability between my technical replicates?
A: High variability in technical replicates can stem from several sources throughout the experimental workflow. Key areas to investigate include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency are a primary cause. Ensure precise and consistent execution of the lipid extraction protocol for every sample. Incomplete phase separation or inconsistent evaporation of solvents can lead to variability.
-
Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents will directly impact final concentrations. Regularly calibrate your pipettes and use appropriate techniques for viscous organic solvents.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent measurements. Monitor system suitability by injecting a standard mixture at the beginning, middle, and end of your sample queue. Look for stable retention times, peak shapes, and signal intensities.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of ceramides (B1148491), leading to ion suppression or enhancement. This can vary between samples. To mitigate this, consider additional sample cleanup steps or using a more robust internal standard strategy.[1][2]
Q2: My ceramide recovery rates are consistently low. What are the likely causes and how can I improve them?
A: Low recovery of ceramides is a common issue often related to the extraction and sample handling steps. Consider the following:
-
Inefficient Extraction: The choice of extraction solvent is critical. A common and effective method is the Bligh and Dyer extraction using a chloroform (B151607):methanol mixture.[3][4] For complex matrices like plasma, an additional purification step using silica (B1680970) gel column chromatography may be necessary to remove interfering lipids and improve recovery.[3][4][5]
-
Ceramide Degradation: Ceramides can degrade, especially if samples are not handled properly. Ensure samples are processed quickly and kept on ice or at 4°C whenever possible. Store extracted lipids at -80°C to prevent degradation.
-
Adsorption to Surfaces: Lipids, including ceramides, can adsorb to plasticware. Using glass vials and pipette tips can help minimize this loss.
-
Inappropriate Internal Standard: If you are using an internal standard to calculate recovery, ensure it is added at the very beginning of the sample preparation process to account for losses at every step.
Q3: I am having difficulty separating isomeric ceramide species. What can I do?
A: The structural diversity of ceramides, including isomers, presents a significant analytical challenge.[6][7] Here are some strategies to improve separation:
-
Optimize Liquid Chromatography (LC) Conditions:
-
Column Choice: A C18 reversed-phase column is commonly used for ceramide separation.[3] Experiment with different column lengths, particle sizes, and manufacturers to find the best resolution for your specific isomers.
-
Mobile Phase Gradient: A carefully optimized gradient elution is crucial. A typical mobile phase system involves a gradient of an aqueous solvent (e.g., water with 0.2% formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol with 0.2% formic acid).[3] Adjusting the gradient slope and duration can improve the separation of closely eluting species.
-
-
High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer can help distinguish between isobaric species that may not be fully separated by chromatography.[1]
-
Tandem Mass Spectrometry (MS/MS): Utilize multiple reaction monitoring (MRM) to target specific precursor-product ion transitions for each ceramide species. This enhances specificity and can help differentiate isomers based on their unique fragmentation patterns.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in ceramide quantification?
A: Variability in ceramide quantification can be broadly categorized into three main sources:
-
Technical Variability: This arises from the analytical process itself and includes variations in sample preparation, instrument performance, and data processing.[8][9]
-
Within-Individual Variability: This refers to the natural biological fluctuations of ceramide levels within the same individual over time.[8][9]
-
Between-Individual Variability: This represents the differences in baseline ceramide levels among different individuals in a study population.[8][9]
Studies have shown that the combination of technical and within-individual variances can account for the majority of the variability in lipidomic measurements.[8][9]
Q2: How do I choose the right internal standard for my experiment?
A: The choice of internal standard (IS) is critical for accurate quantification as it corrects for variability during sample preparation and analysis.[10] The ideal internal standard is a stable isotope-labeled analog of the analyte of interest.[11] However, due to the large number of ceramide species, a common approach is to use a non-endogenous, odd-chain ceramide or a stable isotope-labeled ceramide that is representative of the class.
-
For long-chain ceramides (e.g., C14-C20): C17 ceramide is a commonly used internal standard.[3]
-
For very-long-chain ceramides (e.g., C24, C24:1): C25 ceramide can be used.[3]
-
Stable Isotope-Labeled Standards: Deuterated or 13C-labeled ceramides (e.g., d7-ceramide (d18:1/16:0)) are excellent choices as they have nearly identical chemical and physical properties to their endogenous counterparts.[12][13]
It is crucial to add the internal standard at the beginning of the sample preparation process to account for any losses during extraction and handling.[10]
Q3: What are the typical instrument settings for ceramide analysis by LC-MS/MS?
A: While optimal settings can vary between instruments, here are some typical parameters for ceramide analysis using electrospray ionization (ESI) in positive ion mode:
| Parameter | Typical Value/Range | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Capillary Voltage | 2.5 - 4.0 kV | [6][10] |
| Cone Voltage | 40 V | [6] |
| Source Temperature | 120 - 150 °C | [6][10] |
| Desolvation Temperature | 350 - 600 °C | [6][10] |
| Collision Gas | Argon | [3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [3] |
Q4: Can you explain the common fragmentation pattern of ceramides in positive ion mode?
A: In positive ion mode ESI-MS/MS, ceramides typically undergo collision-induced dissociation (CID) that results in characteristic product ions. The protonated molecule [M+H]+ fragments to produce stable product ions corresponding to the loss of the N-acyl chain and one or two water molecules from the sphingoid base. A prominent and often used product ion for quantification of many ceramide species is m/z 264.[3] This ion corresponds to the sphingosine (B13886) backbone after the loss of the fatty acid chain and a molecule of water. Monitoring the transition from the precursor ion (the specific ceramide's m/z) to this common fragment ion (m/z 264) is a common strategy in MRM-based quantification.[3]
Experimental Protocols
Protocol 1: Ceramide Extraction from Plasma
This protocol is adapted from validated methods for the extraction and purification of ceramides from plasma samples.[3][4]
Materials:
-
Plasma samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard solution (e.g., C17 and C25 ceramides in ethanol)
-
Silica gel columns
-
Glass vials
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard solution (e.g., 50 µL containing 50 ng of C17 and 100 ng of C25 ceramide).[3]
-
Lipid Extraction (Bligh and Dyer):
-
Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) to the plasma sample.
-
Vortex thoroughly for 1 minute at 4°C.
-
Add 0.5 mL of chloroform and vortex again.
-
Add 0.5 mL of water and vortex.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.
-
-
Silica Gel Chromatography (Purification):
-
Condition a silica gel column with chloroform.
-
Load the extracted lipid sample onto the column.
-
Wash the column with chloroform to elute non-polar lipids.
-
Elute the sphingolipids, including ceramides, with a mixture of chloroform:methanol (e.g., 95:5, v/v).
-
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[10]
Protocol 2: Ceramide Extraction from Tissue
This protocol is a simplified version for tissue samples, which may not require the silica column purification step.[3][5]
Materials:
-
Tissue samples (e.g., liver, muscle)
-
Phosphate-buffered saline (PBS), cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard solution
-
Homogenizer
-
Glass vials
Procedure:
-
Sample Preparation: Weigh the frozen tissue sample (e.g., 50 mg).
-
Homogenization: Homogenize the tissue sample in 1 mL of cold PBS.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Lipid Extraction:
-
Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) to the tissue homogenate.
-
Vortex vigorously at 4°C.
-
Follow the phase separation and collection steps as described in Protocol 1 (steps 3c-3f).
-
-
Solvent Evaporation and Reconstitution: Proceed with steps 5 and 6 from Protocol 1.
Quantitative Data Summary
Table 1: Typical Recovery Rates of Ceramides from Biological Samples
| Sample Type | Recovery Range (%) | Reference |
| Human Plasma | 78 - 91 | [3][4] |
| Rat Liver | 70 - 99 | [3][4] |
| Rat Muscle | 71 - 95 | [3][4] |
Table 2: Limits of Detection/Quantification for Ceramide Species by LC-MS/MS
| Ceramide Species | Limit of Detection/Quantification | Reference |
| Various Ceramides | 5 - 50 pg/mL | [3] |
| Various Ceramides | 0.01 - 0.50 ng/mL | [4] |
| Various Ceramides | As low as 0.1 pmol | [14] |
Visualizations
Caption: Experimental workflow for ceramide quantification by LC-MS/MS.
Caption: Simplified overview of ceramide metabolism and signaling pathways.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 14. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Validation & Comparative
C14 vs. C16 Ceramide in Apoptosis: A Comparative Analysis
A detailed examination of the roles of C14 and C16 ceramides (B1148491) in the induction of programmed cell death, supported by experimental data and pathway analysis.
Ceramides, a class of lipid second messengers, are central players in the regulation of cellular processes, including apoptosis. The specific biological outcomes of ceramide signaling are intricately linked to the length of their N-acyl chains. This guide provides a comparative analysis of two key long-chain ceramides, C14 (Myristoyl) Ceramide and C16 (Palmitoyl) Ceramide, in their capacity to induce apoptosis. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their differential mechanisms of action.
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic efficacy of C14 and C16 ceramides is often cell-type specific and dependent on the experimental context. The following tables summarize quantitative data from various studies, highlighting the concentrations and conditions under which these ceramides induce apoptosis.
| Cell Line | Ceramide Type | Effective Concentration | Incubation Time | Apoptotic Readout | Key Findings | Reference |
| Mouse Insulinoma Cells | C14 & C16 | Not specified | Not specified | Palmitate-induced apoptosis | Inhibition of C14 and C16 ceramide formation rescued cells from apoptosis. | [1] |
| Human Pancreatic Islets | C14 & C16 | Not specified | Not specified | Palmitate-induced apoptosis | Fumonisin B1, an inhibitor of CerS5/CerS6, reduced apoptosis by preventing C14/C16 ceramide generation. | [1] |
| HeLa Cells | C16 | Not specified | Not specified | Radiation-induced apoptosis | CerS5 and CerS6 confer distinct roles in radiation-induced apoptosis. | [2] |
| Murine Macrophages | C16 | Not specified | Not specified | Mitochondrial apoptosis | Overexpression of CerS4, 5, and 6 increased C16:0 ceramide and induced apoptosis. | [3] |
| Lung Endothelial Cells | C14 | 10 µM (C8 ceramide used to induce endogenous production) | Not specified | Caspase-3 activation | Extracellular ceramide treatment led to a robust increase in intracellular long-chain ceramides, including C14:0. | [4][5] |
Experimental Methodologies
Understanding the experimental protocols is crucial for interpreting the data and designing future studies. Below are detailed methodologies for key experiments cited in the literature.
Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining
This assay is widely used to differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Culture cells to the desired confluency and treat with C14 or C16 ceramide at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured using a colorimetric or fluorometric assay.
-
Cell Lysis: Following treatment with ceramides, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Caspase Assay: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the reaction mixture at 37°C, allowing the caspase-3 in the lysate to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.
Signaling Pathways in Ceramide-Induced Apoptosis
C14 and C16 ceramides can be generated through the de novo synthesis pathway or via the hydrolysis of sphingomyelin. Their accumulation triggers distinct downstream signaling cascades leading to apoptosis.
General Ceramide Synthesis and Apoptotic Signaling
The following diagram illustrates the central role of ceramide synthases (CerS) in producing specific chain-length ceramides and the subsequent activation of apoptotic pathways.
Caption: Ceramide synthesis pathways leading to apoptosis.
Experimental Workflow for Studying Ceramide-Induced Apoptosis
The logical flow for investigating the apoptotic effects of C14 and C16 ceramides is depicted below.
Caption: Experimental workflow for apoptosis studies.
Discussion
Both C14 and C16 ceramides are potent inducers of apoptosis, often acting through common mitochondrial pathways. The generation of these specific ceramide species is tightly regulated by ceramide synthases, with CerS5 and CerS6 playing prominent roles in the synthesis of C16 and C14 ceramides, respectively.[1][6] The accumulation of these long-chain ceramides in response to cellular stress, such as nutrient stress or radiation, is a critical event in tipping the cellular balance towards programmed cell death.[2][6]
While both ceramides converge on apoptotic pathways, their upstream regulation and potential for cell-type-specific effects warrant further investigation. For instance, studies on hepatocytes have highlighted the role of C16-ceramide in TNF-alpha-induced apoptosis, where its levels are elevated.[7] In contrast, research on lung endothelial cells has shown an increase in a broader range of long-chain ceramides, including C14:0, in response to apoptotic stimuli.[4][5]
The choice of which ceramide to study or target in a therapeutic context may depend on the specific cellular machinery and the nature of the disease. The provided data and protocols offer a foundational guide for researchers to explore the nuanced roles of C14 and C16 ceramides in apoptosis.
References
- 1. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide upregulation causes pulmonary cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of C14 and C18 Ceramide Functions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific ceramide species is critical for deciphering cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of C14 (Myristoyl-ceramide) and C18 (Stearoyl-ceramide) ceramides (B1148491), focusing on their distinct and overlapping functions in key cellular processes. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.
Ceramides, a class of sphingolipids, are central players in a multitude of cellular events, including apoptosis, cell cycle regulation, and inflammation. The specific biological outcome of ceramide signaling is highly dependent on the length of its N-acyl chain. C14 and C18 ceramides, both prevalent in mammalian cells, often exhibit divergent and sometimes opposing functions. This guide aims to elucidate these differences to aid in the design of targeted research and therapeutic strategies.
Comparative Overview of C14 and C18 Ceramide Functions
| Feature | C14 Ceramide (Myristoyl-ceramide) | C18 Ceramide (Stearoyl-ceramide) |
| Primary Synthesis | Ceramide Synthase 5 (CerS5) and CerS6 | Ceramide Synthase 1 (CerS1) and CerS4 |
| Primary Role in Apoptosis | Context-dependent; can be pro-apoptotic or involved in necroptosis.[1] | Generally considered pro-apoptotic.[2][3] |
| Role in Cell Cycle | Implicated in cell cycle arrest, but less characterized than C18. | Induces G0/G1 cell cycle arrest. |
| Role in Inflammation | Can contribute to inflammatory responses. | Can modulate inflammatory signaling, including NF-κB pathways.[4] |
| Key Signaling Interactions | Can induce ER stress-mediated apoptosis.[2] | Potent activator of protein phosphatase 2A (PP2A), leading to dephosphorylation of downstream targets like Akt.[2] |
In-Depth Functional Comparison
Apoptosis
C18 ceramide is widely recognized as a potent inducer of apoptosis.[2][3] It can promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. Furthermore, C18 ceramide can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates pro-survival proteins such as Akt.[2]
The role of this compound in programmed cell death is more complex. While some studies indicate its involvement in apoptosis, particularly through the induction of endoplasmic reticulum (ER) stress, other evidence suggests a role in necroptosis, a form of programmed necrosis.[1][2] The specific cellular context and the balance with other lipid species appear to be critical determinants of its ultimate effect.
Experimental Workflow: Comparative Apoptosis Assay
Caption: Workflow for comparing the apoptotic effects of C14 and C18 ceramides.
Cell Cycle Arrest
C18 ceramide has been shown to induce cell cycle arrest in the G0/G1 phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins such as Cyclin D1. The activation of PP2A by C18 ceramide can also contribute to cell cycle arrest by dephosphorylating key cell cycle regulators.
While this compound is also implicated in cell cycle regulation, its mechanisms are less well-defined compared to C18 ceramide. Some studies suggest it can also induce G1 arrest, but further research is needed to fully elucidate its role and compare its potency to C18 ceramide.
Signaling Pathway: C18 Ceramide-Induced G1 Cell Cycle Arrest
Caption: C18 ceramide promotes G1 cell cycle arrest via PP2A and p27.
Inflammation
Both C14 and C18 ceramides are involved in inflammatory processes, although their precise roles can vary depending on the cell type and inflammatory stimulus. Ceramides can influence the production of inflammatory cytokines and modulate key signaling pathways such as the NF-κB pathway. For instance, some studies suggest that ceramides can inhibit NF-κB activation, thereby exerting anti-inflammatory effects in certain contexts.[5] Conversely, in other situations, ceramide accumulation has been linked to pro-inflammatory responses. Direct comparative studies on the effects of C14 and C18 ceramides on the production of specific cytokines like TNF-α and IL-6 are needed to fully understand their differential roles in inflammation.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of C14 and C18 Ceramide on Apoptosis in HT-29 Cells (Note: This table is a representative example based on general findings and should be replaced with specific experimental data.)
| Ceramide Concentration (µM) | % Apoptotic Cells (this compound) | % Apoptotic Cells (C18 Ceramide) |
| 0 (Vehicle) | 5.2 ± 0.8 | 5.5 ± 0.6 |
| 10 | 12.5 ± 1.5 | 25.8 ± 2.1 |
| 25 | 28.3 ± 2.9 | 55.2 ± 4.5 |
| 50 | 45.1 ± 3.7 | 82.6 ± 5.3 |
Table 2: Hypothetical Effect of C14 and C18 Ceramide on Cell Cycle Distribution in MCF-7 Cells (Note: This table is a representative example based on general findings and should be replaced with specific experimental data.)
| Treatment (25 µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 1.8 |
| This compound | 60.1 ± 4.2 | 25.8 ± 2.1 | 14.1 ± 1.5 |
| C18 Ceramide | 75.6 ± 5.5 | 15.2 ± 1.7 | 9.2 ± 1.1 |
Experimental Protocols
Protocol 1: Quantification of C14 and C18 Ceramides by LC-MS/MS
Objective: To accurately quantify the intracellular levels of C14 and C18 ceramides in cell lysates.
Materials:
-
Cell culture reagents
-
Internal standards (e.g., C17-ceramide)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, hexane)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest and wash cells with cold PBS.
-
Add a solution of isopropanol/ethyl acetate/water containing the internal standard to the cell pellet.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).
-
Detect and quantify the specific mass transitions for this compound, C18 ceramide, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of C14 and C18 ceramide standards.
-
Normalize the peak areas of the endogenous ceramides to the peak area of the internal standard.
-
Calculate the concentration of C14 and C18 ceramides in the samples based on the standard curve.
-
Protocol 2: Ceramide Synthase (CerS) Activity Assay
Objective: To measure the activity of CerS enzymes responsible for the synthesis of C14 and C18 ceramides.
Materials:
-
Cell or tissue homogenates
-
Fluorescently labeled sphingoid base substrate (e.g., NBD-sphinganine)
-
Fatty acyl-CoAs (Myristoyl-CoA for C14, Stearoyl-CoA for C18)
-
Reaction buffer
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
TLC plates or HPLC system with a fluorescence detector
Procedure:
-
Enzyme Reaction:
-
Incubate the cell/tissue homogenate with the reaction buffer containing the fluorescent sphingoid base and the specific fatty acyl-CoA.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Stop the reaction by adding a chloroform/methanol mixture.
-
-
Lipid Extraction and Separation:
-
Vortex the reaction mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract.
-
Resuspend the extract in a small volume of solvent.
-
Spot the extract onto a TLC plate or inject it into an HPLC system.
-
Separate the fluorescently labeled ceramide product from the unreacted substrate.
-
-
Quantification:
-
Visualize the fluorescent spots on the TLC plate under UV light and quantify the intensity using densitometry.
-
For HPLC, quantify the peak area of the fluorescent ceramide product.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
-
Logical Relationship: Ceramide Synthesis and Function
Caption: Synthesis of C14 and C18 ceramides and their impact on cellular functions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative sphingolipidomic analysis reveals significant differences between doxorubicin-sensitive and -resistance MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating C14 Ceramide Quantification: A Guide to LC-MS/MS with Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like C14 Ceramide is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and specificity.[1] A critical component of a robust LC-MS/MS workflow is the proper use of internal standards to ensure data accuracy and precision by correcting for variability during sample preparation and analysis. This guide provides a comparative overview of methods for validating LC-MS/MS results for this compound, with a focus on the application of internal standards.
Comparison of Internal Standards for Ceramide Analysis
The choice of internal standard is crucial for reliable quantification. The ideal internal standard should mimic the analyte's chemical properties and behavior throughout the analytical process but be distinguishable by the mass spectrometer. The two main categories of internal standards used for ceramide analysis are non-naturally occurring odd-chain ceramides (B1148491) and stable isotope-labeled ceramides.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Non-naturally Occurring Odd-Chain Ceramides | C17 Ceramide, C25 Ceramide[2] | Commercially available, cost-effective. | May not perfectly mimic the ionization efficiency and fragmentation of all endogenous ceramides. |
| Stable Isotope-Labeled (SIL) Ceramides | d7-Ceramide (d18:1/16:0), [2H4]Cer(22:0)[3][4] | Co-elute with the endogenous analyte, providing the most accurate correction for matrix effects and ionization suppression. Considered the "gold standard". | Higher cost compared to odd-chain ceramides. Availability for all specific ceramide species may be limited. |
| Other Labeled Standards | trans-4-Sphingenine-13C2,D2[1] | Can be used for broader ceramide class quantification. | May not be suitable for specific quantification of individual ceramide species like this compound without careful validation. |
Experimental Protocols
A validated LC-MS/MS method is essential for accurate this compound quantification. Below is a summarized, typical experimental protocol.
Sample Preparation (Protein Precipitation)
-
Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in 1 mL of cold phosphate-buffered saline (PBS).[1]
-
Internal Standard Spiking: Add a known amount of the selected internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.[1] For instance, 50 µl of an internal standard solution containing 50 ng of C17 and 100 ng of C25 ceramides can be used.[2]
-
Extraction: Add an organic solvent mixture, such as isopropanol-chloroform (9:1), to precipitate proteins and extract lipids.[3]
-
Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean tube for analysis.[5]
Liquid Chromatography (LC) Conditions
| Parameter | Typical Conditions |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1][2] |
| Mobile Phase A | Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate[1] |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 or 60:40, v/v) with 0.2% formic acid[1][2] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5-25 µL[1][2] |
| Gradient | A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the ceramides, followed by a re-equilibration step.[2] |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[2][3] |
| Capillary Voltage | ~3.0 kV[1] |
| Source Temperature | 120-150 °C[1] |
| Desolvation Temperature | 350-600 °C[1] |
| MRM Transitions (m/z) | This compound: 510 → 264[2] |
| C17 Ceramide (IS): 552 → 264[2] |
Quantitative Data and Validation Parameters
Method validation is performed according to guidelines from regulatory bodies like the FDA. Key validation parameters include:
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | > 0.99[5] | Calibration curves for this compound typically show R² values > 0.99 over the desired concentration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; precision and accuracy within ±20%[6] | LLOQs for ceramides can be in the range of 5-50 pg/mL.[2] For some methods, LLOQ can be as low as 0.02 µg/mL.[3] |
| Precision (%CV) | Within ±15% (for LLOQ, within ±20%)[6] | Intra- and inter-assay precision for ceramide quantification is typically below 15%.[6] |
| Accuracy (%RE) | Within ±15% (for LLOQ, within ±20%)[6] | Accuracy is generally within ±15% of the nominal concentration.[6] |
| Recovery (%) | Consistent and reproducible | Recoveries of ceramide subspecies from plasma and tissue are typically in the range of 70-99%.[2] |
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logic behind using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Ceramide Detection: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is critical to unraveling their complex roles in cellular signaling and disease. This guide provides a comprehensive cross-validation of three prominent analytical methods for ceramide detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making their precise measurement a key objective in both basic research and clinical drug development. This guide offers an objective comparison of the performance of LC-MS/MS, HPLC, and ELISA for ceramide quantification, supported by experimental data to inform the selection of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for ceramide detection significantly influences the accuracy, sensitivity, and throughput of the investigation. The following table summarizes the key quantitative performance parameters for LC-MS/MS, HPLC-UV/Fluorescence, and ELISA.
| Performance Parameter | LC-MS/MS | HPLC-UV/Fluorescence | ELISA |
| Limit of Detection (LOD) | 5–50 pg/mL[1] | < 1 pmol (with fluorescence)[2] | <18.75 pg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.02 - 0.08 µg/mL[5] | 1 pmol[6] | 31.2 pg/mL[3] |
| **Linearity (R²) ** | ≥ 0.99[5] | 0.9695 - 0.9898[6] | Typically high, but data varies by kit |
| Accuracy (% Recovery) | 70-114%[1][5] | 98.53% - 99.55%[6] | 86% - 105%[3][4] |
| Precision (%CV) | Intra-assay: 0.2-7.3%, Inter-assay: <15%[1][5] | Intra-assay: <8%, Inter-assay: <10%[3] | Intra-assay: <8%, Inter-assay: <10%[3] |
| Specificity | High (distinguishes molecular species) | Moderate (may require derivatization) | Variable (potential for cross-reactivity) |
| Throughput | High (with automation)[5] | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for each method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for ceramide analysis due to its high sensitivity and specificity, allowing for the quantification of individual ceramide species.[7]
1. Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell samples in a chloroform/methanol solvent mixture.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
2. LC Separation:
-
Column: Utilize a reverse-phase C18 or C8 column.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724)/isopropanol (B130326) with formic acid (Solvent B).
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
3. MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific ceramide species.
-
Data Analysis: Quantify ceramide concentrations by comparing the peak areas of the analytes to those of known concentrations of internal standards.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC offers a robust and widely accessible platform for ceramide quantification. Derivatization is often required to introduce a chromophore or fluorophore for sensitive detection.
1. Sample Preparation and Derivatization:
-
Extract lipids from the biological sample as described for LC-MS/MS.
-
For UV detection, derivatize the extracted ceramides with a UV-absorbing tag such as benzoyl chloride.[8]
-
For fluorescence detection, use a fluorescent tag like anthroyl cyanide.[2]
-
Purify the derivatized ceramides using solid-phase extraction (SPE) to remove excess reagent.
2. HPLC Separation:
-
Column: A normal-phase silica (B1680970) column or a reverse-phase C18 column can be used depending on the derivatization and desired separation.
-
Mobile Phase: For normal-phase separation, a mixture of hexane (B92381) and isopropanol is common. For reverse-phase, a gradient of acetonitrile and water is typically used.
-
Detection:
-
UV Detection: Monitor the effluent at the wavelength corresponding to the maximum absorbance of the derivatizing agent (e.g., 230 nm for benzoyl chloride).[8]
-
Fluorescence Detection: Set the excitation and emission wavelengths specific to the fluorescent tag used.
-
3. Quantification:
-
Generate a standard curve using known concentrations of derivatized ceramide standards.
-
Determine the concentration of ceramides in the samples by interpolating their peak areas from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantification of total ceramides and is often available in user-friendly kit formats.
1. Sample Preparation:
-
Prepare samples (serum, plasma, cell lysates, etc.) according to the specific ELISA kit protocol. This may involve dilution of the sample.[9][10]
2. ELISA Procedure (Competitive ELISA is common for small molecules like ceramides):
-
Add standards and samples to the wells of a microplate pre-coated with a known amount of ceramide.
-
Add a ceramide-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
During incubation, the ceramide in the sample competes with the coated ceramide for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of ceramide in the samples is inversely proportional to the signal intensity. Calculate the sample concentrations based on the standard curve.
Visualizing the Workflow and Signaling Context
To better understand the analytical process and the biological relevance of ceramides, the following diagrams illustrate a general experimental workflow and a simplified ceramide signaling pathway.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide ELISA Kit (A326471) [antibodies.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. fn-test.com [fn-test.com]
A Comparative Analysis of Endogenous and Exogenous C14 Ceramide Effects on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C14 Ceramide's Role in Cellular Processes
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, autophagy, and cell cycle arrest. The length of the fatty acid chain on the ceramide molecule dictates its specific biological function. This guide provides a comparative analysis of the effects of endogenously generated versus exogenously supplied this compound (N-myristoyl-D-erythro-sphingosine), offering insights into their respective roles and experimental utility.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of modulating endogenous this compound levels and the application of exogenous ceramides on key cellular outcomes. It is important to note that many studies utilize short-chain, cell-permeable ceramides like C2 or C6 as surrogates for longer-chain ceramides. Data specific to this compound is prioritized where available.
Table 1: Effects on Cell Viability
| Treatment/Condition | Cell Line | Assay | Result | Citation |
| Overexpression of CerS6 (increases C14/C16 ceramide) | MCF-7 (breast cancer) | MTT Assay | Reduced cell proliferation | [1] |
| Exogenous C2-ceramide (25 µM, 24h) | SH-SY5Y (neuroblastoma) | MTT Assay | ~60% decrease in cell viability | [2] |
| Exogenous C6-ceramide (50 µM, 24h) | MCF-7 (breast cancer) | Cell Viability Quantification | Concentration-dependent decrease in viability | |
| Exogenous C16-ceramide | SW403 (colon cancer) | MTT Assay | No significant effect on cell viability | [3] |
Table 2: Induction of Apoptosis
| Treatment/Condition | Cell Line | Marker | Result | Citation |
| Downregulation of CerS2 (increases C14/C16 ceramide) | SMS-KCNR (neuroblastoma) | Apoptosis Assay | No induction of apoptosis | [4] |
| Exogenous C2-ceramide | HCT116 (colorectal cancer) | Apoptosis Assay | Induction of apoptosis (Bax-dependent) | [4] |
| Exogenous C2-ceramide | ACC-M, ACC-2 (adenoid cystic carcinoma) | Cleaved caspase-3 | Increased expression | [5] |
| Exogenous C18-ceramide (via CerS1 overexpression) | Human cancer cells | Mitophagy, Caspase-independent cell death | Induction of lethal mitophagy | [6] |
Table 3: Modulation of Autophagy
| Treatment/Condition | Cell Line | Marker/Process | Result | Citation |
| Myristate treatment (increases C14-ceramide via CerS5) | Cardiomyocytes | Autophagic flux | Enhanced autophagic flux | [4] |
| Downregulation of CerS2 (increases C14/C16 ceramide) | SMS-KCNR (neuroblastoma) | Autophagy | Induction of cytoprotective autophagy | [4] |
| Exogenous C2-ceramide | HT-29 (colon cancer) | Beclin1 expression | Enhanced expression, leading to lethal autophagy | [4] |
| Exogenous C18-ceramide (via CerS1 overexpression) | HNSCC cells | LC3B-II localization to mitochondria | Induction of lethal mitophagy | [6] |
Signaling Pathways
The signaling cascades initiated by endogenous and exogenous this compound, while often converging, can be activated through distinct mechanisms. Endogenous this compound is synthesized primarily by ceramide synthases 5 and 6 (CerS5 and CerS6) in the endoplasmic reticulum. Its accumulation, often in response to cellular stress, can trigger ER stress-mediated autophagy or apoptosis. Exogenous this compound, when applied to cells, can directly integrate into cellular membranes, potentially bypassing some of the initial upstream signaling events associated with de novo synthesis.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in biological samples.
Materials:
-
Pure standards of this compound and a non-naturally occurring internal standard (e.g., C17 ceramide).
-
HPLC grade solvents: water, formic acid, acetonitrile, 2-propanol.
-
Lipid extraction reagents (Bligh and Dyer method).
-
Reverse-phase HPLC column (e.g., Xperchrom 100 C8).
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI).
Procedure:
-
Lipid Extraction: Extract lipids from cell or tissue samples using the Bligh and Dyer method. For plasma samples, an additional isolation step using silica (B1680970) gel column chromatography may be required.
-
Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute in the initial mobile phase. Spike samples with a known amount of the internal standard.
-
HPLC Separation: Inject the sample onto the C8 column. Use a gradient elution starting with a polar mobile phase (e.g., water with 0.2% formic acid) and transitioning to a non-polar mobile phase (e.g., acetonitrile/2-propanol with 0.2% formic acid) to separate the different ceramide species.[7]
-
MS/MS Detection: Introduce the HPLC eluent into the mass spectrometer. Operate in positive-ion mode using multiple reaction monitoring (MRM). The specific MS/MS transition for this compound is m/z 510→264.[7]
-
Quantification: Construct a calibration curve using the pure this compound standard. Quantify the endogenous this compound in the samples by comparing its peak area to that of the internal standard and the calibration curve.
Protocol 2: Induction of Endogenous this compound via CerS5/6 Overexpression
This protocol describes how to transiently overexpress ceramide synthases 5 or 6 to increase intracellular levels of this compound.
Materials:
-
Mammalian expression vector containing the coding sequence for human CerS5 or CerS6.
-
Appropriate cell line (e.g., HEK293T, MCF-7).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Western blot reagents to confirm protein overexpression.
Procedure:
-
Cell Seeding: Plate the chosen cell line at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate for 24-48 hours.
-
Confirmation of Overexpression: After the incubation period, lyse a portion of the cells and perform a western blot using an antibody specific to CerS5 or CerS6 to confirm successful overexpression.
-
Experimental Treatment: Once overexpression is confirmed, the cells can be used for downstream experiments to assess the effects of elevated endogenous this compound.
Protocol 3: Treatment of Cells with Exogenous this compound
This protocol outlines the preparation and application of exogenous this compound to cultured cells.
Materials:
-
This compound (N-myristoyl-D-erythro-sphingosine).
-
Solvent for initial stock solution (e.g., ethanol (B145695) or a mixture of ethanol and dodecane (B42187) (98:2, v/v)).[8]
-
Cell culture medium.
-
Sonicator or vortex mixer.
Procedure:
-
Stock Solution Preparation: Dissolve the this compound in the chosen solvent to create a concentrated stock solution (e.g., 10-20 mM).
-
Working Solution Preparation: Immediately before treating the cells, dilute the stock solution in serum-free or complete cell culture medium to the desired final concentration. It is crucial to vortex or sonicate the solution to ensure proper dispersion of the lipid.[9]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) before proceeding with downstream assays.
Protocol 4: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with endogenous or exogenous this compound.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat them as described in Protocols 2 and 3. Include appropriate vehicle controls.
-
Addition of MTT: After the treatment period, add 10 µL of the MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Protocol 5: Western Blot for Apoptosis Markers
This protocol is for the detection of key proteins involved in apoptosis, such as cleaved caspases and PARP.
Materials:
-
Cell lysates from treated and control cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12]
Conclusion
Both endogenous and exogenous this compound are potent modulators of cellular signaling, with significant roles in inducing apoptosis and autophagy. While exogenous application of this compound provides a direct and often potent method to study its effects, modulating endogenous levels through genetic or pharmacological means can offer insights into more physiologically relevant signaling cascades. The choice between these experimental approaches will depend on the specific research question and the cellular context being investigated. The provided protocols offer a foundation for researchers to design and execute experiments to further elucidate the complex and multifaceted roles of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling the Functional Dichotomy: A Comparative Guide to C14 Ceramide and C14 Dihydroceramide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive lipids is paramount. This guide provides an in-depth comparison of C14 Ceramide and its immediate precursor, C14 Dihydroceramide, focusing on their distinct roles in critical cellular processes. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways to elucidate their functional divergence.
The primary structural difference between this compound (N-myristoyl-D-erythro-sphingosine) and C14 Dihydroceramide (N-myristoyl-D-erythro-sphinganine) lies in the sphingoid backbone. This compound possesses a critical 4,5-trans double bond, which is absent in the saturated backbone of C14 Dihydroceramide. This seemingly subtle variation has profound implications for their biological activity, directing them towards distinct cellular signaling pathways and ultimate cell fates.
Core Functional Differences at a Glance
| Feature | This compound | C14 Dihydroceramide |
| Primary Cellular Role | Pro-apoptotic signaling molecule | Inducer of autophagy and cell cycle arrest |
| Key Signaling Pathways | Activation of caspases, mitochondrial outer membrane permeabilization | Induction of ER stress, modulation of cyclin-dependent kinases |
| Structural Hallmark | Contains a 4,5-trans double bond in the sphingosine (B13886) backbone | Saturated sphinganine (B43673) backbone (lacks the 4,5-trans double bond) |
Impact on Cell Viability and Proliferation
Experimental evidence consistently demonstrates the potent cytotoxic effects of this compound, while C14 Dihydroceramide exhibits significantly lower activity in inducing cell death. The presence of the 4,5-trans double bond in this compound is crucial for its ability to form channels in the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway.
Table 1: Comparative Effects on Cell Viability
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | Human leukemia (HL-60) | MTT Assay | 20 µM | Significant decrease in cell viability | [Bielawska et al., 1993] |
| C14 Dihydroceramide | Human leukemia (HL-60) | MTT Assay | 20 µM | No significant effect on cell viability | [Bielawska et al., 1993] |
Divergent Roles in Cell Fate: Apoptosis vs. Autophagy and Cell Cycle Arrest
The functional dichotomy between these two molecules is most evident in their influence on programmed cell death and cell cycle progression. This compound is a well-established inducer of apoptosis, while C14 Dihydroceramide has emerged as a key player in the induction of autophagy and cell cycle arrest at the G1/S transition phase.
Table 2: Differential Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Assay | Concentration | Key Findings | Reference |
| This compound | Human colon cancer (HCT116) | Annexin V/PI Staining | 20 µM | Significant increase in apoptotic cells | [Ahn & Schroeder, 2002] |
| C14 Dihydroceramide | Human colon cancer (HCT116) | Annexin V/PI Staining | 20 µM | No significant increase in apoptotic cells | [Ahn & Schroeder, 2002] |
| C14 Dihydroceramide | Gastric carcinoma (HCG27) | Propidium (B1200493) Iodide Staining | N/A (endogenous accumulation) | Delayed G1/S transition of the cell cycle | [Signorelli et al., 2012] |
Table 3: Induction of Autophagy
| Compound | Cell Type | Assay | Key Findings | Reference |
| This compound | Cardiomyocytes | LC3-II Immunoblotting | Myristate-induced autophagy is dependent on C14-ceramide | [Aoyagi et al., 2012] |
| C14 Dihydroceramide | Gastric cancer cells | LC3-II Immunoblotting | Accumulation of dihydroceramides induces autophagy | [Signorelli et al., 2009] |
Signaling Pathways and Molecular Mechanisms
The distinct biological outcomes elicited by this compound and C14 Dihydroceramide are a direct consequence of their engagement with different intracellular signaling cascades.
This compound-Induced Apoptosis
This compound triggers apoptosis primarily through the intrinsic mitochondrial pathway. Its ability to form channels in the outer mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, culminating in cell death.
C14 Dihydroceramide-Induced Autophagy and Cell Cycle Arrest
In contrast, C14 Dihydroceramide accumulation primarily induces endoplasmic reticulum (ER) stress. This, in turn, can trigger two distinct downstream pathways: the induction of autophagy as a pro-survival mechanism and an arrest of the cell cycle at the G1/S transition phase, mediated by the modulation of cyclin D1 expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.
Experimental Workflow:
Protocol:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or C14 Dihydroceramide and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).
Experimental Workflow:
Protocol:
-
Treat cells with this compound or C14 Dihydroceramide for the desired time.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Propidium Iodide Staining for Cell Cycle Analysis
This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Treat cells with this compound or C14 Dihydroceramide.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
LC3-II Immunoblotting for Autophagy
This technique measures the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Protocol:
-
Treat cells with this compound or C14 Dihydroceramide.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against LC3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II.
Conclusion
A Comparative Analysis of C14 Ceramide and Synthetic Ceramide Analogs in Cellular Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of naturally occurring C14 Ceramide (N-myristoyl-D-erythro-sphingosine) and prominent synthetic ceramide analogs. The content is supported by experimental data from peer-reviewed studies, with a focus on anti-proliferative and pro-apoptotic activities, particularly in the context of cancer research. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.
Introduction to Ceramide and its Analogs
Ceramides (B1148491) are a class of lipid molecules that are central to sphingolipid metabolism and function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and cellular differentiation.[1] this compound, characterized by a 14-carbon acyl chain, is one of the many endogenous ceramide species. The therapeutic potential of ceramides, particularly their role as tumor suppressor lipids, has led to the development of synthetic ceramide analogs designed to mimic or enhance the pro-apoptotic effects of their natural counterparts.[2][3] These synthetic analogs often exhibit improved solubility, stability, and in some cases, enhanced biological activity.[4]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data comparing the anti-proliferative and pro-apoptotic efficacy of this compound and selected synthetic ceramide analogs. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the current literature. Much of the data for synthetic analogs comes from studies focused on cancer cell lines, where these molecules have shown significant promise.
Table 1: Anti-Proliferative Activity (IC50 Values)
| Compound/Analog | Cell Line(s) | IC50 Value (µM) | Citation(s) |
| Synthetic Analog 315 | MDA-MB-231 (Breast Cancer) | 20.82 | [5] |
| MCF-7 (Breast Cancer) | 15.51 | [5] | |
| MCF-7TN-R (Chemo-resistant Breast Cancer) | 17.05 | [5] | |
| PEL Cell Lines (BCBL-1, BCP-1) | ~4 - 9 | [2] | |
| Synthetic Analog 403 | PEL Cell Lines (BCBL-1, BCP-1) | ~4 - 9 | [2] |
| Natural C18 Ceramide | MDA-MB-231 (Breast Cancer) | 62.64 | [5] |
| MCF-7 (Breast Cancer) | 49.54 | [5] | |
| MCF-7TN-R (Chemo-resistant Breast Cancer) | 47.63 | [5] | |
| C2-Cer=S (Synthetic Analog) | HaCaT (Keratinocytes) | 10 µg/ml | [6] |
| C2-Cer=O (Synthetic Analog) | HaCaT (Keratinocytes) | 20 µg/ml | [6] |
Table 2: Induction of Apoptosis
| Compound/Analog | Cell Line | Treatment Concentration | Apoptosis Induction (% of cells) | Citation(s) |
| Synthetic Analog 315 | BCBL-1 (PEL) | 10 µM | Significant increase in Annexin V positive cells | [2] |
| BCP-1 (PEL) | 10 µM | Significant increase in Annexin V positive cells | [2] | |
| Synthetic Analog 403 | BCBL-1 (PEL) | 10 µM | Significant increase in Annexin V positive cells | [2] |
| BCP-1 (PEL) | 10 µM | Significant increase in Annexin V positive cells | [2] |
Note: The studies on analogs 315 and 403 demonstrated a dose-dependent increase in apoptosis. While C14-Cer levels are increased by these analogs, the direct apoptotic effect of exogenous C14-Cer was not concurrently measured.
Mechanism of Action and Signaling Pathways
Both natural ceramides and their synthetic analogs exert their biological effects by modulating a complex network of intracellular signaling pathways. A key mechanism of action for many synthetic analogs is the elevation of intracellular levels of natural ceramides, including C14-Cer.[2]
Ceramide-Induced Signaling
Ceramides are known to activate several key signaling cascades that lead to apoptosis and cell cycle arrest.
-
Protein Phosphatase Activation: Ceramides, including the long-chain D-erythro-C18-ceramide, have been shown to directly activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[8][10] These phosphatases can dephosphorylate and thereby regulate the activity of key proteins involved in cell survival and apoptosis, such as Bcl-2 family members.
-
MAPK Pathway Activation: Ceramide treatment can lead to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[7][9][11] Activation of these stress-activated protein kinase cascades is a crucial step in the induction of apoptosis in response to various cellular stresses.
-
Akt Pathway Inhibition: Ceramides can negatively regulate the pro-survival Akt signaling pathway.[9] Inhibition of Akt can lead to the activation of pro-apoptotic proteins and contribute to cell cycle arrest.
Mechanism of Synthetic Ceramide Analogs
Many synthetic ceramide analogs, such as 315 and 403, function by increasing the intracellular concentration of a range of endogenous ceramides, including C14-Cer, C16-Cer, C18-Cer, and C20-Cer.[2] This is often achieved by modulating the expression of ceramide synthases (CerS) and enzymes involved in ceramide metabolism.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and synthetic ceramide analogs.
Cell Viability Assay (WST-1 Assay)
This assay is used to quantify cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[12][13][14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound or synthetic ceramide analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Data Analysis: Subtract the absorbance of the blank (medium with WST-1 only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]
Protocol:
-
Cell Treatment: Treat cells with this compound or synthetic ceramide analogs at the desired concentrations for the specified time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The available evidence strongly suggests that synthetic ceramide analogs, such as 315 and 403, are highly effective inducers of apoptosis and inhibitors of cell proliferation in various cancer cell lines.[2][5] Their mechanism of action often involves the upregulation of endogenous ceramides, including C14-Cer. While direct, comprehensive comparative efficacy data between exogenously applied this compound and these novel synthetic analogs is not extensively documented in the reviewed literature, the significantly lower IC50 values of the synthetic analogs compared to natural C18 ceramide suggest a potentially higher potency.[5]
Further research involving direct side-by-side comparisons of this compound with a broader range of synthetic analogs across multiple cell lines and biological contexts is warranted to fully elucidate their relative efficacies and therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of serine/threonine protein phosphatase-1 is required for ceramide-induced survival of sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. materialneutral.info [materialneutral.info]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
Unraveling the Dichotomy: A Comparative Guide to Long-Chain and Medium-Chain Ceramide Effects
For Researchers, Scientists, and Drug Development Professionals
Ceramides (B1148491), a class of bioactive sphingolipids, are pivotal signaling molecules implicated in a myriad of cellular processes, from apoptosis to insulin (B600854) signaling. The biological outcomes of ceramide signaling are not monolithic; rather, they are intricately dictated by the length of their fatty acid chains. This guide provides an objective comparison of the differential effects of long-chain ceramides (LCCs) and medium-chain ceramides (MCCs), supported by experimental data and detailed methodologies, to aid researchers in dissecting their distinct roles in cellular physiology and pathology.
Data Presentation: Quantitative Comparison of Long-Chain vs. Medium-Chain Ceramides
The functional divergence between long-chain and medium-chain ceramides is evident in their distinct impacts on key cellular processes. The following tables summarize quantitative data from various studies, highlighting these differences.
| Cell Line | Ceramide Type | Concentration (µM) | Duration (h) | Apoptosis Induction (% of control) | Citation |
| Jurkat | C16-ceramide | 50 | 24 | Significant increase | [1] |
| C6 Glioma | (R) 2'-hydroxy-C16-ceramide | Not specified | 3 | Potent induction | [2] |
| HCT-116 | C16-ceramide | Not specified | Not specified | Pro-apoptotic | [2] |
| MCF-7 | C6-ceramide | Lower concentrations | Not specified | Growth inhibition | [2] |
| HCT-116 | C6-ceramide | Not specified | Not specified | Pro-apoptotic | [2] |
| OVCAR-3 | C2 & C6-ceramide | 10-100 | 24-72 | Potent inducers | [3] |
Table 2: Comparative Effects on Insulin Signaling
| Model System | Ceramide Type | Effect on Insulin Signaling | Key Findings | Citation |
| C2C12 myotubes | C16-ceramide | Inhibition | Associated with insulin resistance | [4] |
| Adipose tissue (obese, diabetic) | C16-ceramide | Inhibition | Significantly increased levels correlated with insulin resistance | [5] |
| Skeletal muscle | C18-ceramide | Inhibition | Prevention of accumulation improved glucose homeostasis | [4] |
| C2C12 myotubes | C2-ceramide | Inhibition | Decreased insulin-stimulated Akt Ser473 phosphorylation | [6] |
| Myotubes and Adipocytes | Ceramides (general) | Inhibition | Antagonize insulin signaling in both cell types | [7] |
Deciphering the Mechanisms: Differential Signaling Pathways
The distinct biological effects of long-chain and medium-chain ceramides stem from their differential engagement with downstream signaling pathways.
Long-Chain Ceramide Signaling
Long-chain ceramides, such as C16:0- and C18:0-ceramide, are endogenously synthesized and are key players in cellular stress responses.[4] Their accumulation is often linked to pathological conditions like insulin resistance.[5]
One of the primary mechanisms by which LCCs exert their effects is through the activation of protein phosphatase 2A (PP2A).[4][8] This activation can occur through an indirect mechanism where the ceramide binds to an inhibitory subunit of PP2A, called I2PP2A or SET, leading to the release and activation of the catalytic subunit of PP2A.[8] Activated PP2A can then dephosphorylate and inactivate pro-survival kinases like Akt/PKB, thereby tilting the cellular balance towards apoptosis and inhibiting insulin signaling.[4][9] C18-ceramide has been shown to have a higher affinity for SET compared to C16-ceramide.[10]
Furthermore, LCCs, particularly C16-ceramide, can directly interact with and stabilize p53, a potent tumor suppressor and pro-apoptotic protein, by preventing its degradation.[4] In the context of apoptosis, LCCs can also form channels in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.[11][12]
Figure 1. Signaling pathways activated by long-chain ceramides.
Medium-Chain Ceramide Signaling
Medium-chain ceramides, such as C6- and C8-ceramides, are often used as experimental tools due to their cell permeability, allowing for the study of ceramide-mediated effects in cell culture.[3] While they can mimic some of the actions of LCCs, their signaling properties can differ.
Short-chain ceramides are potent inducers of apoptosis, primarily through the intrinsic mitochondrial pathway.[3] They can lead to the release of cytochrome c from mitochondria and subsequent activation of caspases.[3]
It is important to note that exogenously supplied short-chain ceramides may not fully recapitulate the nuanced roles of endogenously generated long-chain ceramides, which are subject to precise spatial and temporal regulation within the cell.[3]
Figure 2. General signaling pathway for exogenously applied medium-chain ceramides.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the comparative analysis of long-chain and medium-chain ceramides.
Ceramide Treatment of Cultured Cells
Objective: To introduce long-chain or medium-chain ceramides to cultured cells to study their biological effects.
Materials:
-
C16-ceramide (Long-chain)
-
C6-ceramide (Medium-chain)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Fatty acid-free bovine serum albumin (BSA)
-
Complete cell culture medium
-
Cultured cells of interest
Protocol:
-
Stock Solution Preparation: Prepare stock solutions of C16-ceramide and C6-ceramide (e.g., 10-20 mM) in DMSO or ethanol.
-
Ceramide Delivery:
-
For Medium-Chain Ceramides (e.g., C6-ceramide): Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. Vortex vigorously to ensure dispersion.[3]
-
For Long-Chain Ceramides (e.g., C16-ceramide): Due to poor solubility, complexing with BSA is recommended. Prepare a stock solution of fatty acid-free BSA in serum-free medium. Slowly add the ceramide stock solution to the BSA solution while vortexing to form a ceramide-BSA complex.[13]
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the ceramide or vehicle control (medium with the same concentration of DMSO/ethanol and/or BSA).
-
Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator.
Figure 3. Experimental workflow for ceramide treatment of cultured cells.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after ceramide treatment.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with long-chain or medium-chain ceramides as described above.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Insulin Signaling Assay: Western Blot for Phosphorylated Akt (p-Akt)
Objective: To assess the effect of ceramides on the insulin signaling pathway by measuring the phosphorylation of Akt.
Protocol:
-
Cell Treatment: Treat cells with ceramides for the desired duration.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total Akt to normalize for protein loading.[14]
-
Lipidomic Analysis of Ceramides by LC-MS/MS
Objective: To identify and quantify different ceramide species within cells or tissues.
Protocol:
-
Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a method such as the Bligh-Dyer or Folch extraction.[13]
-
Chromatographic Separation: Separate the lipid classes using liquid chromatography (LC), often with a C8 or C18 reversed-phase column.[13]
-
Mass Spectrometry (MS/MS): Introduce the separated lipids into a tandem mass spectrometer.
-
Identification: Identify ceramide species based on their precursor ion mass-to-charge ratio (m/z) and their characteristic fragmentation patterns.
-
Quantification: Quantify the abundance of each ceramide species relative to an internal standard.[15]
-
This comprehensive guide provides a foundation for understanding and investigating the differential effects of long-chain and medium-chain ceramides. The provided data, pathway diagrams, and experimental protocols are intended to equip researchers with the necessary tools to further explore the intricate roles of these fascinating lipid molecules in health and disease.
References
- 1. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramides and Glucosylceramides Are Independent Antagonists of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Transcript profiling and lipidomic analysis of ceramide subspecies in mouse embryonic stem cells and embryoid bodies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ceramide Synthases 5 and 6 in C14-Ceramide Synthesis: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) in the synthesis of C14-ceramide. Through an analysis of experimental data from knockdown studies, this document clarifies the individual and combined contributions of these enzymes to the cellular pool of this specific long-chain ceramide.
Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including apoptosis, cell cycle arrest, and stress responses. The biological function of a ceramide is largely determined by the length of its N-acyl chain. CerS5 and CerS6 are two of the six mammalian ceramide synthases, and they are primarily responsible for the synthesis of long-chain ceramides, particularly those with 14 (C14) and 16 (C16) carbon atoms.[1] Understanding the specific contributions of CerS5 and CerS6 to C14-ceramide synthesis is critical for elucidating the downstream signaling pathways and for the development of targeted therapeutics.
Comparative Analysis of CerS5 and CerS6 Knockdown on C14-Ceramide Levels
The following table summarizes the quantitative effects of CerS5 and CerS6 knockdown on C14-ceramide levels as determined by mass spectrometry in different cell lines.
| Cell Line | Knockdown Target | Method | Key Findings on C14-Ceramide Levels | Reference |
| Human Cardiomyocytes (HCMs) | CERS5 and CERS6 (dual) | siRNA | Significant decrease in C14:0 ceramide levels.[2][3] | Roberts et al., 2022[2] |
| MCF-7 (Human Breast Adenocarcinoma) | CerS5 and CerS6 (individual) | siRNA | Both CerS5 and CerS6 are responsible for C14:0-ceramide synthesis. Knockdown of one can lead to compensatory upregulation of other CerS enzymes. For instance, CerS2 knockdown resulted in a 4.5-fold increase in C14:0-ceramide.[1] | Mullen et al., 2011[1] |
| HeLa Cells | CerS5 and CerS6 (individual) | shRNA | Both CerS5 and CerS6 contribute to long-chain ceramide synthesis. While the study focused on C16:0-ceramide, it supports the role of both enzymes in producing ceramides with similar chain lengths.[4][5] | Pew et al., 2010[4] |
| Non-Small-Cell Lung Cancer (NSCLC) Cells | CERS6 | siRNA | CERS6 knockdown altered the ceramide profile, suggesting a key role in maintaining specific ceramide species. While the primary focus was on C16:0 ceramide, the study implies a broader role in long-chain ceramide synthesis.[6] | Fujioka et al., 2015[6] |
Experimental Protocols
A generalized protocol for siRNA-mediated knockdown of CerS5/CerS6 and subsequent analysis of C14-ceramide levels is detailed below. This protocol is a synthesis of methodologies reported in the cited literature.[1][2]
1. Cell Culture and siRNA Transfection
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute target-specific siRNAs (for CerS5 and/or CerS6) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh growth medium (with or without serum, depending on the reagent and cell line).
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
2. Lipid Extraction
-
Cell Lysis: After incubation, wash the cells with PBS and harvest them. Lyse the cells using a suitable solvent system, typically a mixture of chloroform (B151607) and methanol.
-
Phase Separation: Induce phase separation by adding water or a salt solution. The lipids will be in the lower organic phase.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
3. Ceramide Quantification by LC-MS/MS
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Chromatographic Separation: Inject the sample into an LC system equipped with a C18 reverse-phase column to separate the different ceramide species based on their acyl chain length and hydrophobicity.
-
Mass Spectrometric Detection: Analyze the eluted lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for C14-ceramide and an internal standard are used for detection and quantification.
-
Data Analysis: Quantify the amount of C14-ceramide in each sample by comparing its peak area to that of a known amount of an internal standard.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for CerS5/CerS6 Knockdown and C14-Ceramide Analysis
Caption: Experimental workflow for confirming the role of CerS5/CerS6 in C14-ceramide synthesis.
C14-Ceramide Signaling in Apoptosis and ER Stress
Caption: C14-ceramide mediated signaling leading to apoptosis via ER stress and mitochondrial pathways.
Conclusion
The experimental evidence from knockdown studies confirms that both CerS5 and CerS6 are key enzymes in the synthesis of C14-ceramide. Dual knockdown of both enzymes leads to a significant reduction in cellular C14-ceramide levels.[2] However, the sphingolipid metabolic network is complex, and the knockdown of a single ceramide synthase can trigger compensatory mechanisms, including the upregulation of other CerS isoforms.[1] This highlights the intricate regulation of ceramide homeostasis within the cell. Further research focusing on the specific downstream effects of C14-ceramide depletion through targeted CerS5 and CerS6 inhibition will be crucial for developing novel therapeutic strategies for diseases where ceramide metabolism is dysregulated.
References
- 1. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting ceramide synthase 6–dependent metastasis-prone phenotype in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
C14 Ceramide activity in drug-sensitive versus drug-resistant cancer cells
A Comparative Guide for Researchers
The emergence of drug resistance in cancer cells is a primary obstacle to effective chemotherapy. Understanding the molecular mechanisms that underpin this resistance is crucial for developing novel therapeutic strategies. One such mechanism involves the dysregulation of sphingolipid metabolism, particularly the metabolism of ceramide, a bioactive lipid known to mediate antiproliferative responses such as apoptosis and cell cycle arrest.[1][2][3] This guide provides a comparative analysis of the activity of C14 ceramide in drug-sensitive versus drug-resistant cancer cells, supported by experimental data and detailed protocols.
Differential Sensitivity of Cancer Cells to this compound
Drug-resistant cancer cells often exhibit altered ceramide metabolism, leading to lower intracellular ceramide levels and a diminished apoptotic response to cytotoxic agents.[2][3] This altered metabolism can involve the rapid conversion of ceramide to non-apoptotic sphingolipids, such as glucosylceramide, a process often upregulated in resistant phenotypes.[3][4] Consequently, drug-resistant cells, while less susceptible to conventional chemotherapeutics, may display heightened sensitivity to therapeutic strategies that artificially elevate intracellular ceramide levels.
The following table summarizes hypothetical, yet representative, quantitative data on the differential effects of this compound on a pair of drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADR) breast cancer cell lines. This data is illustrative of the expected outcomes based on the established role of ceramide in apoptosis and drug resistance.
| Parameter | MCF-7 (Drug-Sensitive) | MCF-7/ADR (Drug-Resistant) | Reference |
| IC50 of Doxorubicin | 0.5 µM | 18 µM | [4] |
| IC50 of this compound | > 100 µM | 40 µM | Hypothetical |
| Apoptosis Rate (Annexin V positive) with 40 µM this compound | 5% | 60% | Hypothetical |
| Relative Caspase-3 Activation with 40 µM this compound | 1.2-fold | 8-fold | Hypothetical |
| Relative Bcl-2 Expression with 40 µM this compound | 0.9-fold | 0.3-fold | Hypothetical |
This compound-Induced Signaling Pathway in Apoptosis
This compound, like other long-chain ceramides, can induce apoptosis through the intrinsic mitochondrial pathway. Elevated levels of this compound can lead to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. A key aspect of this pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated by ceramide, while the expression of anti-apoptotic members like Bcl-2 is often downregulated.
Experimental Workflow for Comparative Analysis
A typical experimental workflow to compare the activity of this compound in drug-sensitive versus drug-resistant cancer cells is outlined below. This workflow allows for the systematic evaluation of cytotoxicity, apoptosis induction, and the modulation of key apoptotic proteins.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in drug-sensitive and drug-resistant cancer cells.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in ethanol:dodecane 98:2 v/v)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 10 µL of PI solution to the cell suspension.[5]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analyze the samples immediately by flow cytometry.[5] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptotic Proteins
Objective: To assess the expression levels of key apoptotic proteins, such as Bcl-2 and cleaved caspase-3, after this compound treatment.
Materials:
-
Treated and control cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Analyze the band intensities and normalize to a loading control like β-actin.[5]
Conclusion
The differential activity of this compound in drug-sensitive versus drug-resistant cancer cells highlights a promising therapeutic avenue. By targeting the inherent metabolic vulnerabilities of resistant cells, this compound and other ceramide-based therapies have the potential to resensitize tumors to conventional chemotherapy. The experimental framework provided in this guide offers a robust methodology for researchers to investigate these effects further and to elucidate the intricate role of sphingolipid signaling in cancer drug resistance.
References
- 1. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative sphingolipidomic analysis reveals significant differences between doxorubicin-sensitive and -resistance MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of C14 Ceramide and Other Key Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by C14 Ceramide and other critical sphingolipid signaling molecules, including C16 Ceramide, Sphingosine-1-Phosphate (S1P), and Ceramide-1-Phosphate (C1P). The information is supported by experimental data from various studies, with detailed methodologies provided for key experiments to aid in experimental design and interpretation.
Introduction to Sphingolipid Signaling
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also potent signaling molecules involved in a myriad of cellular processes.[1][2] The balance between different sphingolipid metabolites is crucial for determining cell fate, including proliferation, apoptosis, autophagy, and inflammation.[3] This guide focuses on the distinct signaling cascades initiated by this compound and compares them with those of other well-characterized sphingolipids.
Comparative Analysis of Signaling Pathways
The signaling outcomes of sphingolipids are highly dependent on their specific molecular structure, particularly the length of the fatty acid chain in ceramides. This section details the distinct signaling pathways activated by this compound, C16 Ceramide, S1P, and C1P.
This compound: A Key Inducer of Endoplasmic Reticulum (ER) Stress and Autophagy
This compound, a saturated ceramide with a 14-carbon fatty acid chain, is increasingly recognized for its specific role in initiating the Unfolded Protein Response (UPR) and autophagy.
-
ER Stress Induction: Exogenous myristate (a 14-carbon saturated fatty acid) has been shown to significantly increase intracellular C14-ceramide levels, leading to the activation of the inositol-requiring enzyme 1 (IRE1) arm of the UPR. This involves the phosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA. This signaling cascade can ultimately contribute to inflammatory responses and apoptosis.
-
Autophagy: C14-ceramide has also been implicated in the induction of autophagy, a cellular process for degrading and recycling cellular components. This can have context-dependent outcomes, ranging from cell survival to a form of programmed cell death known as autophagic cell death. In cardiomyocytes, for example, an increase in C14-ceramide can lead to autophagy and subsequent cellular hypertrophy.
C16 Ceramide: A Dichotomous Regulator of Apoptosis and Cell Survival
C16 Ceramide, with a 16-carbon fatty acid chain, exhibits more complex and often contradictory signaling roles. Its effects can vary significantly depending on the cellular context and the specific metabolic pathways activated.
-
Apoptosis: In many cell types, C16-ceramide is a pro-apoptotic molecule. It can induce apoptosis through the activation of caspases, particularly caspase-3 and caspase-9.[4][5] This process can be initiated through the mitochondrial pathway of apoptosis.
-
Cell Survival: Conversely, in some cancer cells, increased levels of C16-ceramide have been associated with pro-survival signals and resistance to chemotherapy.[6]
-
ER Stress: Similar to C14-ceramide, C16-ceramide can also induce ER stress. However, it has been shown to selectively activate the Activating Transcription Factor 6 (ATF6) branch of the UPR, which is distinct from the IRE1 pathway activated by C14-ceramide.[7][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Regulation of ceramide generation during macrophage apoptosis by ASMase and de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alteration of ceramide synthase 6/C16-ceramide induces activating transcription factor 6-mediated endoplasmic reticulum (ER) stress and apoptosis via perturbation of cellular Ca2+ and ER/Golgi membrane network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating C14 Ceramide's Role in Necroptosis: A Comparative Guide to Inhibitor-Based Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the role of C14 Ceramide in necroptosis, a form of regulated cell death. While direct experimental data for this compound is emerging, this document leverages established findings for other ceramide species, particularly C16 and C18 ceramides (B1148491), to offer a framework for investigation. We present a comparative analysis of key inhibitors, detailed experimental protocols, and visual workflows to aid in the design and execution of robust validation studies.
Introduction to Ceramide-Mediated Necroptosis
Necroptosis is a caspase-independent form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation. The canonical necroptosis pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.
Ceramides, a class of bioactive sphingolipids, have been implicated as crucial mediators in various cell death pathways, including necroptosis. Different ceramide species, characterized by the length of their N-acyl chain, can exhibit distinct biological functions. While the roles of C16 and C18 ceramides in apoptosis and necroptosis are more extensively studied, the specific contribution of this compound is an active area of research. Validating its role requires precise experimental approaches, including the use of specific inhibitors to dissect the signaling cascade.
Comparative Analysis of Inhibitors
The validation of this compound's involvement in necroptosis heavily relies on the use of specific inhibitors that target key components of the ceramide synthesis and necroptosis pathways. This section compares the primary inhibitors used in such studies.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration | Key Considerations |
| Necrostatin-1s (Nec-1s) | RIPK1 Kinase Activity | A more specific and potent analog of Necrostatin-1. Allosterically inhibits the kinase activity of RIPK1, preventing the formation of the necrosome complex. | 10-30 µM | Highly specific for RIPK1-dependent necroptosis. Serves as a critical tool to determine if this compound-induced necroptosis follows the canonical pathway. |
| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to a cysteine residue (Cys86) in human MLKL, preventing its oligomerization and translocation to the plasma membrane. | 1-10 µM | Specific for human MLKL, making it an excellent tool for validating the involvement of the terminal effector of necroptosis in human cell lines. Not effective in rodent models. |
| Fumonisin B1 (FB1) | Ceramide Synthases (CerS) | A mycotoxin that competitively inhibits ceramide synthases, the enzymes responsible for the de novo synthesis of ceramides. This leads to a reduction in all ceramide species, including this compound. | 20-50 µM | Broadly inhibits ceramide synthesis, so it is not specific to this compound. Useful for determining the overall requirement of de novo ceramide synthesis in a given cell death process. |
| Ceramide Synthase 5/6 (CerS5/6) Inhibitors/siRNA | CerS5 and CerS6 | CerS5 and CerS6 are the primary enzymes responsible for the synthesis of C14 and C16 ceramides. Specific inhibitors or siRNA-mediated knockdown can selectively reduce the levels of these ceramides. | Varies by inhibitor; siRNA typically used at 10-50 nM | Provides a more targeted approach to investigate the role of C14/C16 ceramides compared to broad-spectrum inhibitors like Fumonisin B1. |
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
This compound in the Necroptosis Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced necroptosis and points of inhibitor action.
Experimental Workflow for Validation
Caption: A streamlined workflow for validating the role of this compound in necroptosis using inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a foundation for investigating this compound-induced necroptosis.
Protocol 1: Induction of Necroptosis with Exogenous this compound
Objective: To treat cultured cells with this compound to induce necroptosis.
Materials:
-
This compound (N-myristoyl-D-erythro-sphingosine)
-
Ethanol (B145695) (200 proof)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium appropriate for the cell line
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to a stock concentration of 10-20 mM.
-
Store the stock solution at -20°C.
-
-
Preparation of this compound-BSA Complex:
-
Prepare a 10% (w/v) BSA solution in PBS and warm to 37°C.
-
In a sterile tube, add the desired amount of this compound stock solution.
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., for a 1:100 dilution, add 10 µL of 10 mM this compound to 990 µL of 10% BSA).
-
Incubate the mixture at 37°C for 30 minutes with occasional vortexing to allow for complex formation.
-
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of the this compound-BSA complex (typically in the range of 10-100 µM). A BSA-only control should be included.
-
For inhibitor studies, pre-incubate the cells with the respective inhibitors (e.g., Nec-1s, NSA) for 1-2 hours before adding the this compound-BSA complex.
-
Incubate the cells for the desired time period (e.g., 6-24 hours) before proceeding with downstream assays.
-
Protocol 2: Cell Viability Assays
Objective: To quantify cell death following this compound treatment.
A. Lactate Dehydrogenase (LDH) Release Assay:
-
This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane rupture.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.
-
Briefly, collect the cell culture supernatant and incubate it with the reaction mixture provided in the kit.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
B. ATP-Based Viability Assay (e.g., CellTiter-Glo®):
-
This assay measures the amount of ATP in metabolically active cells.
-
Equilibrate the 96-well plate containing the treated cells and the assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates a loss of cell viability.
Protocol 3: MLKL Oligomerization Assay by Western Blot
Objective: To detect the formation of MLKL oligomers, a hallmark of necroptosis activation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-MLKL, anti-phospho-MLKL (optional)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Mix an equal amount of protein from each sample with non-reducing Laemmli sample buffer. Do not boil the samples , as this can disrupt non-covalent oligomers.
-
-
Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-MLKL antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
MLKL monomers will appear at their expected molecular weight (around 54 kDa), while oligomers will appear as higher molecular weight bands.
-
Conclusion
Validating the specific role of this compound in necroptosis requires a systematic approach that combines the use of specific inhibitors with robust cell-based assays. While direct evidence for this compound is still being gathered, the experimental framework presented in this guide, drawing parallels from studies on other ceramide species, provides a solid foundation for researchers. By carefully selecting inhibitors, employing quantitative assays, and visualizing the underlying pathways, scientists can effectively investigate the contribution of this compound to this important cell death pathway, paving the way for new therapeutic strategies in diseases where necroptosis is implicated.
Safety Operating Guide
Navigating the Disposal of C14 Ceramide: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel now have a centralized resource for the proper disposal of C14 Ceramide, a radiolabeled bioactive sphingolipid crucial in cellular process studies. This guide provides essential safety and logistical information, ensuring compliance and minimizing environmental impact. Adherence to these procedures is critical for maintaining a safe laboratory environment and responsible waste management.
Immediate Safety and Disposal Overview
This compound, due to its Carbon-14 radiolabel, requires handling and disposal as radioactive waste. It is imperative to follow all local, state, and federal regulations governing radioactive materials. The fundamental principle is to prevent environmental release and unnecessary radiation exposure. All waste containing this compound must be segregated from general laboratory waste and handled by trained personnel.
Quantitative Disposal and Safety Parameters
To ensure safe handling and disposal, specific activity limits and safety precautions must be observed. The following table summarizes key quantitative data for Carbon-14.
| Parameter | Value | Source |
| Annual Limit on Intake (ALI) | 2 millicuries (ingestion) | [1] |
| Dose Rate to Skin (10 cm) | 600 mrad/hour/mCi (unshielded point source) | [1] |
| Dose Rate to Epidermal Basal Cells from Skin Contamination | 1400 mrad/hour (for 1 µCi/cm²) | |
| Laboratory Disposal Limit (Liquid Waste to Sewer) | 3 mCi per month | [1] |
| Incineration Limit | ≤ 5 µCi per gram of carbon | [2][3] |
| Burial Limit (Biological Material) | ≤ 5 µCi/g | [2] |
| Burial Limit (Chemical Compounds in Soil) | ≤ 10 mC per 1 ft³ of soil | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures safety and regulatory compliance. This protocol outlines the general methodology for handling both solid and liquid waste streams.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety glasses
-
Lab coat
-
Gloves
Solid Waste Disposal
Solid waste includes contaminated consumables such as pipette tips, microfuge tubes, and absorbent paper.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled radioactive waste container.
-
Labeling: The container must be marked with the radioactive symbol, the isotope (Carbon-14), the chemical name (this compound), the activity level, and the date.
-
Storage: Store the container in a designated radioactive waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed radioactive waste disposal contractor.[4]
Liquid Waste Disposal
Liquid waste includes solutions containing this compound and contaminated solvents.
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled radioactive waste container. Do not mix with other chemical waste streams unless permitted by your institution's EHS.
-
Aqueous vs. Organic: Separate aqueous solutions from organic solvent waste into different, compatible containers.
-
Labeling: Each container must be clearly labeled with the radioactive symbol, the isotope (Carbon-14), the chemical name (this compound), the solvent, the activity level, and the date.
-
Storage: Store liquid radioactive waste containers in a designated and properly ventilated satellite accumulation area.
-
Disposal: Contact your institution's EHS for collection and disposal. Do NOT dispose of this compound waste down the drain unless it meets the specific criteria for sewer disposal and is within the laboratory's monthly limit.[1][5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Key Considerations
-
Record Keeping: Maintain meticulous records of all this compound waste generated, including quantities, activity levels, and disposal dates.
-
Contamination Monitoring: Regularly perform wipe tests in areas where this compound is handled to detect and mitigate contamination. A liquid scintillation counter is the preferred method for detecting C-14.[1]
-
Training: Ensure all personnel handling this compound are adequately trained in radiation safety and waste disposal procedures.
-
Institutional Guidelines: Always consult and adhere to your institution's specific EHS protocols for radioactive waste management.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling C14 Ceramide
Essential Safety and Handling Guide for C14 Ceramide
For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (N-myristoyl-D-erythro-sphingosine). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical properties and safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide |
| Synonyms | Cer(d18:1/14:0), N-myristoyl-D-erythro-sphingosine |
| CAS Number | 34227-72-0[1][2][3][4][5] |
| Molecular Formula | C₃₂H₆₃NO₃[1][2][3][4][5] |
| Molecular Weight | 509.9 g/mol [1][4][5] |
| Physical State | Crystalline solid[1] |
| Purity | ≥95%[1] |
| Storage | -20°C[1][2][4] |
| Solubility | DMF: 0.15 mg/mL[1] |
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended PPE |
| Skin Irritation | May cause skin irritation. | Chemical-resistant gloves (e.g., nitrile, neoprene)[6], lab coat. |
| Eye Irritation | May cause serious eye irritation. | Chemical safety glasses with side shields or goggles.[6] |
| Respiratory Tract Irritation | May cause respiratory tract irritation if inhaled as dust. | NIOSH-approved respirator with a particulate filter for powdered form.[6] |
| Toxicological Properties | Not fully investigated. Handle as potentially hazardous.[6] | Use all recommended PPE. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Work Area: Ensure the work area is clean, uncluttered, and well-ventilated.[6] A chemical fume hood is recommended, especially when handling the powdered form.
-
Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible.
-
Documentation: Review the Safety Data Sheet (SDS) before starting any work.
Donning Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety glasses with side shields or goggles are required.[6]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves prior to use.[6]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protection such as a chemical-resistant apron.[6]
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[6]
Weighing and Handling the Solid Compound
-
Transfer: Carefully transfer the required amount of this compound from the storage container to a weighing vessel within a chemical fume hood or a balance enclosure to minimize dust generation.
-
Avoid Inhalation: Avoid breathing in the dust.[6]
-
Static Discharge: Take precautionary measures against static discharge.
-
Clean-Up: Promptly clean any spills using appropriate methods (see Accidental Release Measures).
Dissolving the Compound
-
Solvent Selection: Use an appropriate solvent as indicated by experimental protocols (e.g., DMF).[1]
-
Procedure: Add the solvent to the weighed this compound slowly to avoid splashing. If necessary, sonicate or gently warm the solution to aid dissolution, ensuring adequate ventilation.
-
Container: Use a tightly sealed container for the solution.
Storage
-
Short-term: May be stored at room temperature for short periods.[4]
-
Long-term: Store at -20°C under an inert atmosphere for maximum stability.[1][2][4]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[6]
Emergency and Disposal Plan
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7] Remove contaminated clothing.
-
Inhalation: Move the exposed person to fresh air at once. If not breathing, give artificial respiration. Get medical attention as soon as possible.[7][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
Accidental Release Measures
-
Isolate the Area: Keep unauthorized personnel away.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Prevent entry into waterways, drains, or confined areas.[9]
-
Clean-Up:
-
Solid Spills: Carefully scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[9]
-
Liquid Spills: Absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.[6]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.[6]
Visual Workflow and Emergency Protocols
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. larodan.com [larodan.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. redox.com [redox.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
